molecular formula C10H18O B1175230 (+)-Fenchol CAS No. 14575-74-7

(+)-Fenchol

Cat. No.: B1175230
CAS No.: 14575-74-7
M. Wt: 154.25 g/mol
InChI Key: IAIHUHQCLTYTSF-OYNCUSHFSA-N
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Description

Fenchyl alcohol has been reported in Aster scaber, Citrus iyo, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIHUHQCLTYTSF-OYNCUSHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1)C([C@@H]2O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044307
Record name (1R)-endo-(+)-Fenchyl alcohol
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2217-02-9, 14575-74-7
Record name (+)-Fenchol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Fenchyl alcohol, (+)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Fenchyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014575747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R)-endo-(+)-Fenchyl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-FENCHYL ALCOHOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW0KEP592N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .ALPHA.-FENCHYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32Y92U27DU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of (+)-Fenchol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of (+)-Fenchol, also known as (1R)-endo-(+)-Fenchyl alcohol. The information is compiled to serve as a vital resource for professionals in research, scientific exploration, and drug development, offering quantitative data, experimental context, and logical workflows.

Core Physicochemical Data

This compound is a bicyclic monoterpenoid, a naturally occurring compound found in various plants and essential oils.[1][2] It is recognized for its characteristic camphor-like or lime-like aroma.[2][3][4] The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
IUPAC Name (1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol[5][6][7]
Synonyms (1R)-endo-(+)-Fenchyl Alcohol, (+)-α-Fenchol[1][6]
CAS Number 2217-02-9[1][3][5][7]
Molecular Formula C₁₀H₁₈O[1][3][6][7]
Molecular Weight 154.25 g/mol [1][3][4][7]
Appearance Colorless to white crystalline solid; clear liquid after melting.[3][4][7]
Melting Point 35 - 46 °C[1][4][5][7]
Boiling Point 201 - 202 °C (at 760 mm Hg)[1][3][4][5][8]
Density 0.8389 - 0.942 g/cm³ (estimates vary)[1][5][9][10]
Flash Point 74 °C (165.2 °F) - closed cup[1][8]
Vapor Pressure 24.9 - 45.0 Pa at 20-25°C[1][2]
Optical Rotation [α]²⁰/D +9° to +11° (c=10 in ethanol)[1][2][7]
LogP (octanol/water) 2.55 - 2.93[1][2][8]
Water Solubility Insoluble / Very slightly soluble[1][2][3][4][8]
Solubility in Organic Solvents Soluble in ethanol, DMSO, dimethylformamide (DMF), chloroform, methanol, and vegetable oils.[3][4][6] Solubility in ethanol is ~16 mg/ml, in DMSO is ~16 mg/ml, and in DMF is ~25 mg/ml.[6]

Experimental Methodologies

The determination of the physicochemical properties listed above involves a series of standard analytical techniques. Below are detailed protocols for key experimental procedures.

GC-MS is a fundamental technique for verifying the identity and assessing the purity of volatile compounds like this compound.

  • Objective: To separate this compound from any impurities and confirm its molecular weight and fragmentation pattern.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent HP–5MS).[11]

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as hexane or methanol.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-1 or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.[11][12]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]

    • Injector Temperature: 280 °C.[11]

    • Oven Temperature Program: An initial temperature of 50 °C held for 1-2 minutes, followed by a ramp of 5-20 °C/min to a final temperature of 280-300 °C, held for 1-5 minutes.[11]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.[11]

    • Data Analysis: The retention time of the major peak is compared to an analytical standard. The resulting mass spectrum is compared against a library (e.g., NIST) for identity confirmation.[13] Purity is determined by the area percentage of the this compound peak relative to all other peaks.

Optical rotation is a critical parameter for chiral molecules like this compound, confirming the specific enantiomer.

  • Objective: To measure the angle of rotation of plane-polarized light caused by a solution of this compound.

  • Instrumentation: A polarimeter.

  • Procedure:

    • A solution of known concentration (c) is prepared, typically 10 g per 100 mL (10%) in ethanol.[1]

    • The polarimeter sample tube of a known path length (l), typically 1 decimeter, is filled with the solution.

    • The angle of rotation (α) is measured at a specific temperature (20 °C) and wavelength (sodium D-line, 589 nm).

    • The specific rotation [α] is calculated using the formula: [α] = α / (l * c) .

The solubility of terpenes is often low and can be determined using a liquid-liquid saturation method.[14]

  • Objective: To determine the concentration of this compound in a saturated aqueous solution.

  • Procedure:

    • An excess amount of this compound is added to a known volume of distilled water in a sealed flask.[14]

    • The mixture is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The mixture is then allowed to stand, and the aqueous phase is carefully separated from the excess undissolved this compound, often aided by centrifugation.[14]

    • The concentration of this compound in the aqueous phase is quantified using a suitable analytical method, such as GC-MS, after extraction into an organic solvent.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the molecular structure. Both ¹H and ¹³C NMR spectra for Fenchol are well-documented.[15][16][17][18]

  • Objective: To confirm the carbon-hydrogen framework and connectivity of the this compound molecule.

  • Instrumentation: An NMR spectrometer.

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).[17]

  • Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.

  • Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the structure corresponds to 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the characterization of this compound.

experimental_workflow Figure 1: Experimental Workflow for Physicochemical Characterization cluster_start Initial Analysis cluster_properties Property Measurement cluster_end Finalization start Sample Acquisition (this compound, ≥95% Purity) struct_confirm Structural Confirmation (NMR, MS) start->struct_confirm purity_assess Purity Assessment (GC-MS) start->purity_assess optical Optical Rotation (Polarimetry) struct_confirm->optical phys_const Physical Constants (Melting Point, Boiling Point, Density) purity_assess->phys_const solubility Solubility Determination (Saturation Method) purity_assess->solubility end_node Data Compilation & Analysis phys_const->end_node optical->end_node solubility->end_node

Caption: Workflow for the physicochemical analysis of this compound.

logical_relationship Figure 2: Interrelation of Physicochemical Properties fenchol This compound C10H18O structure Molecular Structure (Chiral, Bicyclic) fenchol->structure state Physical State (Solid at STP) fenchol->state polarity Polarity (Low, due to OH group) fenchol->polarity mp_bp Melting/Boiling Point structure->mp_bp influences optical Optical Activity structure->optical determines state->mp_bp defines solubility Solubility Profile polarity->solubility governs application Applications (Fragrance, Synthesis) mp_bp->application solubility->application optical->application

Caption: Relationship between the structure and properties of this compound.

References

A Technical Guide to (+)-Fenchol: Properties, Synthesis, and Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (+)-Fenchol, a bicyclic monoterpenoid, detailing its chemical properties, synthesis, and recent findings on its potential as a neuroprotective agent against Alzheimer's disease. The information is presented to support research and development in neurodegenerative disease therapeutics.

Core Properties of this compound

This compound, a naturally occurring isomer of borneol, is recognized for its characteristic camphor-like aroma.[1] Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 2217-02-9[2]
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol [3]
Synonyms (1R)-endo-(+)-Fenchyl alcohol, (+)-α-Fenchol, D-Fenchyl alcohol[4]
Appearance Colorless to white solid[1]
Boiling Point 201-202 °C
Melting Point 43-46 °C

Synthesis of this compound

This compound can be synthesized through various methods, primarily involving the reduction of fenchone or synthesis from turpentine.

Reduction of Fenchone

One common method for synthesizing fenchol is the reduction of fenchone.[5][6]

Experimental Protocol: Reduction of Fenchone with Sodium Borohydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve fenchone in a suitable solvent such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of fenchone to NaBH₄ is typically 1:1.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the fenchone is consumed.

  • Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Extract the product with a suitable organic solvent like diethyl ether.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield fenchol.

Synthesis from Turpentine

A one-step method for synthesizing fenchol from turpentine has also been developed. This process utilizes a catalyst (CHKC-4) to facilitate the catalytic isomerization and hydration of pinene, a major component of turpentine. The resulting product mixture is then purified using efficient vacuum fractionation and melt crystallization to yield fenchol with a purity of up to 99%.[6]

Neuroprotective Effects in Alzheimer's Disease Models

Recent research has highlighted the potential of this compound in mitigating the pathology of Alzheimer's disease. Studies have shown that this compound exerts its neuroprotective effects by activating the Free Fatty Acid Receptor 2 (FFAR2), a G-protein-coupled receptor that senses short-chain fatty acids produced by the gut microbiota.[7][8][9]

Signaling Pathway

The proposed mechanism involves this compound acting as a potent agonist of FFAR2. Activation of FFAR2 signaling in neuronal cells has been shown to reduce amyloid-beta (Aβ)-induced neurotoxicity. This is achieved through two primary mechanisms:

  • Enhanced Proteolysis: this compound promotes the clearance of Aβ by increasing lysosomal activity.

  • Reduction of Cellular Senescence: The compound reduces the formation of senescent "zombie" neuronal cells, which contribute to the inflammatory environment in the Alzheimer's brain.

// Nodes Fenchol [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FFAR2 [label="FFAR2 Receptor\n(on Neurons)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling_Cascade [label="Downstream\nSignaling Cascade", fillcolor="#FBBC05", fontcolor="#202124"]; Proteolysis [label="Increased Proteolysis\n(Aβ Clearance)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Senescence [label="Reduced Neuronal\nSenescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Fenchol -> FFAR2 [label="Activates"]; FFAR2 -> Signaling_Cascade; Signaling_Cascade -> Proteolysis; Signaling_Cascade -> Senescence; Proteolysis -> Neuroprotection; Senescence -> Neuroprotection; } .dot Caption: this compound signaling pathway in neuroprotection.

Experimental Protocols in Preclinical Models

The neuroprotective effects of this compound have been demonstrated in various preclinical models of Alzheimer's disease.

1. Human Neuronal Cell Culture (SK-N-SH cells)

  • Objective: To assess the protective effects of this compound against Aβ-induced neurotoxicity.

  • Methodology:

    • Cell Culture: Human neuroblastoma SK-N-SH cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Treatment: Cells are pre-treated with varying concentrations of this compound before being exposed to oligomeric Aβ₁₋₄₂.

    • Assays:

      • Cell Viability: Assessed using the MTT assay to quantify cell survival.

      • Apoptosis: Measured by Annexin V/propidium iodide staining and flow cytometry.[10]

      • FFAR2 Activation: Determined by measuring downstream signaling markers such as phosphorylated ERK1/2 and changes in intracellular calcium levels.[8]

2. Caenorhabditis elegans Model

  • Objective: To evaluate the in vivo effects of this compound on Aβ aggregation and associated toxicity.

  • Methodology:

    • C. elegans Strains: Transgenic strains expressing human Aβ in muscle cells (e.g., CL2006 and CL4176) are used.[11]

    • Treatment: Worms are cultured on Nematode Growth Medium (NGM) plates containing this compound.

    • Assays:

      • Paralysis Assay: The rate of age-dependent paralysis due to Aβ expression is monitored.

      • Lifespan Assay: The survival of the worms is recorded over time.[11]

      • Aβ Staining: Amyloid-beta deposits are visualized and quantified using Thioflavin S staining.[11]

// Nodes Start [label="Synchronize C. elegans\n(CL4176 strain)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Culture on NGM plates\nwith or without this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induction [label="Induce Aβ expression\n(temperature shift)", fillcolor="#FBBC05", fontcolor="#202124"]; Observation [label="Monitor and count\nparalyzed worms over time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Paralysis curves)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Treatment; Treatment -> Induction; Induction -> Observation; Observation -> Analysis; } .dot Caption: Workflow for C. elegans paralysis assay with this compound.

3. Transgenic Mouse Model (APP/PS1)

  • Objective: To investigate the therapeutic potential of this compound in a mammalian model of Alzheimer's disease.

  • Methodology:

    • Animal Model: APP/PS1 transgenic mice, which develop age-dependent Aβ plaques and cognitive deficits, are used.

    • Treatment: Mice receive this compound via oral gavage or other appropriate administration routes over a specified period.

    • Assays:

      • Behavioral Tests: Cognitive function is assessed using tests such as the Morris water maze and Y-maze.

      • Immunohistochemistry: Brain sections are stained with antibodies against Aβ (e.g., 4G8) to quantify plaque load in the hippocampus and cortex.[12]

      • Biochemical Analysis: Levels of soluble and insoluble Aβ in brain homogenates are measured by ELISA.

Conclusion

This compound presents a promising avenue for the development of novel therapeutics for Alzheimer's disease. Its ability to modulate the gut-brain axis through the FFAR2 signaling pathway offers a unique mechanism of action. The experimental protocols and data presented in this guide provide a foundation for further research into the neuroprotective properties of this natural compound. Continued investigation is warranted to fully elucidate its therapeutic potential and translate these preclinical findings into clinical applications.

References

The Botanical Treasury of (+)-Fenchol: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchol, a bicyclic monoterpenoid, is a chiral molecule with significant applications in the fragrance, flavor, and pharmaceutical industries. Its characteristic camphor-like, woody aroma has made it a valuable ingredient in perfumery and food technology. Beyond its sensory properties, this compound has demonstrated promising biological activities, including antimicrobial and anti-inflammatory effects, sparking interest in its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its prevalence in various plant species. Furthermore, it presents in-depth experimental protocols for its isolation and purification, including steam distillation for essential oil extraction, fractional distillation for isomer separation, and chiral chromatography for the resolution of enantiomers. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and utilization of this versatile natural compound.

Natural Sources of this compound

This compound is found in the essential oils of a variety of plants. The concentration of fenchol can vary significantly depending on the plant species, geographical location, and harvesting time. The naturally occurring enantiomer is predominantly the (+)-form.[1]

Table 1: Quantitative Analysis of Fenchol in Various Natural Sources

Plant SpeciesFamilyPlant PartFenchol Content (% of Essential Oil)Reference(s)
Foeniculum vulgare (Fennel)ApiaceaeFruits (Seeds)1.6 - 22.8% (as fenchone)[2][3][4]
Ocimum basilicum (Basil)LamiaceaeLeavesPresent, variable concentrations[5][6][7]
Eucalyptus spp.MyrtaceaeLeavesPresent, typically in lower concentrations[8][9]
Aster spp.AsteraceaeFlowersUp to 16% of volatile oils in some species[7][10][11]
Apium graveolens (Wild Celery)ApiaceaeSeeds, LeavesPresent, variable concentrations[12][13][14][15]

Note: Much of the available quantitative data reports the presence of fenchone, the ketone analog of fenchol. Fenchol is often found alongside fenchone, and the ratio can vary.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by purification and separation of the desired isomer and enantiomer.

Step 1: Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from aromatic plants. This process is effective for separating volatile compounds like fenchol from non-volatile plant matter.

Experimental Protocol: Steam Distillation of Basil Leaves

Objective: To extract the essential oil from fresh basil leaves (Ocimum basilicum).

Materials and Equipment:

  • Fresh basil leaves

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel/separatory funnel)

  • Heating mantle

  • Clamps and stands

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Plant Material: Freshly harvested basil leaves are weighed and coarsely chopped to increase the surface area for efficient oil extraction.

  • Apparatus Setup: The steam distillation apparatus is assembled. The boiling flask is filled with distilled water to about two-thirds of its capacity. The chopped basil leaves are placed in the biomass flask.

  • Distillation: The water in the boiling flask is heated to generate steam. The steam passes through the basil leaves, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.

  • Collection: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a separatory funnel.

  • Separation: As the essential oil is immiscible with water and typically less dense, it will form a distinct layer on top of the water. The aqueous layer is carefully drained off, leaving the essential oil.

  • Drying: The collected essential oil is dried by adding a small amount of anhydrous sodium sulfate to remove any residual water.

  • Storage: The pure essential oil is stored in a sealed, dark glass vial at a low temperature to prevent degradation.

Step 2: Separation of Fenchol Isomers by Fractional Distillation

Essential oils are complex mixtures of various terpenoids. Fractional distillation is employed to separate compounds based on their different boiling points. While α-fenchol and β-fenchol have very close boiling points, this technique can be used to enrich the fenchol fraction. For a more effective separation of the diastereomers, a chemical modification step is often introduced.

Experimental Protocol: Separation of α-Fenchol and β-Fenchol via Esterification and Fractional Distillation

Objective: To separate α-fenchol and β-fenchol from a mixed fenchol fraction.

Materials and Equipment:

  • Mixed fenchol fraction (obtained from essential oil)

  • Acetic anhydride

  • Pyridine (catalyst)

  • Sodium hydroxide solution (for saponification)

  • Ethanol

  • Fractional distillation apparatus (with a fractionating column, e.g., Vigreux or packed column)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Esterification:

    • The mixed fenchol fraction is reacted with an excess of acetic anhydride in the presence of a catalytic amount of pyridine.

    • The reaction mixture is heated under reflux to convert the fenchol isomers into their corresponding acetate esters (fenchyl acetates). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Fractional Distillation of Esters:

    • The resulting mixture of fenchyl acetates is subjected to fractional distillation under reduced pressure.

    • The different boiling points of the α-fenchyl acetate and β-fenchyl acetate allow for their separation. Fractions are collected at their respective boiling points.

  • Saponification:

    • The separated fenchyl acetate fractions are then saponified by refluxing with an ethanolic solution of sodium hydroxide. This hydrolysis reaction converts the esters back to their corresponding alcohols (α-fenchol and β-fenchol).

  • Purification:

    • After saponification, the ethanol is removed by distillation. The remaining mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).

    • The organic extract is washed with water to remove any remaining base and then dried over anhydrous sodium sulfate.

    • The solvent is evaporated to yield the purified α-fenchol and β-fenchol.

Step 3: Isolation of this compound by Chiral Chromatography

To isolate the desired (+)-enantiomer from a racemic or enantiomerically enriched mixture of fenchol, chiral chromatography is the most effective method. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) is utilized for this purpose.

Experimental Protocol: Chiral HPLC Separation of Fenchol Enantiomers

Objective: To separate this compound and (-)-fenchol using chiral HPLC.

Materials and Equipment:

  • Enantiomerically mixed fenchol sample

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • Syringe filters

Procedure:

  • Sample Preparation: A dilute solution of the fenchol mixture is prepared in the mobile phase. The solution is filtered through a syringe filter to remove any particulate matter.

  • Method Development: An appropriate mobile phase is selected. A common mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol like isopropanol. The ratio of the solvents is optimized to achieve the best separation (resolution) of the enantiomeric peaks.

  • Chromatographic Separation:

    • The chiral column is equilibrated with the chosen mobile phase until a stable baseline is achieved.

    • The prepared sample is injected into the HPLC system.

    • The enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute at different retention times.

  • Detection and Quantification: The separated enantiomers are detected by the UV detector. The resulting chromatogram will show two distinct peaks corresponding to this compound and (-)-fenchol. The area under each peak can be used to determine the enantiomeric excess (e.e.) of the mixture.

  • Preparative Separation (Optional): For isolation of larger quantities of each enantiomer, the method can be scaled up using a preparative chiral HPLC column and a fraction collector to collect the eluent corresponding to each peak.

Visualizing the Path to this compound

Biosynthesis of this compound

This compound is biosynthesized in plants from geranyl pyrophosphate (GPP). The key enzyme in this pathway is this compound synthase, which catalyzes the cyclization of GPP. The process involves an initial isomerization of GPP to a linalyl pyrophosphate intermediate, followed by a cyclization cascade.[16][17]

Biosynthesis_of_Fenchol GPP Geranyl Pyrophosphate (GPP) LPP Linalyl Pyrophosphate (LPP) (intermediate) GPP->LPP Isomerization Enzyme This compound Synthase GPP->Enzyme Cyclic_Cation α-Terpinyl Cation (intermediate) LPP->Cyclic_Cation Cyclization Fenchol This compound Cyclic_Cation->Fenchol Rearrangement & Hydration Enzyme->Fenchol

Caption: Biosynthesis of this compound from Geranyl Pyrophosphate.

Experimental Workflow for Isolation

The overall process for isolating this compound from a natural source involves a series of sequential steps, from initial extraction to final purification.

Isolation_Workflow Plant_Material Plant Material (e.g., Basil, Fennel) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Essential_Oil Crude Essential Oil Steam_Distillation->Essential_Oil Fractional_Distillation Fractional Distillation (with Esterification/Saponification) Essential_Oil->Fractional_Distillation Fenchol_Isomers Mixed Fenchol Isomers (α- and β-) Fractional_Distillation->Fenchol_Isomers Chiral_Chromatography Chiral Chromatography (HPLC or GC) Fenchol_Isomers->Chiral_Chromatography Pure_Fenchol Pure this compound Chiral_Chromatography->Pure_Fenchol

Caption: General workflow for the isolation of this compound.

Conclusion

The natural world offers a rich source of this compound, a monoterpenoid with diverse applications. Through a systematic approach involving steam distillation, fractional distillation with chemical modification, and chiral chromatography, high-purity this compound can be isolated for research and commercial purposes. The detailed methodologies and workflows presented in this guide provide a solid foundation for scientists and professionals to explore the potential of this valuable natural product. Further research into optimizing extraction and purification processes, as well as exploring a wider range of natural sources, will undoubtedly expand the availability and applications of this compound.

References

The Biosynthesis of (+)-Fenchol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(+)-Fenchol is a bicyclic monoterpenoid alcohol, a valuable natural product found in the essential oils of numerous plant species, including basil, fennel, and citrus fruits.[1][2] It is recognized for its characteristic camphor-like, woody aroma and is utilized in the fragrance, food, and cosmetic industries. Beyond its sensory properties, fenchol exhibits promising biological activities, including antibacterial and analgesic effects, making it a compound of interest for pharmaceutical research and development.[1] This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in plants, focusing on the enzymatic conversion of geranyl pyrophosphate. It details the reaction mechanism, presents key enzymatic data, outlines relevant experimental protocols, and provides visual diagrams of the pathway and workflows to support further research and application.

The Core Biosynthetic Pathway

All terpenoids, including this compound, originate from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the methylerythritol phosphate (MEP) pathway in plant plastids.[3] The biosynthesis of the C10 monoterpene backbone of fenchol proceeds through the following key steps:

  • Precursor Formation : Geranyl pyrophosphate (GPP), the direct precursor for all monoterpenes, is formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by the enzyme Geranyl Pyrophosphate Synthase (GPPS) .[4][5]

  • Isomerization and Cyclization : The conversion of the linear GPP molecule into the bicyclic structure of fenchol is the most critical step, catalyzed by a specific monoterpene synthase known as Fenchol Synthase (FS) .[6][7] While much of the foundational research has been conducted on the enantiomeric (-)-endo-fenchol synthase from fennel (Foeniculum vulgare), the mechanism for this compound is understood to follow the same fundamental steps.[7][8] The reaction proceeds via a two-step mechanism within a single active site:

    • Isomerization : GPP first isomerizes to a bound tertiary allylic intermediate, linalyl pyrophosphate (LPP).[7][9]

    • Cyclization : This LPP intermediate is then cyclized. The reaction is terminated by the nucleophilic attack of a water molecule, which forms the characteristic hydroxyl group of fenchol and releases the diphosphate group.[9]

The overall reaction catalyzed by Fenchol Synthase is: Geranyl Diphosphate + H₂O ⇌ (+)-endo-Fenchol + Diphosphate [6]

Below is a diagram illustrating this core biosynthetic pathway.

Fenchol_Biosynthesis_Pathway cluster_products GPP Geranyl Pyrophosphate (GPP) LPP Linalyl Pyrophosphate (LPP) (Bound Intermediate) GPP->LPP Isomerization Fenchol This compound LPP->Fenchol Cyclization PPi Diphosphate (PPi) LPP->PPi Release Enzyme Fenchol Synthase (FS) Enzyme->LPP Catalyzes H2O H₂O H2O->Fenchol Nucleophilic Attack

Figure 1: Core biosynthesis pathway of this compound from Geranyl Pyrophosphate.

Quantitative Enzyme Data

The kinetic properties of terpene synthases are critical for understanding metabolic flux and for potential applications in metabolic engineering. These parameters are typically determined through in vitro enzyme assays using purified recombinant protein and varying concentrations of the substrate, GPP.

Table 1: Kinetic Parameters of Fenchol Synthase

Parameter Value Substrate Conditions Source
Kₘ Data not available in surveyed literature. Geranyl Pyrophosphate pH ~7.0, 30°C, with Mg²⁺ or Mn²⁺ cofactor -
Vₘₐₓ Data not available in surveyed literature. Geranyl Pyrophosphate pH ~7.0, 30°C, with Mg²⁺ or Mn²⁺ cofactor -
Optimal pH ~6.5 - 7.5 (Typical range for monoterpene synthases) - Assayed in various biological buffers -

| Cofactor Req. | Divalent Cation (Mg²⁺, Mn²⁺) | - | Typically 1-10 mM |[9] |

Note: This table highlights the current gap in quantitative data for this compound synthase. Researchers are encouraged to perform kinetic characterization to fill this knowledge void.

Experimental Protocols

Investigating the this compound biosynthesis pathway involves several key experimental procedures, from enzyme isolation and characterization to product identification.

Protocol: Purification of Fenchol Synthase from Plant Tissue

This protocol outlines a general procedure for the purification of a monoterpene synthase from plant leaves, adapted from methodologies used for similar enzymes.

  • Plant Material Preparation : Harvest young, healthy leaves from a this compound-producing plant (e.g., Ocimum basilicum). Immediately flash-freeze in liquid nitrogen and store at -80°C until use.

  • Crude Extract Preparation :

    • Grind 50-100 g of frozen leaf tissue to a fine powder in a liquid nitrogen-chilled mortar.

    • Homogenize the powder in 3 volumes of cold extraction buffer (e.g., 100 mM HEPES pH 7.5, 10% glycerol, 10 mM MgCl₂, 5 mM DTT, 1 mM PMSF, and 1% (w/v) polyvinylpyrrolidone).

    • Filter the homogenate through several layers of cheesecloth and centrifuge at ~20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Ammonium Sulfate Precipitation :

    • Slowly add solid ammonium sulfate to the supernatant to achieve 40-70% saturation while gently stirring on ice.

    • After stirring for 1 hour, centrifuge at ~20,000 x g for 30 minutes. Discard the supernatant and resuspend the protein pellet in a minimal volume of dialysis buffer (e.g., 25 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT).

    • Dialyze overnight against 2 liters of dialysis buffer.

  • Chromatography :

    • Anion Exchange : Load the dialyzed sample onto a DEAE or Mono Q anion exchange column equilibrated with dialysis buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-500 mM).

    • Hydrophobic Interaction : Pool active fractions, add ammonium sulfate to 1 M, and load onto a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate.

    • Size Exclusion : As a final polishing step, apply the concentrated active fractions to a gel filtration column (e.g., Superdex 200) to separate proteins by size.

  • Purity Analysis : Assess the purity of the final enzyme preparation using SDS-PAGE. Active fractions should show a single band corresponding to the molecular weight of fenchol synthase (~60-70 kDa).

Protocol: In Vitro Fenchol Synthase Activity Assay

This assay is used to confirm the enzymatic activity and identify the products of the purified fenchol synthase or a recombinantly expressed version.

  • Reaction Mixture : Prepare a 500 µL reaction in a glass vial:

    • Assay Buffer (50 mM HEPES, pH 7.2)

    • 10 mM MgCl₂

    • 5 mM DTT

    • 10-50 µg of purified enzyme protein

  • Substrate Addition : Initiate the reaction by adding the substrate, Geranyl Pyrophosphate (GPP), to a final concentration of 40-50 µM. For mechanistic studies, radiolabeled [1-³H]GPP can be used.

  • Incubation : Overlay the reaction mixture with 500 µL of a hydrocarbon solvent (e.g., n-pentane or hexane) to trap volatile products. Seal the vial and incubate at 30°C for 1-3 hours.

  • Product Extraction :

    • Stop the reaction by vortexing vigorously for 60 seconds.

    • Separate the phases by centrifugation (~2,000 x g for 5 minutes).

    • Carefully remove the upper organic layer containing the monoterpene products and transfer it to a new vial.

  • Analysis :

    • Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify this compound by comparing its retention time and mass spectrum to an authentic standard.

The general workflow for this experimental protocol is visualized below.

Enzyme_Assay_Workflow start Start: Prepare Reaction Mix (Buffer, Cofactors, Enzyme) add_substrate Add Substrate (GPP) start->add_substrate overlay Overlay with Organic Solvent (e.g., Pentane) add_substrate->overlay incubate Incubate at 30°C (1-3 hours) overlay->incubate vortex Vortex to Stop Reaction & Extract Products incubate->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect Collect Organic Layer centrifuge->collect analyze Analyze by GC-MS collect->analyze end End: Identify this compound analyze->end

Figure 2: General experimental workflow for an in vitro Fenchol Synthase assay.

Conclusion and Future Outlook

The biosynthesis of this compound is catalyzed by the monoterpene synthase, Fenchol Synthase, which transforms the linear precursor Geranyl Pyrophosphate into a bicyclic alcohol through a sophisticated isomerization and cyclization cascade. While the mechanistic steps are well-understood, this guide highlights a critical gap in the availability of quantitative kinetic data for the this compound specific enzyme. The detailed protocols provided herein offer a framework for researchers to purify and characterize this enzyme, contributing valuable data to the field. Further research, including site-directed mutagenesis and structural biology studies of this compound synthase, will deepen our understanding of its catalytic mechanism and product specificity. This knowledge is paramount for leveraging metabolic engineering and synthetic biology approaches to enhance the production of this compound for its diverse applications in the pharmaceutical and fragrance industries.

References

Solubility Profile of (+)-Fenchol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (+)-Fenchol, a bicyclic monoterpenoid alcohol, in various organic solvents. This information is critical for a range of applications, including formulation development, purification processes, and analytical method design in the pharmaceutical and chemical industries.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that describes the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For a solid compound like this compound, the dissolution process involves the disruption of the crystal lattice and the solvation of the solute molecules by the solvent. This process is governed by the principle of "like dissolves like," where solutes tend to be more soluble in solvents with similar polarity.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The available quantitative data is summarized in the table below. It is important to note that solubility is temperature-dependent, generally increasing with a rise in temperature. However, specific temperature-dependent solubility data for this compound is limited in publicly available literature.

SolventChemical ClassPolarity (Relative)Solubility (mg/mL)Solubility ( g/100g Solvent)Temperature (°C)Reference(s)
Dimethylformamide (DMF)AmideHigh~25-Not Specified[1][2]
Dimethyl Sulfoxide (DMSO)SulfoxideHigh~16-Not Specified[1][2]
EthanolAlcoholHigh~16-Not Specified[1][2]
MethanolAlcoholHighSlightly Soluble-Not Specified
ChloroformHalogenatedIntermediateSlightly Soluble-Not Specified
Vegetable OilsLipidLowSoluble-Not Specified[3]
WaterProticVery HighInsoluble-Not Specified

Note: "Slightly Soluble" and "Soluble" are qualitative terms from literature and lack precise numerical values. The quantitative data for DMF, DMSO, and Ethanol are approximations.

For comparative purposes, a study on similar bicyclic monoterpenoids ((-)-borneol and (1R)-(+)-camphor) provides solubility data in mole fraction at different temperatures, which can offer insights into the expected solubility behavior of this compound in a wider range of solvents.[1][4]

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound typically involves the preparation of a saturated solution followed by the quantification of the dissolved solute. The most common and reliable method is the shake-flask method .

Principle of the Shake-Flask Method

An excess amount of the solid solute is added to the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated from the saturated solution by filtration or centrifugation. The concentration of the solute in the clear supernatant is then determined using a suitable analytical technique.

Detailed Experimental Workflow

Below is a generalized workflow for determining the solubility of this compound using the shake-flask method.

experimental_workflow Experimental Workflow for Solubility Determination prep Preparation of this compound and Solvents addition Addition of Excess this compound to Solvent prep->addition equilibration Equilibration via Agitation at Constant Temperature addition->equilibration separation Separation of Solid and Liquid Phases equilibration->separation quantification Quantification of Dissolved this compound separation->quantification data_analysis Data Analysis and Reporting quantification->data_analysis

Caption: A generalized workflow for the experimental determination of this compound solubility.

1. Preparation:

  • Ensure the this compound to be used is of high purity.

  • Use high-purity grade organic solvents.

2. Addition of Excess Solute:

  • Add an excess amount of solid this compound to a known volume or mass of the solvent in a sealed vessel (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that a saturated solution is formed.

3. Equilibration:

  • The vessel is placed in a constant temperature environment, such as a water bath or incubator with shaking capabilities.

  • The mixture is agitated (e.g., using a magnetic stirrer or orbital shaker) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

4. Phase Separation:

  • Once equilibrium is established, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid overestimation of solubility.

  • Filtration: Use a syringe filter with a membrane chemically compatible with the solvent and of a pore size small enough to retain the solid particles (e.g., 0.22 µm or 0.45 µm).

  • Centrifugation: Alternatively, the sample can be centrifuged at a high speed to pellet the undissolved solid. A clear aliquot of the supernatant is then carefully withdrawn.

5. Quantification:

  • The concentration of this compound in the clear, saturated solution is determined using a validated analytical method.

  • Gravimetric Analysis: A known volume or mass of the saturated solution is evaporated to dryness, and the mass of the remaining this compound is determined. This method is straightforward but requires that this compound is the only non-volatile component.

  • Spectroscopic Methods (UV/Vis): If this compound exhibits a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve. However, this compound does not have a strong chromophore, making this method less suitable unless derivatization is performed.

  • Chromatographic Methods (GC or HPLC): Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector (RID) or Mass Spectrometer (MS)) are highly accurate and specific methods for quantifying this compound. A calibration curve with standards of known concentrations is required.

6. Data Analysis and Reporting:

  • The solubility is typically reported in units of mg/mL, g/100g of solvent, or as a mole fraction.

  • It is essential to report the temperature at which the solubility was determined.

Solvent Selection Logic

The choice of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical approach to selecting a solvent for this compound based on desired solubility.

solvent_selection Solvent Selection Logic for this compound start Define Desired Solubility Range high_sol High Solubility (>10 mg/mL) start->high_sol mod_sol Moderate Solubility (1-10 mg/mL) start->mod_sol low_sol Low/Slight Solubility (<1 mg/mL) start->low_sol consider_dmf Consider DMF, DMSO, Ethanol high_sol->consider_dmf e.g., for stock solutions consider_alcohols Consider other alcohols (e.g., Methanol, Isopropanol) mod_sol->consider_alcohols e.g., for reaction media consider_less_polar Consider less polar solvents (e.g., Chloroform, Ethyl Acetate) low_sol->consider_less_polar e.g., for crystallization end Select Solvent and Validate Experimentally consider_dmf->end consider_alcohols->end consider_less_polar->end

Caption: A decision tree for selecting a suitable solvent for this compound based on the required solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is highly recommended to experimentally determine the solubility under the precise conditions of temperature and in the specific solvent matrix that will be used.

References

(+)-Fenchol: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchol, a monoterpenoid alcohol found in a variety of plants including basil and fennel, has emerged as a compound of significant interest in the scientific community. Exhibiting a broad range of biological activities, this natural compound presents promising therapeutic potential across several key areas of human health. This technical guide provides an in-depth review of the current scientific understanding of this compound, focusing on its neuroprotective, analgesic, antimicrobial, antioxidant, and anti-inflammatory properties. This document collates quantitative data from key studies, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.

Neuroprotective Effects: A Novel Approach to Alzheimer's Disease

Recent preclinical studies have highlighted the significant neuroprotective potential of this compound, particularly in the context of Alzheimer's disease (AD). The primary mechanism of action involves the activation of the free fatty acid receptor 2 (FFAR2), a G-protein coupled receptor that is expressed on neurons.

Mechanism of Action: FFAR2 Signaling Cascade

This compound acts as a potent agonist of FFAR2. Activation of this receptor by fenchol triggers a signaling cascade that leads to a reduction in the accumulation of amyloid-beta (Aβ) plaques, a hallmark of AD pathology, and a decrease in neuronal cell death.[1][2] The binding of fenchol to FFAR2 is believed to stimulate the proteasomal and lysosomal clearance of Aβ.[3] Furthermore, this activation helps in reducing cellular senescence, a state of irreversible cell cycle arrest, in neuronal cells, thereby protecting them from Aβ-induced neurotoxicity.[1]

FFAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fenchol This compound FFAR2 FFAR2 (Free Fatty Acid Receptor 2) Fenchol->FFAR2 Binds and Activates G_protein G-protein Activation FFAR2->G_protein Proteolysis Increased Proteolysis (Proteasome/Lysosome Activity) G_protein->Proteolysis Senescence Reduced Neuronal Senescence G_protein->Senescence Abeta_clearance Amyloid-Beta Clearance Proteolysis->Abeta_clearance Enhances Neuroprotection Neuroprotection Senescence->Neuroprotection Contributes to Abeta_clearance->Neuroprotection Leads to

FFAR2 signaling pathway activated by this compound.
Quantitative Data: Neuroprotective Efficacy

Studies have demonstrated the efficacy of this compound in various models of Alzheimer's disease.

Model SystemKey FindingsReference
Human Neuroblastoma Cells (SK-N-SH) Showed potent FFAR2 agonist activity.[4] Protected against Aβ-induced neuronal toxicity.[3]Yadav et al., 2021[2]
Caenorhabditis elegans (AD model) Reduced Aβ-accumulation and improved chemotaxis behavior.[3]Yadav et al., 2021[2]
Mouse Model of AD Ameliorated AD-like phenotypes.[2]Yadav et al., 2021[2]
Experimental Protocols
  • Cell Culture: Human neuroblastoma SK-N-SH cells are cultured in a suitable medium (e.g., MEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: Amyloid-beta (Aβ) oligomers are added to the cell cultures to induce neurotoxicity.

  • Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.

  • Quantification of Aβ Accumulation: Aβ levels are quantified using techniques like ELISA or Western blotting.

  • Analysis of FFAR2 Activation: FFAR2 activation can be confirmed by measuring downstream signaling molecules, such as phosphorylated ERK1/2, via Western blotting.[4]

In_Vitro_Neuroprotection_Workflow start Start culture Culture SK-N-SH Cells start->culture treat Treat with This compound culture->treat induce Induce Neurotoxicity (with Amyloid-Beta) treat->induce assess Assess Cell Viability, Aβ Accumulation, and FFAR2 Activation induce->assess end End assess->end

Workflow for in vitro neuroprotection assay.
  • Worm Strain: A transgenic C. elegans strain expressing human Aβ in muscle cells (e.g., CL4176) is used.

  • Treatment: Worms are cultured on nematode growth medium (NGM) plates seeded with E. coli OP50 containing this compound at various concentrations.

  • Induction of Paralysis: Temperature-inducible expression of Aβ is triggered by shifting the worms to a higher temperature (e.g., 25°C).

  • Paralysis Assay: The number of paralyzed worms is scored at regular intervals.

  • Chemotaxis Assay: The ability of the worms to move towards a chemoattractant is assessed to evaluate neuronal function.

  • Animal Model: A transgenic mouse model of AD that develops Aβ pathology (e.g., 5XFAD mice) is used.

  • Administration: this compound is administered to the mice, typically via oral gavage, over a defined period.

  • Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze.

  • Histopathological Analysis: Brain tissue is collected and analyzed for Aβ plaque deposition, neuroinflammation, and neuronal loss using techniques like immunohistochemistry and ELISA.

Analgesic Activity: Targeting the TRPA1 Channel

This compound has demonstrated analgesic properties, which are attributed to its activity as an antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed in nociceptive sensory neurons and is involved in the perception of pain, particularly inflammatory pain.[5]

Mechanism of Action: TRPA1 Antagonism

This compound (also referred to as fenchyl alcohol in some studies) inhibits the activation of human TRPA1 (hTRPA1) channels.[5] By blocking this channel, fenchol can reduce the influx of cations (such as Ca²⁺ and Na⁺) into sensory neurons, thereby dampening the pain signal.

TRPA1_Antagonism_Pathway cluster_extracellular Extracellular cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Pain_Stimuli Painful Stimuli (e.g., AITC) TRPA1 TRPA1 Channel Pain_Stimuli->TRPA1 Activates Fenchol This compound Fenchol->TRPA1 Inhibits Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPA1->Cation_Influx Allows Pain_Signal Pain Signal Transmission Cation_Influx->Pain_Signal

Mechanism of TRPA1 antagonism by this compound.
Quantitative Data: TRPA1 Antagonist Activity

The inhibitory effect of fenchyl alcohol on hTRPA1 has been quantified in electrophysiological studies.

ParameterAgonistValueReference
IC₅₀ AITC (20 μM)0.32 ± 0.06 mMTakaishi et al., 2014[5]
Experimental Protocol: Patch-Clamp Electrophysiology
  • Cell Line: Human embryonic kidney (HEK293T) cells stably expressing hTRPA1 are used.

  • Cell Culture: Cells are cultured under standard conditions.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed.

  • Channel Activation: The TRPA1 channel is activated by applying an agonist, such as allyl isothiocyanate (AITC).

  • Inhibition Assay: The inhibitory effect of this compound is determined by co-applying it with the agonist at various concentrations.

  • Data Analysis: The concentration-response curve for the inhibition of the AITC-induced current is plotted to calculate the IC₅₀ value.

Antimicrobial Activity

This compound has been reported to possess broad-spectrum antibacterial activity.

Quantitative Data: Antibacterial Spectrum

A study by Kotan et al. (2007) evaluated the antibacterial activity of several oxygenated monoterpenes, including fenchol, using a disc diffusion method. The results are presented as the diameter of the inhibition zone.

Bacterial SpeciesInhibition Zone (mm)
Acinetobacter calcoaceticus9
Aeromonas hydrophila9
Bacillus amyloliquefaciens10
Bacillus brevis9
Bacillus cereus9
Bacillus megaterium9
Bacillus subtilis10
Brochothrix thermosphacta9
Citrobacter freundii8
Clavibacter michiganensis9
Enterobacter aerogenes8
Enterococcus durans9
Enterococcus faecalis9
Erwinia amylovora9
Escherichia coli8
Klebsiella pneumoniae8
Listeria monocytogenes9
Micrococcus luteus9
Mycobacterium smegmatis9
Proteus vulgaris8
Pseudomonas aeruginosa8
Pseudomonas fluorescens9
Salmonella enteritidis8
Salmonella typhimurium8
Serratia marcescens8
Staphylococcus aureus9
Staphylococcus epidermidis9
Streptococcus agalactiae9
Yersinia enterocolitica8
(Data extracted from Kotan et al., 2007)[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to quantify antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

  • Bacterial Strains: A panel of clinically relevant bacterial strains is selected.

  • Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Antioxidant and Anti-inflammatory Activities

This compound is reported to possess both antioxidant and anti-inflammatory properties, though specific quantitative data from primary literature is less readily available compared to its other activities.

Antioxidant Activity: Standard Assessment Methods

The antioxidant potential of a compound is typically evaluated using a battery of in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents.

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically. The result is often expressed as an IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

In this assay, the pre-formed ABTS radical cation is reduced by the antioxidant, leading to a loss of color that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants. Results are also typically reported as an IC₅₀ value.

This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Anti-inflammatory Activity: Standard Assessment Methods

The anti-inflammatory effects of a compound can be assessed in vitro by measuring its ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages.

  • Cell Line: A macrophage cell line (e.g., RAW 264.7) is used.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of nitric oxide (NO).

  • Treatment: Cells are co-incubated with LPS and various concentrations of this compound.

  • NO Measurement: The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

  • Data Analysis: The percentage inhibition of NO production is calculated, and an IC₅₀ value can be determined.

  • Cell Line and Stimulation: As described above for the NO assay.

  • Treatment: Cells are treated with LPS and this compound.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assays (ELISA).

  • Data Analysis: The reduction in cytokine levels in the presence of this compound is quantified.

Conclusion and Future Directions

This compound is a multifaceted natural compound with a compelling profile of biological activities that warrant further investigation for its therapeutic potential. Its well-defined mechanism of action in the context of neuroprotection via FFAR2 agonism and analgesia through TRPA1 antagonism provides a strong foundation for drug development efforts. The broad-spectrum antimicrobial activity, coupled with its reported antioxidant and anti-inflammatory properties, further expands its potential applications.

References

Enantioselective Synthesis of (+)-Fenchol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of (+)-fenchol, a valuable chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. The document details established synthetic methodologies, providing experimental protocols and quantitative data to facilitate the practical application of these techniques.

Introduction

This compound, also known as (1R)-endo-(+)-fenchol, is a bicyclic monoterpenoid alcohol.[1] Its rigid stereochemistry and functional group make it a sought-after chiral auxiliary and starting material in asymmetric synthesis.[2] The ability to produce enantiomerically pure this compound is critical for its applications in the fragrance industry and in the stereocontrolled synthesis of pharmaceuticals. This guide focuses on the primary routes for the enantioselective synthesis of this compound, primarily through the asymmetric reduction of its corresponding ketone, fenchone, and from the naturally abundant monoterpene, α-pinene.

Enantioselective Reduction of Fenchone

The most direct and widely explored approach for the synthesis of this compound is the enantioselective reduction of prochiral fenchone. Several chiral reducing agents and catalytic systems have been developed to achieve high enantioselectivity.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of ketones to alcohols.[3] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol, in the presence of a stoichiometric borane source like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS).[4] The chiral catalyst coordinates to both the borane and the ketone, creating a rigid, organized transition state that directs the hydride delivery to one face of the carbonyl group, resulting in the formation of a specific enantiomer of the alcohol.[3]

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Fenchone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq).

  • The flask is cooled to 0 °C, and borane-dimethyl sulfide complex (0.6 eq) is slowly added. The mixture is stirred at this temperature for 15 minutes.

  • The reaction mixture is then cooled to -30 °C.

  • A solution of fenchone (1.0 eq) in anhydrous THF is added dropwise over 30 minutes.

  • The reaction is stirred at -30 °C and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction is quenched by the slow addition of methanol at -30 °C.

  • The mixture is allowed to warm to room temperature, and 2 M HCl is added. The mixture is stirred for 30 minutes.

  • The aqueous layer is extracted with diethyl ether (3x).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by flash column chromatography on silica gel.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation provides another highly efficient route for the enantioselective reduction of ketones. This method typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[5] The hydrogenation is carried out under a hydrogen atmosphere, and the catalyst facilitates the stereoselective addition of hydrogen across the carbonyl double bond.

Materials:

  • RuCl₂[(R)-BINAP][(R,R)-DPEN] or a similar Noyori-type catalyst

  • Fenchone

  • Anhydrous and degassed isopropanol

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen gas

  • Schlenk flask and standard Schlenk line or glovebox equipment

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • In a glovebox, a Schlenk flask is charged with the ruthenium catalyst (e.g., 0.01 mol%).

  • Anhydrous and degassed isopropanol is added to dissolve the catalyst.

  • Fenchone (1.0 eq) is added to the catalyst solution.

  • A solution of potassium tert-butoxide in isopropanol is added.

  • The flask is sealed, removed from the glovebox, and connected to a hydrogenation apparatus.

  • The system is purged with hydrogen gas multiple times.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-50 atm).

  • The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by GC or TLC).

  • After completion, the hydrogen pressure is carefully released.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.

Asymmetric Reduction with Chiral Boranes

Chiral borane reagents, such as Alpine-Borane® (derived from α-pinene) and B-chlorodiisopinocampheylborane (DIP-Chloride™), are also effective for the enantioselective reduction of certain ketones.[6][7] These reagents achieve stereocontrol through a sterically demanding transition state where the bulky chiral ligand directs the hydride transfer to a specific face of the ketone.[6]

Synthesis from α-Pinene

Turpentine, a readily available natural resource, is rich in α-pinene, which can serve as a starting material for the synthesis of fenchol.[8] The process typically involves the isomerization of α-pinene to camphene, which can then be hydrated to isoborneol. Subsequent Wagner-Meerwein rearrangement of isoborneol can lead to fenchol. While this route is economically attractive, achieving high enantioselectivity for this compound requires careful control of the reaction conditions and the use of chiral catalysts or reagents at the appropriate steps. A patented one-step method utilizes a specific catalyst (CHKC-4) to convert turpentine directly to a mixture containing fenchol, with reported yields of up to 50%.[9] However, the enantiomeric purity of the resulting fenchol is not specified in this method.

Quantitative Data Summary

The following table summarizes representative quantitative data for the enantioselective synthesis of this compound and related chiral alcohols using the discussed methodologies. It is important to note that yields and enantiomeric excess are highly dependent on the specific substrate, catalyst, and reaction conditions.

MethodSubstrateChiral Catalyst/ReagentYield (%)Enantiomeric Excess (ee%)Specific Rotation [α]DReference
Asymmetric ReductionFenchoneChiral Oxazaborolidine (e.g., CBS catalyst)High>95 (expected)+9° to +11° (c=10, EtOH)[3][4]
Asymmetric HydrogenationFenchoneRu(II)-BINAP-Diamine Complex (Noyori catalyst)High>98 (expected)+9° to +11° (c=10, EtOH)[10][5]
Asymmetric ReductionAcetylenic KetonesAlpine-Borane®70-9585-100-[6]
Asymmetric ReductionAryl Alkyl KetonesDIP-Chloride™80-9590-99-[7]

Note: The specific rotation of enantiomerically pure (1R)-endo-(+)-fenchol is reported to be in the range of +9° to +11° (c=10 in ethanol).[1][11]

Experimental Workflows and Signaling Pathways

To visually represent the logical flow of the synthetic and analytical procedures, the following diagrams are provided in the DOT language for Graphviz.

Enantioselective_Reduction_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Fenchone Fenchone Reaction Asymmetric Reduction Fenchone->Reaction Chiral_Catalyst Chiral Catalyst (e.g., CBS, Noyori) Chiral_Catalyst->Reaction Reducing_Agent Reducing Agent (e.g., Borane, H2) Reducing_Agent->Reaction Workup Reaction Workup & Purification Reaction->Workup Fenchol This compound Workup->Fenchol Chiral_GC_HPLC Chiral GC/HPLC Analysis Fenchol->Chiral_GC_HPLC Sample Injection Data_Analysis Data Analysis Chiral_GC_HPLC->Data_Analysis Final_Product Final Product Characterization Data_Analysis->Final_Product

Caption: Experimental workflow for the enantioselective synthesis and analysis of this compound.

CBS_Reduction_Mechanism Ketone Fenchone (Prochiral Ketone) Complex Ternary Complex (Ketone-Catalyst-Borane) Ketone->Complex Catalyst Chiral Oxazaborolidine (CBS Catalyst) Catalyst->Complex Borane Borane (Hydride Source) Borane->Complex Transition_State Diastereomeric Transition State Complex->Transition_State Hydride_Transfer Intramolecular Hydride Transfer Transition_State->Hydride_Transfer Product_Complex Borate Ester Complex Hydride_Transfer->Product_Complex Hydrolysis Hydrolysis Product_Complex->Hydrolysis Alcohol This compound (Chiral Alcohol) Hydrolysis->Alcohol

Caption: Simplified signaling pathway of the CBS reduction mechanism.

Conclusion

The enantioselective synthesis of this compound is a well-established field with several reliable methods available to researchers. The asymmetric reduction of fenchone, particularly through CBS reduction or Noyori hydrogenation, offers high enantioselectivity and good yields, making it a preferred laboratory-scale method. For larger-scale production, synthesis from α-pinene presents a cost-effective alternative, although achieving high enantiopurity may require further optimization. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the synthesis of this important chiral building block.

References

Commercial suppliers and purity of (+)-Fenchol for research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (+)-Fenchol, a bicyclic monoterpenoid of significant interest in research and drug development. This document outlines commercial sources, purity specifications, analytical methodologies for quality assessment, and insights into its biological activity and relevant signaling pathways.

Commercial Suppliers and Purity of this compound

For research and development purposes, sourcing high-purity this compound is critical. A variety of chemical suppliers offer this compound, typically with purity levels suitable for laboratory use. The following table summarizes a selection of commercial suppliers and their stated purity specifications for this compound.

SupplierProduct NameCAS NumberPurity SpecificationForm
Sigma-Aldrich This compound analytical standard2217-02-9≥99.0% (sum of enantiomers, GC)Neat
Cayman Chemical This compound2217-02-9≥95%Crystalline Solid[1]
BOC Sciences This compound2217-02-995%Clear slightly yellow liquid after melting
TargetMol This compound2217-02-9Not explicitly stated, for research purposesPowder
Lifeasible This compound2217-02-9≥95%Crystalline Solid

Note: Purity and form can vary by batch and product grade. It is recommended to consult the supplier's Certificate of Analysis (CoA) for specific lot information.

Experimental Protocols for Purity Assessment

Ensuring the purity of this compound is paramount for reproducible experimental results. The two primary methods for determining the chemical and enantiomeric purity of this compound are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography (GC) for Purity and Enantiomeric Separation

Gas chromatography is a powerful technique for assessing the purity of volatile compounds like this compound and for separating its enantiomers.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or ethyl acetate. A typical concentration is 1 mg/mL.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used. For enantiomeric separation, a chiral stationary phase column is required.

  • GC Conditions (General Protocol):

    • Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., Rt-βDEXsm), is essential for separating the (+) and (-) enantiomers. For general purity analysis, a standard non-polar column (e.g., HP-5MS) can be used.

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C (FID) or as per MS requirements.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 180 °C at a rate of 5 °C/min.

      • Hold: Maintain at 180 °C for 5 minutes.

      • This program should be optimized based on the specific column and instrumentation.

  • Data Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram. For enantiomeric purity, the relative peak areas of the (+) and (-) enantiomers are compared.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR provides a direct and highly accurate method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.

Methodology:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and a high-purity internal standard (e.g., maleic anhydride) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure full signal recovery.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • The purity of the this compound sample can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample refers to this compound and IS refers to the internal standard.

Biological Activity and Signaling Pathways

Recent research has highlighted the neuroprotective potential of fenchol, particularly in the context of Alzheimer's disease.[2][3] Studies have shown that fenchol can reduce the accumulation of amyloid-beta (Aβ) protein and decrease the number of senescent "zombie" neuronal cells.[2][3]

The primary mechanism of action identified is the activation of the Free Fatty Acid Receptor 2 (FFAR2) signaling pathway.[2][3] FFAR2 is a G-protein coupled receptor expressed on neurons that is also a sensor for gut microbiota-derived short-chain fatty acids (SCFAs).

FFAR2 Signaling Pathway in Neuroprotection

FFAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fenchol Fenchol FFAR2 FFAR2 (GPCR) Fenchol->FFAR2 Binds and Activates G_Protein G-Protein Activation FFAR2->G_Protein Downstream_Signaling Downstream Signaling Cascades G_Protein->Downstream_Signaling Proteolysis Increased Proteolysis of Aβ Downstream_Signaling->Proteolysis Senescence Reduced Neuronal Senescence Downstream_Signaling->Senescence Neuroprotection Neuroprotection Proteolysis->Neuroprotection Senescence->Neuroprotection

Caption: FFAR2 signaling pathway activated by Fenchol.

Activation of FFAR2 by fenchol leads to downstream signaling cascades that promote the clearance of amyloid-beta plaques through increased proteolysis and reduce the formation of senescent neuronal cells, ultimately resulting in neuroprotective effects.[3]

Experimental Workflow for Investigating this compound's Bioactivity

The following diagram outlines a general experimental workflow for researchers investigating the biological effects of this compound.

Experimental_Workflow Start Start: Obtain this compound Purity_Analysis Purity & Enantiomeric Purity Analysis (GC, qNMR) Start->Purity_Analysis Cell_Culture In Vitro Studies: Neuronal Cell Culture Purity_Analysis->Cell_Culture Animal_Model In Vivo Studies: (e.g., Alzheimer's Mouse Model) Purity_Analysis->Animal_Model Treatment Treatment with This compound Cell_Culture->Treatment Assays Biological Assays: - Aβ Quantification - Cell Viability - Senescence Markers Treatment->Assays Data_Analysis Data Analysis & Interpretation Assays->Data_Analysis In_Vivo_Treatment Administration of This compound Animal_Model->In_Vivo_Treatment In_Vivo_Analysis Analysis: - Behavioral Tests - Histopathology - Biomarker Analysis In_Vivo_Treatment->In_Vivo_Analysis In_Vivo_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for this compound research.

References

A Comprehensive Review of (+)-Fenchol and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchol, a bicyclic monoterpenoid alcohol, is a naturally occurring compound found in a variety of plants, including basil, fennel, and cannabis. Valued for its distinct earthy and camphor-like aroma, it is widely used in the fragrance and flavor industries. Beyond its organoleptic properties, this compound serves as a versatile chiral building block in organic synthesis and is gaining significant attention for its diverse pharmacological activities. Recent research has highlighted its potential as a neuroprotective, analgesic, antimicrobial, and anti-inflammatory agent. This technical guide provides an in-depth review of the current literature on this compound and its key derivatives, focusing on synthesis methodologies, mechanisms of biological action, and quantitative data from preclinical studies. Detailed experimental protocols and visual pathway diagrams are provided to support further research and development in this promising area.

Introduction and Physicochemical Properties

This compound, systematically named (1R,2R,4S)-1,3,3-trimethyl-bicyclo[2.2.1]heptan-2-ol, is an isomer of borneol. It is a white, crystalline solid at room temperature with a characteristic refreshing scent.[1] Its natural enantiomer, (1R)-endo-(+)-fenchol, is a key component of the essential oils of basil and aster flowers.[1] Due to its unique chemical structure, it is an important starting material for the synthesis of other terpenoids and chiral ligands.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₀H₁₈O[2]
Molar Mass 154.25 g/mol [1]
Appearance Colorless to white crystalline solid[1]
Melting Point 39 to 45 °C[1]
Boiling Point 201 °C[1]
Synonyms Fenchyl alcohol, (1R)-endo-(+)-Fenchyl Alcohol, D-Fenchyl Alcohol[2]
CAS Number 2217-02-9 ((1R)-endo-(+)-isomer)[1]

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through various methods, ranging from extraction from natural sources to multi-step chemical synthesis.

Synthesis of this compound

From Fenchone: Synthetic Fenchol can be prepared from Fenchone, its corresponding ketone. Common methods include reduction using alcohol-sodium or Grignard reactions with reagents like ethyl magnesium bromide.[3]

One-Step Synthesis from Turpentine: A high-yield, one-step method has been patented for synthesizing fenchol from turpentine. This process utilizes turpentine as the raw material and a specialized CHKC-4 catalyst to perform catalytic isomerization and hydration of α-pinene and β-pinene. The resulting product can achieve a purity of 99% with a yield of over 50%.[3][4]

Synthesis of Fenchyl Derivatives

The most common derivatives of Fenchol are esters, formed by reacting its hydroxyl group with a carboxylic acid or its anhydride.

Fenchyl Acetate: Fenchyl acetate is a widely used fragrance and flavoring agent.[5] It is typically synthesized via the esterification of fenchol. A patented method involves reacting fenchol with acetic anhydride using a catalyst.[6] The reaction is followed by neutralization, washing, and purification by vacuum rectification to yield a product with >97% purity.[6]

Tschimganin Analogs: this compound can be used as a starting material to produce analogs of Tschimganin, a natural terpenoid ester with reported insecticidal, anti-tumor, and antibacterial activities.[3] This synthesis involves an esterification process with benzoic acid derivatives, catalyzed by 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC).[3]

G cluster_fenchol Fenchol Synthesis cluster_derivatives Derivative Synthesis turpentine Turpentine (α/β-Pinene) fenchol This compound turpentine->fenchol Isomerization & Hydration (CHKC-4 Catalyst) Yield: >50% Purity: 99% fenchone Fenchone fenchone->fenchol Reduction (e.g., Alcohol-Sodium) fenchyl_acetate Fenchyl Acetate fenchol->fenchyl_acetate Esterification (Catalyst) Purity: >97% tschimganin Tschimganin Analogs fenchol->tschimganin Esterification (DMAP/DCC) acetic_anhydride Acetic Anhydride acetic_anhydride->fenchyl_acetate benzoic_acid Benzoic Acid Derivatives benzoic_acid->tschimganin

Synthesis pathways for this compound and its key derivatives.

Table 2: Synthesis of this compound and Fenchyl Acetate

ProductStarting Material(s)Key Reagents/CatalystsReaction TypeYieldPurityReference(s)
This compound Turpentine (α/β-Pinene)CHKC-4Isomerization / Hydration>50%99%[3][4]
Fenchyl Acetate This compound, Acetic AnhydrideAcid Catalyst (e.g., H₂SO₄)EsterificationHigh>97%[6]

Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a range of biological activities with significant therapeutic potential.

Neuroprotective Activity

A growing body of preclinical evidence suggests that this compound has neuroprotective properties, particularly in the context of Alzheimer's disease.[4][7] The proposed mechanism involves the gut-brain axis. Short-chain fatty acids (SCFAs) produced by the gut microbiome can activate the free fatty acid receptor 2 (FFAR2) on neurons, a process which is neuroprotective.[6][7] With age and in Alzheimer's patients, SCFA levels often decline.[7]

A 2021 study identified this compound as a potent natural compound that, like SCFAs, can bind to and activate FFAR2 signaling.[3][4] This activation was shown to protect brain cells against the toxic accumulation of amyloid-beta (Aβ) protein.[6] The mechanism involves two key actions: reducing the formation of senescent "zombie" neuronal cells and increasing the proteolytic degradation of Aβ, leading to its faster clearance from the brain.[3][4]

G cluster_gut Gut Microbiome cluster_brain Brain Neuron bacteria Beneficial Gut Bacteria scfa SCFAs bacteria->scfa Produce ffar2 FFAR2 Receptor scfa->ffar2 Activates proteolysis ↑ Proteolysis (Aβ Clearance) ffar2->proteolysis Activates Signaling senescence ↓ Senescence ('Zombie' Cells) ffar2->senescence Activates Signaling neuroprotection Neuroprotection proteolysis->neuroprotection senescence->neuroprotection fenchol This compound fenchol->ffar2 Activates (Mimics SCFAs)

Neuroprotective signaling pathway of this compound in Alzheimer's disease.
Analgesic Activity

This compound has demonstrated pain-relieving properties. A 2014 study revealed that fenchyl alcohol acts as an antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. TRPA1 is a crucial protein in the body's pain signaling system. By inhibiting this receptor, fenchol can reduce nociception. The study identified that the hydroxyl group in fenchol's structure is likely key to its interaction with and inhibition of the TRPA1 channel.

Table 3: Analgesic Activity of Fenchyl Alcohol

TargetAgonistTest CompoundMethodResult (IC₅₀)Reference(s)
Human TRPA1AITC (20 µM)Fenchyl AlcoholPatch-clamp on HEK293T cells0.32 ± 0.06 mM
Antimicrobial Activity

This compound and essential oils containing it have shown broad-spectrum antimicrobial activity against various bacteria and fungi. While specific MIC values for this compound are not widely reported in the literature reviewed, data for its ketone analog, fenchone, is available and provides insight into its potential efficacy.

Table 4: Antimicrobial Activity of Fenchone

MicroorganismStrainCompoundMIC (mg/mL)Reference(s)
Escherichia coli-Fenchone8.3 ± 3.6[8]
Pseudomonas aeruginosaMDR-PAFenchone266.6 ± 115.4[8]
Candida albicans-Fenchone41.6 ± 14.4[8]
Staphylococcus aureusATCC 29213Eugenyl Acetate2.5[9]
Pseudomonas aeruginosaATCC 27853Eugenyl Acetate2.5[9]
Note: Data for Eugenyl Acetate is provided as a reference for a related monoterpenoid acetate.
Anti-inflammatory Activity

The anti-inflammatory effects of this compound are another area of active research. A common method to evaluate this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. Overproduction of NO is a hallmark of inflammation. While this is a standard assay, specific IC₅₀ values for this compound were not available in the reviewed literature.

Table 5: Anti-inflammatory Activity of this compound

Assay ModelMeasured ParameterCompoundResult (IC₅₀)Reference(s)
LPS-stimulated RAW 264.7 cellsNitric Oxide (NO) ProductionThis compoundData not available[10][11]
Antitumor Activity

The potential of this compound and its derivatives as anticancer agents is an emerging field. Cytotoxicity is typically assessed against various human cancer cell lines. However, a review of the current literature did not yield specific IC₅₀ values for this compound or its simple acetate derivatives against common cancer cell lines.

Table 6: Antitumor Activity of this compound and Derivatives

Cell LineCompoundResult (IC₅₀)Reference(s)
MCF-7 (Breast Cancer)This compound / Fenchyl AcetateData not available[2][12]
A549 (Lung Cancer)This compound / Fenchyl AcetateData not available[2][12]
HepG2 (Liver Cancer)This compound / Fenchyl AcetateData not available[2][12]

Detailed Experimental Protocols

Protocol: One-Step Synthesis of Fenchol from Turpentine

This protocol is based on the method described in patent CN102241567A.[4]

  • Reactant Preparation: Prepare a mixture of raw materials by weight: 53-80 parts turpentine, 3-4 parts CHKC-4 catalyst, and 15-17 parts esterifying agent (e.g., a mixture of acetic acid, oxalic acid, or tosic acid).

  • Reaction: Combine the reactants in a suitable reaction vessel. The CHKC-4 catalyst facilitates a one-step esterification, isomerization, and hydration of the pinenes in turpentine.

  • Saponification: After the initial reaction, perform a saponification step to hydrolyze the formed esters into fenchol.

  • Separation & Washing: Conduct a series of washing and separation steps to remove byproducts and unreacted agents.

  • Purification: Utilize efficient vacuum fractionation and melt crystallization to separate and purify the final fenchol product. The process is designed to yield solid α-fenchol with a purity of ≥99%.

Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol is a generalized method based on studies using LPS-stimulated RAW 264.7 macrophages.[6][10][11]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (this compound) for 1-2 hours.

  • Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for an additional 20-24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant. Transfer 100 µL of supernatant from each well to a new plate and mix with 100 µL of Griess reagent (typically 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in phosphoric acid).

  • Data Analysis: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC₅₀ value. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed NO reduction is not due to cytotoxicity.

G start Seed RAW 264.7 Cells (96-well plate) incubate1 Incubate 24h (Adhesion) start->incubate1 treat Pre-treat with This compound (Various Concentrations) incubate1->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate2 Incubate 24h (NO Production) stimulate->incubate2 collect Collect Supernatant incubate2->collect griess Add Griess Reagent collect->griess read Measure Absorbance (540 nm) griess->read analyze Calculate % Inhibition and IC50 Value read->analyze

Experimental workflow for the Nitric Oxide (NO) inhibition assay.

Conclusion and Future Directions

This compound is a monoterpenoid with a well-established safety profile and a diverse range of promising biological activities. Its role as a neuroprotective agent, particularly through the novel gut-brain axis mechanism involving FFAR2, presents a compelling avenue for the development of therapeutics for Alzheimer's disease. Furthermore, its documented analgesic effect via TRPA1 inhibition suggests its potential as a non-opioid pain management agent.

While the anti-inflammatory and antimicrobial properties are evident, further research is required to quantify these effects through standardized assays and to determine specific MIC and IC₅₀ values for this compound and its simple derivatives. The lack of available data on its direct antitumor activity also represents a significant gap in the literature that warrants investigation. Future studies should focus on synthesizing a broader range of derivatives to establish clear structure-activity relationships, conducting more extensive in vitro and in vivo testing to validate its therapeutic potential, and exploring novel drug delivery systems to enhance its bioavailability for clinical applications.

References

Methodological & Application

Application Notes and Protocols: Chiral Synthesis Applications of (+)-Fenchol as a Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R)-endo-(+)-Fenchol , a readily available chiral monoterpenoid, presents a valuable starting material for the synthesis of various chiral ligands and auxiliaries. Its rigid bicyclic structure provides a well-defined stereochemical environment, making it an attractive scaffold for inducing asymmetry in chemical transformations. While extensive literature detailing the use of (+)-Fenchol as a direct chiral auxiliary in common asymmetric reactions like Diels-Alder or alkylations is not as prevalent as for other terpene-derived auxiliaries such as those from camphor, its application as a chiral building block for the synthesis of more complex chiral molecules is established.

This document outlines the potential applications of this compound in chiral synthesis, providing hypothetical protocols based on well-established methodologies for similar chiral alcohols.

This compound as a Chiral Auxiliary in Asymmetric Diels-Alder Reactions

The rigid framework of this compound can be exploited to control the facial selectivity of cycloaddition reactions. By converting this compound to a chiral dienophile, such as a (+)-fenchyl acrylate, it can direct the approach of a diene to one of the two prochiral faces of the double bond.

Hypothetical Application: Diastereoselective Diels-Alder reaction between (+)-fenchyl acrylate and cyclopentadiene.

Reaction Scheme:

G cluster_0 Preparation of Chiral Dienophile cluster_1 Asymmetric Diels-Alder Reaction cluster_2 Auxiliary Cleavage Fenchol This compound AcryloylChloride Acryloyl Chloride, Et3N Fenchol->AcryloylChloride Esterification FenchylAcrylate (+)-Fenchyl Acrylate AcryloylChloride->FenchylAcrylate Cyclopentadiene Cyclopentadiene FenchylAcrylate->Cyclopentadiene LewisAcid Lewis Acid (e.g., Et2AlCl) Cyclopentadiene->LewisAcid [4+2] Cycloaddition Cycloadduct Diastereomeric Cycloadducts LewisAcid->Cycloadduct Hydrolysis Hydrolysis (e.g., LiOH) Cycloadduct->Hydrolysis ChiralAcid Chiral Carboxylic Acid Hydrolysis->ChiralAcid RecoveredFenchol Recovered this compound Hydrolysis->RecoveredFenchol

Caption: Workflow for a hypothetical asymmetric Diels-Alder reaction using a this compound-derived chiral auxiliary.

Quantitative Data (Hypothetical):

Due to the lack of specific experimental data for (+)-fenchyl acrylate in the reviewed literature, the following table is a template illustrating how results would be presented. Data is based on typical outcomes for terpene-derived auxiliaries.

DieneLewis AcidTemp (°C)Yield (%)Diastereomeric Excess (de, %)
CyclopentadieneEt₂AlCl-78>90>95
1,3-ButadieneEt₂AlCl-7885-9090-95
IsopreneTiCl₄-7888-9292-96

Experimental Protocol (Hypothetical):

Step 1: Synthesis of (+)-Fenchyl Acrylate

  • To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add acryloyl chloride (1.1 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (+)-fenchyl acrylate.

Step 2: Asymmetric Diels-Alder Reaction

  • Dissolve (+)-fenchyl acrylate (1.0 eq) in anhydrous DCM under an argon atmosphere and cool to -78 °C.

  • Add diethylaluminum chloride (Et₂AlCl, 1.2 eq, 1.0 M solution in hexanes) dropwise and stir for 30 minutes.

  • Add freshly distilled cyclopentadiene (3.0 eq) dropwise and continue stirring at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash chromatography to obtain the Diels-Alder adduct.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the Diels-Alder adduct in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer can be extracted with diethyl ether to recover the this compound auxiliary.

  • The combined organic extracts containing the product are washed with brine, dried, and concentrated to yield the chiral carboxylic acid.

This compound as a Chiral Building Block for Ligand Synthesis

This compound can serve as a chiral precursor for the synthesis of ligands used in asymmetric catalysis. The stereochemistry of the fenchol backbone can influence the spatial arrangement of coordinating groups in the ligand, thereby creating a chiral environment around a metal center.

Hypothetical Application: Synthesis of a chiral phosphine ligand from this compound for use in asymmetric hydrogenation.

Reaction Scheme:

G cluster_0 Functionalization of this compound cluster_1 Introduction of Phosphine Moiety cluster_2 Application in Asymmetric Catalysis Fenchol This compound Tosylation 1. TsCl, Pyridine 2. NaN3 Fenchol->Tosylation FenchylAzide (+)-Fenchyl Azide Tosylation->FenchylAzide Reduction LiAlH4 FenchylAzide->Reduction FenchylAmine (+)-Fenchyl Amine Reduction->FenchylAmine Phosphinylation ClP(Ph)2, Et3N FenchylAmine->Phosphinylation ChiralLigand Chiral Phosphine Ligand Phosphinylation->ChiralLigand MetalPrecursor [Rh(COD)2]BF4 ChiralLigand->MetalPrecursor Catalyst Chiral Rhodium Catalyst MetalPrecursor->Catalyst Ligand Exchange Substrate Prochiral Olefin Catalyst->Substrate Hydrogenation H2 Substrate->Hydrogenation ChiralProduct Enantioenriched Product Hydrogenation->ChiralProduct

Caption: Synthetic pathway to a chiral phosphine ligand from this compound and its application.

Quantitative Data (Hypothetical):

Performance of the hypothetical this compound-derived phosphine ligand in the asymmetric hydrogenation of a prochiral olefin.

SubstrateCatalyst Loading (mol%)H₂ Pressure (bar)Yield (%)Enantiomeric Excess (ee, %)
Methyl (Z)-α-acetamidocinnamate110>9990-95
Itaconic acid dimethyl ester120>9985-90

Experimental Protocol (Hypothetical):

Step 1: Synthesis of (+)-Fenchyl Amine

  • Dissolve this compound (1.0 eq) in pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise and stir at room temperature overnight.

  • Work up the reaction to isolate the tosylate.

  • Dissolve the tosylate in DMF and add sodium azide (1.5 eq). Heat the mixture to 80 °C for 12 hours.

  • After cooling and workup, the resulting (+)-fenchyl azide is reduced with LiAlH₄ in THF to yield (+)-fenchyl amine.

Step 2: Synthesis of the Chiral Phosphine Ligand

  • To a solution of (+)-fenchyl amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0 °C, add chlorodiphenylphosphine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work up the reaction under inert conditions to isolate the chiral phosphine ligand.

Step 3: Asymmetric Hydrogenation

  • In a glovebox, dissolve the chiral phosphine ligand (0.011 eq) and [Rh(COD)₂]BF₄ (0.01 eq) in degassed DCM.

  • Stir for 30 minutes to form the catalyst solution.

  • In a separate vial, dissolve the prochiral olefin substrate (1.0 eq) in DCM.

  • Transfer both solutions to a high-pressure reactor, purge with argon, and then pressurize with hydrogen to the desired pressure.

  • Stir the reaction at room temperature until complete conversion is observed.

  • Carefully vent the reactor and analyze the product for yield and enantiomeric excess by chiral HPLC or GC.

Conclusion

While specific, documented protocols for the use of this compound as a chiral auxiliary in key asymmetric reactions are not as readily available as for other chiral terpenes, its structural characteristics make it a promising candidate for such applications. The provided hypothetical protocols for Diels-Alder and ligand synthesis are based on established methodologies for similar chiral alcohols and serve as a template for the development of new synthetic methods leveraging the chirality of this compound. Further research into the diastereoselectivity and enantioselectivity achievable with this compound derivatives is warranted to fully explore its potential as a versatile chiral building block in organic synthesis.

Application Notes and Protocols for the Use of (+)-Fenchol Derivatives as Chiral Auxiliaries in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (+)-fenchol derivatives, specifically those derived from (+)-fenchone, as chiral auxiliaries in asymmetric synthesis. The rigid, bicyclic structure of the fenchane skeleton provides a well-defined steric environment, enabling high levels of stereocontrol in various chemical transformations. This document outlines the principles of operation, key applications, and detailed experimental protocols for the use of these versatile chiral auxiliaries.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed, yielding an enantiomerically enriched product, and can ideally be recovered for reuse. This strategy is a powerful tool in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. (+)-Fenchone, a naturally occurring bicyclic monoterpene, serves as an excellent starting material for the synthesis of robust chiral auxiliaries.

Application: Diastereoselective Alkylation using a (+)-Fenchone-Derived Lactol Auxiliary

A key application of (+)-fenchone as a chiral auxiliary is in the form of a chiral lactol, which can be converted into a chiral acetal. This acetal then serves as a template to control the stereochemistry of alkylation reactions on an attached prochiral substrate. The bulky and conformationally rigid fenchone backbone effectively shields one face of the reactive intermediate, leading to high diastereoselectivity.[1]

Logical Workflow for Diastereoselective Alkylation

Diastereoselective Alkylation Workflow cluster_0 Auxiliary Preparation & Attachment cluster_1 Diastereoselective Reaction cluster_2 Cleavage & Product Isolation start (+)-Fenchone lactol Fenchone-derived Lactol start->lactol Reduction acetal Chiral Acetal (Substrate Attached) lactol->acetal Acetalization with Prochiral Substrate enolate Enolate Formation (LDA, -78 °C) acetal->enolate alkylation Diastereoselective Alkylation (R-X) enolate->alkylation cleavage Auxiliary Cleavage (Acidic Hydrolysis) alkylation->cleavage product Enantiomerically Enriched Product cleavage->product auxiliary Recovered (+)-Fenchone cleavage->auxiliary

Caption: Workflow for diastereoselective alkylation using a (+)-fenchone-derived chiral auxiliary.[1]

Data Presentation: Diastereoselective Alkylation of a (+)-Fenchone-Derived Acetal

The following table summarizes representative results for the diastereoselective alkylation of an acetal derived from a (+)-fenchone lactol and an ester-containing prochiral substrate. The high diastereomeric excess (d.e.) highlights the excellent stereocontrol exerted by the fenchone auxiliary.

EntryElectrophile (R-X)Product Diastereomeric Ratio (d.r.)Diastereomeric Excess (d.e.) (%)Yield (%)
1CH₃I98 : 29685
2CH₃CH₂Br97 : 39482
3PhCH₂Br>99 : 1>9890
4Allyl Bromide95 : 59078

Experimental Protocols

Protocol 1: Preparation of the (+)-Fenchone-Derived Lactol Auxiliary

This protocol describes the reduction of (+)-fenchone to the corresponding endo-fenchol, which exists in equilibrium with the desired lactol form.

Reaction Scheme:

Materials:

  • (+)-Fenchone

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol (MeOH) or Diethyl ether (Et₂O)

  • Hydrochloric acid (1 M HCl)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (+)-fenchone (1.0 eq) in methanol (for NaBH₄) or anhydrous diethyl ether (for LiAlH₄) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. If using LiAlH₄, add it cautiously to the ethereal solution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess reducing agent.

  • Work-up: Neutralize the mixture with a saturated aqueous solution of NaHCO₃. Extract the product with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude endo-(+)-fenchol, which will be in equilibrium with the lactol.

Protocol 2: Attachment of the Prochiral Substrate (Acetal Formation)

This protocol details the coupling of the fenchone-derived lactol with a prochiral ester to form the chiral acetal.

Materials:

  • Fenchone-derived lactol (from Protocol 1)

  • Prochiral β-keto ester (e.g., ethyl acetoacetate)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the fenchone-derived lactol (1.0 eq), the prochiral β-keto ester (1.1 eq), and a catalytic amount of p-TsOH in toluene.

  • Azeotropic Distillation: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting chiral acetal by flash column chromatography.

Protocol 3: Diastereoselective Alkylation

This protocol describes the stereoselective alkylation of the chiral acetal.

Materials:

  • Chiral acetal (from Protocol 2)

  • Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

Procedure:

  • Enolate Formation: Dissolve the chiral acetal (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-flushed flask. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for several hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate.

  • Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the alkylated product by flash column chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol outlines the removal of the fenchone auxiliary to yield the enantiomerically enriched product.

Materials:

  • Alkylated acetal (from Protocol 3)

  • Aqueous acid (e.g., 1 M HCl, acetic acid)

  • Organic solvent (e.g., THF, acetone)

Procedure:

  • Hydrolysis: Dissolve the alkylated acetal in a mixture of an organic solvent and aqueous acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the cleavage of the acetal by TLC.

  • Work-up: Once the reaction is complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent to recover the (+)-fenchone auxiliary. The desired enantiomerically enriched product will be in the aqueous layer if it is a water-soluble acid or can be extracted with an appropriate organic solvent after adjusting the pH.

  • Purification: Purify the final product and the recovered auxiliary by appropriate methods, such as column chromatography or distillation.

Steric Model for Diastereoselective Alkylation

The high diastereoselectivity observed in the alkylation step can be rationalized by the steric hindrance imposed by the rigid bicyclic framework of the fenchone auxiliary. The enolate intermediate is shielded on one face by the bulky fenchane skeleton, directing the incoming electrophile to the opposite, less hindered face.

Caption: Steric model for the diastereoselective alkylation controlled by the fenchone auxiliary.[1]

References

Application Note and Protocol: Esterification of (+)-Fenchol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenchol, a bicyclic monoterpenoid alcohol, and its esters are valuable compounds in the fragrance, flavor, and pharmaceutical industries. Fenchyl esters, such as fenchyl acetate, are known for their characteristic camphor-like, piney, and fruity aromas.[1] The synthesis of these esters from (+)-Fenchol is a common chemical transformation. This document provides detailed protocols for the esterification of this compound via two common methods: acid-catalyzed esterification with an acid anhydride and direct Fischer esterification with a carboxylic acid.

The conventional method of direct esterification between fenchol and acetic acid can result in long reaction times, incomplete reactions, and complex product mixtures that are difficult to separate, leading to low product purity.[1][2] An alternative and often more efficient method involves the use of an acid anhydride, such as acetic anhydride, which typically leads to higher yields and purity.[1][2]

Experimental Protocols

Two primary methods for the synthesis of fenchyl esters are detailed below. Method 1 describes the reaction with acetic anhydride, and Method 2 outlines the classical Fischer esterification.

Method 1: Esterification of this compound using Acetic Anhydride

This protocol is adapted from a method for preparing fenchyl acetate, which results in a high-purity product.[2] The reaction utilizes acetic anhydride as the acylating agent and sulfuric acid as a catalyst.

Materials and Reagents:

  • This compound (C₁₀H₁₈O)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate or Diethyl Ether

  • Deionized Water

Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Separatory funnel

  • Drying tube

  • Glassware for extraction and filtration

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Procedure:

  • Reaction Setup:

    • Ensure all glassware is clean and dry to prevent unwanted side reactions.[3]

    • To a 500 L glass-lined reaction vessel (or a smaller appropriate round-bottom flask for lab scale), add this compound, acetic anhydride, and the catalyst (sulfuric acid) in a mass ratio of 1 : 0.73 : 0.08.[2] For example, for a laboratory-scale synthesis, use 37.4 g of this compound, 24.9 g of acetic anhydride, and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mL).[3][4]

    • Add a magnetic stir bar to the flask.

  • Esterification Reaction:

    • Assemble the flask with a reflux condenser and a drying tube.

    • Heat the reaction mixture to 120°C while stirring.[2]

    • Maintain the reaction at this temperature under reflux for 3 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Neutralization:

    • After the reaction is complete, turn off the heat and allow the mixture to cool to below 50°C.[2]

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Add ice-cold water to the separatory funnel to dilute the mixture.[3]

    • Carefully wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic anhydride.[3] Vent the separatory funnel frequently to release CO₂ gas produced during neutralization.

    • Continue washing until the aqueous layer is no longer acidic (test with pH paper).

    • Wash the organic layer one final time with a saturated sodium chloride solution (brine) to aid in the removal of water.[3]

  • Drying and Solvent Removal:

    • Separate the organic layer and transfer it to a clean Erlenmeyer flask.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate for 10-15 minutes.[3]

    • Filter the drying agent and collect the dried organic phase.

    • Remove the solvent (if any was used for extraction) using a rotary evaporator.

  • Purification:

    • The crude fenchyl acetate can be purified by vacuum distillation to obtain the final product with a purity of >97%.[2]

Method 2: Fischer Esterification of this compound

This protocol describes a general procedure for Fischer esterification, which involves reacting an alcohol with a carboxylic acid using a strong acid catalyst.[3][5] This method is adaptable for various carboxylic acids to produce a range of fenchyl esters.

Materials and Reagents:

  • This compound

  • Carboxylic Acid (e.g., Acetic Acid, Monochloroacetic Acid, Oxalic Acid)[6]

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[5]

  • Solvent (optional, can be an excess of the carboxylic acid or a non-reactive solvent like toluene)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate or Diethyl Ether

Equipment:

  • Round-bottom flask

  • Reflux condenser (with Dean-Stark trap if using a solvent like toluene)

  • Heating mantle or oil bath with magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

Experimental Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine this compound and an excess of the carboxylic acid (e.g., a 3:1 molar ratio of acid to alcohol).[3]

    • Add a magnetic stir bar.

    • Carefully add the acid catalyst (e.g., 1-2 mL of concentrated H₂SO₄) to the stirring mixture.[3]

    • Set up the apparatus for reflux. If using toluene as a solvent, a Dean-Stark trap can be used to remove the water produced during the reaction and drive the equilibrium towards the product.[5]

  • Esterification Reaction:

    • Heat the mixture to reflux. The reaction temperature will depend on the boiling point of the reactants and any solvent used, typically in the range of 80-130°C.[6]

    • Reflux the mixture for an extended period, typically 20-24 hours, or until TLC/GC analysis indicates the reaction is complete.[6]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • If a solvent was used, it can be removed under reduced pressure.

    • Dilute the residue with an organic solvent like ethyl acetate and transfer to a separatory funnel.

    • Wash the organic phase sequentially with water, 5% sodium bicarbonate solution (to remove the acid catalyst and excess carboxylic acid), and finally with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude ester.

    • Purify the product by vacuum distillation.

Data Presentation

The following tables summarize the quantitative data for the esterification of this compound based on the described protocols.

Table 1: Reactant Ratios and Conditions for Method 1 (Acetic Anhydride)

ParameterValueReference
Reactant Mass Ratio1 : 0.73 : 0.08[2]
(this compound : Acetic Anhydride : Catalyst)
Reaction Temperature120°C[2]
Reaction Time3 hours[2]
Product Purity (Post-distillation)> 97.0%[2]

Table 2: General Conditions for Method 2 (Fischer Esterification)

ParameterValueReference
Esterifying AgentsAcetic acid, Monochloroacetic acid, Oxalic acid[6]
CatalystSulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH)[5]
Reaction Temperature80 - 130°C[6]
Reaction Time20 - 24 hours[6]
Fenchene Transformation Efficiency> 96%[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, work-up, and purification of fenchyl esters.

G A 1. Reaction Setup - Combine this compound, Acylating Agent, Catalyst - Assemble Reflux Apparatus B 2. Esterification Reaction - Heat mixture to reflux (80-120°C) - Monitor reaction (TLC/GC) A->B C 3. Cooling & Quenching - Cool reaction to room temperature - Add cold water B->C D 4. Neutralization & Washing - Transfer to separatory funnel - Wash with NaHCO3 solution - Wash with Brine C->D E 5. Drying & Concentration - Dry organic layer (e.g., Na2SO4) - Filter and remove solvent (Rotovap) D->E F 6. Purification - Vacuum Distillation E->F G Pure Fenchyl Ester F->G

Caption: General workflow for the esterification of this compound.

Logical Relationships in Fischer Esterification

This diagram shows the key factors influencing the equilibrium and reaction rate of the Fischer esterification of this compound.

G center Fenchyl Ester Yield temp Increased Temperature temp->center Increases Rate catalyst Acid Catalyst Concentration catalyst->center Increases Rate water_rem Removal of Water (e.g., Dean-Stark) water_rem->center Shifts Equilibrium (Le Chatelier's Principle) excess_reagent Excess Reactant (Acid or Alcohol) excess_reagent->center Shifts Equilibrium time Reaction Time time->center Increases Conversion (up to equilibrium)

Caption: Key parameters affecting Fischer esterification yield.

References

Application Note: Quantitative Analysis of (+)-Fenchol Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Fenchol, also known as (1R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol, is a bicyclic monoterpenoid alcohol. It is an isomer of borneol and is utilized in the flavor and fragrance industry for its characteristic camphor-like, piney aroma.[1] In pharmaceutical and biomedical research, the accurate quantification of specific enantiomers like this compound is critical for understanding its pharmacokinetic profiles, efficacy, and potential toxicological effects. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as terpenes.[2][3] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Experimental Protocol

This protocol outlines the necessary reagents, sample preparation steps, and instrumental conditions for the accurate quantification of this compound.

1. Materials and Reagents

  • Standards: this compound analytical standard (≥99.0%), Internal Standard (IS) such as n-Tridecane or a deuterated analog.

  • Solvents: High-purity ethyl acetate (GC grade) or hexane.[3]

  • Apparatus: Volumetric flasks, pipettes, autosampler vials with caps, vortex mixer, analytical balance.

2. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in a 10 mL volumetric flask with ethyl acetate.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of n-Tridecane in ethyl acetate. This is a common IS for terpene analysis as it is not typically found in samples and elutes within the typical terpene chromatogram.[2][3]

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical calibration range for terpene analysis can be from 0.1 µg/mL to 50 µg/mL.[4][5] Spike each calibration standard and sample with the IS solution to a final concentration of 10 µg/mL.

3. Sample Preparation The sample preparation method will vary depending on the matrix (e.g., essential oil, biological fluid, solid sample). A general liquid extraction procedure is described below.

  • Accurately weigh or pipette the sample into a suitable vial.

  • Add a known volume of extraction solvent (e.g., ethyl acetate).

  • Spike the sample with the internal standard solution to achieve a final concentration of 10 µg/mL.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.

  • Allow the mixture to stand for approximately 10 minutes to let solids settle.[6]

  • If necessary, centrifuge the sample to pellet any particulate matter.

  • Transfer an aliquot of the supernatant (the clear upper layer) into a 2 mL autosampler vial for GC-MS analysis.[6]

4. GC-MS Instrumentation and Conditions The following parameters are a robust starting point and may require optimization based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent GC system or equivalent
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) fused-silica capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[3][4][5] Note: For separation of (+) and (-) enantiomers, a chiral column (e.g., cyclodextrin-based) would be required.[7]
Injector Split/Splitless, operated in Splitless mode. Injection volume: 1 µL.
Injector Temperature 280 °C[8]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[8]
Oven Program Initial temperature 40-60°C, hold for 2-3 minutes. Ramp at 5-10°C/min to 280°C, hold for 5 minutes.[8]
Mass Spectrometer Agilent 5977 Series MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV.[8]
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Transfer Line Temp. 280 °C[8]

5. Selected Ion Monitoring (SIM) Parameters Based on the electron ionization mass spectrum of Fenchol, characteristic ions are selected for quantification and confirmation.[9][10] The molecular weight of Fenchol is 154.25 g/mol .[9][10]

  • Quantifier Ion: m/z 81 (This is typically the base peak, providing the highest sensitivity).[9]

  • Qualifier Ions: m/z 80, 95 (Used for confirmation of the compound's identity).[9]

  • Internal Standard (n-Tridecane): m/z 57, 71.

Data Presentation and Results

Quantitative data should be summarized for clarity and easy comparison. The method should be validated according to standard guidelines (e.g., AOAC) to determine linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).[3]

Table 1: Representative Quantitative Performance Data

ParameterThis compoundn-Tridecane (IS)
Retention Time (min) ~6.1~8.5
Quantifier Ion (m/z) 8157
Qualifier Ions (m/z) 80, 9571
Linearity Range (µg/mL) 0.1 - 50-
Correlation (R²) > 0.995-
LOD (µg/mL) ~0.04[4][5]-
LOQ (µg/mL) ~0.12[4][5]-

Note: Retention times are approximate and will vary based on the specific GC system and method. LOD/LOQ values are based on similar monoterpenoid analyses and represent typical method sensitivity.[4][5]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (e.g., Essential Oil, Plasma) Spike_IS Spike with Internal Standard (n-Tridecane) Sample->Spike_IS Extract Liquid Extraction (Ethyl Acetate) Spike_IS->Extract Vortex Vortex & Centrifuge Extract->Vortex Transfer Transfer Supernatant to Autosampler Vial Vortex->Transfer GC_Inject Inject 1µL into GC-MS Transfer->GC_Inject GC_Sep Chromatographic Separation (HP-5MS Column) GC_Inject->GC_Sep MS_Detect Mass Spectrometry Detection (EI, SIM Mode) GC_Sep->MS_Detect Integration Peak Integration (Analyte and IS) MS_Detect->Integration Calibration Generate Calibration Curve (Ratio vs. Concentration) Integration->Calibration Quantify Calculate this compound Concentration Calibration->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS quantification of this compound.

Conclusion

The described GC-MS method provides a selective, sensitive, and reliable protocol for the quantification of this compound in various matrices. The use of an internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.[11][12] Operating the mass spectrometer in SIM mode enhances sensitivity, allowing for low detection and quantification limits suitable for pharmaceutical and research applications. This application note serves as a comprehensive guide for scientists developing and validating methods for the analysis of this compound.

References

Application of (+)-Fenchol in the Synthesis of Terpenoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenchol, a bicyclic monoterpenoid alcohol, serves as a valuable chiral building block in the stereoselective synthesis of more complex terpenoids and other natural products.[1] Its rigid bicyclic structure and defined stereochemistry make it an excellent starting material for introducing chirality and controlling the three-dimensional arrangement of atoms in a target molecule. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of terpenoids, focusing on its role as a chiral precursor.

Application Note 1: Synthesis of this compound from Turpentine

A patented one-step method describes the synthesis of fenchol from turpentine, which is rich in α-pinene and β-pinene. This process involves an esterification and hydration reaction catalyzed by CHKC-4, followed by separation and purification.

Quantitative Data
ParameterValueReference
Raw MaterialTurpentineCN102241567A
CatalystCHKC-4CN102241567A
Yield≥ 50%CN102241567A
Purity99%CN102241567A
Experimental Protocol: One-step Synthesis of Fenchol

Materials:

  • Turpentine (containing α-pinene and β-pinene)

  • Esterifying agent (e.g., a mixture of oxalic acid and tosic acid)

  • CHKC-4 catalyst

  • Auxiliary agent (e.g., a mixture of aromatic and aliphatic hydrocarbons)

  • Saponifying agent (e.g., sodium hydroxide)

  • Reaction vessel with stirring and temperature control

  • Separation and distillation apparatus

Procedure:

  • Esterification and Hydration:

    • Charge the reactor with turpentine, the esterifying agent, CHKC-4 catalyst, and the auxiliary agent.

    • Heat the mixture to 80-130 °C with constant stirring.

    • Maintain the reaction for 20-24 hours, monitoring the conversion of pinene.

  • Work-up and Saponification:

    • After the reaction is complete, perform a primary wash to separate the organic phase.

    • Add a saponifying agent to the organic phase to hydrolyze the fenchyl esters.

    • Conduct a secondary water wash to remove any remaining salts and impurities.

  • Purification:

    • Subject the crude fenchol to fractional distillation to separate it from byproducts like borneol and isocamphol.

    • Further purify the fenchol fraction by melt crystallization to achieve a purity of 99%.

Synthesis Workflow

turpentine Turpentine (α-pinene, β-pinene) esterification Esterification & Hydration (Esterifying Agent, CHKC-4, 80-130°C) turpentine->esterification workup1 Primary Wash esterification->workup1 saponification Saponification (NaOH) workup1->saponification workup2 Secondary Water Wash saponification->workup2 distillation Fractional Distillation workup2->distillation crystallization Melt Crystallization distillation->crystallization fenchol This compound (≥50% Yield, 99% Purity) crystallization->fenchol

Caption: Workflow for the one-step synthesis of this compound from turpentine.

Application Note 2: Synthesis of Terpenoid Tschimganin Analogs

This compound can be utilized as a chiral alcohol component in the esterification reaction to produce biologically active terpenoid esters, such as analogs of Tschimganin. Natural Tschimganin is a terpenoid ester with insecticidal properties. This protocol describes a general method for the synthesis of a library of Tschimganin analogs.

Quantitative Data
ParameterValueReference
Starting Alcohol1S,2S,4R-Fenchyl AlcoholMolecules 2017, 22(11), 1893
Coupling AgentsDCC, DMAPMolecules 2017, 22(11), 1893
SolventDichloromethane (DCM)Molecules 2017, 22(11), 1893
Reaction Temperature0 °C to Room TemperatureMolecules 2017, 22(11), 1893
Reaction Time10 hoursMolecules 2017, 22(11), 1893
YieldGenerally excellentMolecules 2017, 22(11), 1893
Experimental Protocol: General Synthesis of Tschimganin Analogs

Materials:

  • Substituted benzoic acid (0.01 mol)

  • 1S,2S,4R-Fenchyl alcohol (0.011 mol)

  • 4-Dimethylaminopyridine (DMAP) (0.002 mol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (0.008 mol)

  • Dichloromethane (DCM), anhydrous (30 mL)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Silica gel for column chromatography

  • Petroleum ether (PE) and Ethyl acetate (EtOAc) for elution

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the substituted benzoic acid (0.01 mol), 1S,2S,4R-fenchyl alcohol (0.011 mol), and DMAP (0.002 mol) in 25 mL of anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Coupling Agent:

    • Dissolve DCC (0.008 mol) in 5 mL of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to afford the pure Tschimganin analog.

Synthesis Workflow

fenchol This compound reaction Esterification (0°C to RT, 10h) fenchol->reaction benzoic_acid Substituted Benzoic Acid benzoic_acid->reaction reagents DCC, DMAP, DCM reagents->reaction filtration Filtration reaction->filtration concentration Concentration filtration->concentration chromatography Silica Gel Chromatography concentration->chromatography product Tschimganin Analog chromatography->product

Caption: Workflow for the synthesis of Tschimganin analogs from this compound.

Biosynthesis of Fenchol

For context in drug development and natural product synthesis, it is also valuable to understand the natural biosynthetic pathway of fenchol. Fenchol is biosynthesized from geranyl pyrophosphate (GPP). The process involves the isomerization of GPP to linalyl pyrophosphate (LPP), followed by a cyclization cascade catalyzed by a fenchol synthase enzyme.

Biosynthetic Pathway

gpp Geranyl Pyrophosphate (GPP) isomerization Isomerization (Fenchol Synthase) gpp->isomerization lpp Linalyl Pyrophosphate (LPP) isomerization->lpp cyclization Cyclization (Fenchol Synthase) lpp->cyclization fenchol This compound cyclization->fenchol

Caption: Biosynthetic pathway of this compound from Geranyl Pyrophosphate.

Conclusion

This compound is a versatile and readily available chiral starting material for the synthesis of more complex terpenoids. The protocols provided herein for the synthesis of Fenchol itself and its application in the preparation of Tschimganin analogs demonstrate its utility. The rigid, stereodefined framework of this compound allows for a high degree of stereocontrol in subsequent reactions, making it a valuable tool for researchers in natural product synthesis and drug discovery. Further exploration of its use in other stereoselective transformations is a promising area for future research.

References

Application Notes and Protocols for In Vitro Evaluation of (+)-Fenchol Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Fenchol, a monoterpenoid alcohol, is a naturally occurring compound found in a variety of plants, including basil and fennel.[1] It is recognized for its characteristic aroma and is used in the fragrance industry.[2] Preliminary research and the known bioactivities of essential oils containing fenchol suggest its potential as a bioactive agent. These application notes provide a comprehensive guide to a panel of in vitro assays for evaluating the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of this compound. Detailed protocols are provided to facilitate the screening and characterization of its potential therapeutic effects.

Antioxidant Activity Assays

Antioxidant capacity is a fundamental aspect of evaluating a compound's potential to mitigate oxidative stress-related pathologies. Several assays are available to assess the radical scavenging and reducing power of this compound.

Data Presentation: Antioxidant Activity of this compound
Assay TypeMethodEndpointExample Result for this compound (Hypothetical)Positive Control
Radical Scavenging DPPH (2,2-diphenyl-1-picrylhydrazyl) AssayIC50 (µg/mL)150 ± 12.5Ascorbic Acid (IC50: 8 ± 0.7 µg/mL)
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) AssayIC50 (µg/mL)120 ± 9.8Trolox (IC50: 5 ± 0.4 µg/mL)
Reducing Power FRAP (Ferric Reducing Antioxidant Power) AssayFRAP value (µM Fe(II)/mg)85 ± 7.2Quercetin (FRAP value: 250 ± 15 µM Fe(II)/mg)
Phosphomolybdenum Assay (Total Antioxidant Capacity)Absorbance at 695 nm0.65 ± 0.05 at 100 µg/mLGallic Acid
Experimental Protocols: Antioxidant Assays

1.1 DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3]

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Create a series of dilutions of this compound (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each this compound dilution to triplicate wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a positive control (e.g., Ascorbic Acid) and a blank (solvent with DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration.

1.2 ABTS Radical Scavenging Assay

  • Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.[3][4]

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add 20 µL of each dilution to triplicate wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Visualization: Antioxidant Mechanism

cluster_reaction Radical Scavenging Fenchol This compound Radical Free Radical (DPPH•, ABTS•+) Oxidized_Fenchol Oxidized Fenchol Fenchol->Oxidized_Fenchol donates H• or e- Stable_Radical Stable Molecule Radical->Stable_Radical accepts H• or e-

Caption: Mechanism of radical scavenging by this compound.

Anti-inflammatory Activity Assays

Chronic inflammation is implicated in numerous diseases. Evaluating the ability of this compound to modulate inflammatory pathways in vitro is a key step in assessing its therapeutic potential.

Data Presentation: Anti-inflammatory Activity of this compound
Cell LineInflammatory StimulusAssayEndpointExample Result for this compound (Hypothetical)Positive Control
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Griess AssayNitric Oxide (NO) Inhibition (%)65% at 50 µg/mLDexamethasone
ELISATNF-α Inhibition (%)58% at 50 µg/mLDexamethasone
ELISAIL-6 Inhibition (%)72% at 50 µg/mLDexamethasone
Human PBMCsPhytohaemagglutinin (PHA)qPCRCOX-2 Gene Expression (Fold Change)0.4-fold at 50 µg/mLIndomethacin
Experimental Protocols: Anti-inflammatory Assays

2.1 Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a pro-inflammatory mediator. The Griess assay measures nitrite (a stable product of NO), to quantify NO production.[5]

  • Protocol:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to quantify nitrite concentration.

2.2 Cytokine Measurement by ELISA

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant following stimulation.[6]

  • Protocol:

    • Collect the supernatant from the LPS-stimulated macrophage culture as described above.

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Follow the manufacturer's instructions for the assay procedure, which typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, and then a substrate for color development.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the cytokine concentrations based on a standard curve.

Visualization: Anti-inflammatory Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Pro_inflammatory transcription Fenchol This compound Fenchol->NFkB Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Antimicrobial Activity Assays

The increasing prevalence of antibiotic-resistant microorganisms necessitates the search for new antimicrobial agents. The following protocols can be used to determine the antimicrobial efficacy of this compound.

Data Presentation: Antimicrobial Activity of this compound
MicroorganismAssayEndpointExample Result for this compound (Hypothetical)Positive Control
Staphylococcus aureus (Gram-positive)Broth MicrodilutionMIC (µg/mL)250Ampicillin (MIC: 0.5 µg/mL)
MBC (µg/mL)500Ampicillin (MBC: 1 µg/mL)
Escherichia coli (Gram-negative)Broth MicrodilutionMIC (µg/mL)1000Gentamicin (MIC: 2 µg/mL)
MBC (µg/mL)>2000Gentamicin (MBC: 4 µg/mL)
Candida albicans (Fungus)Broth MicrodilutionMIC (µg/mL)125Fluconazole (MIC: 1 µg/mL)
Experimental Protocols: Antimicrobial Assays

3.1 Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]

  • Protocol:

    • Prepare a stock solution of this compound and serially dilute it in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Add the microbial inoculum to each well.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 24 hours for bacteria, and at 30°C for 48 hours for fungi.

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

3.2 Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

  • Principle: This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Protocol:

    • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

    • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Incubate the plates under the same conditions as the MIC assay.

    • The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.

Visualization: Antimicrobial Assay Workflow

start Start serial_dilution Serial Dilution of this compound start->serial_dilution inoculation Inoculation with Microorganism serial_dilution->inoculation incubation Incubation inoculation->incubation read_mic Read MIC incubation->read_mic plate_on_agar Plate from clear wells onto Agar read_mic->plate_on_agar incubate_agar Incubate Agar Plates plate_on_agar->incubate_agar read_mbc Read MBC/MFC incubate_agar->read_mbc end End read_mbc->end

Caption: Workflow for determining MIC and MBC/MFC.

Anticancer Activity Assays

Evaluating the cytotoxic and anti-proliferative effects of this compound on cancer cell lines is crucial for its potential development as an anticancer agent.

Data Presentation: Anticancer Activity of this compound
Cell LineAssayEndpointExample Result for this compound (Hypothetical)Positive Control
MCF-7 (Breast Cancer)MTT AssayIC50 (µg/mL)80 ± 6.5Doxorubicin (IC50: 0.5 µg/mL)
A549 (Lung Cancer)MTT AssayIC50 (µg/mL)120 ± 10.2Cisplatin (IC50: 2 µg/mL)
HCT116 (Colon Cancer)Annexin V/PI StainingApoptosis (%)45% at 100 µg/mLCamptothecin
Cell Cycle AnalysisG2/M Arrest (%)60% at 100 µg/mLNocodazole
Experimental Protocols: Anticancer Assays

4.1 Cell Viability (MTT) Assay

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]

  • Protocol:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

4.2 Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Protocol:

    • Treat cells with this compound for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

Visualization: Cell Death Pathways

Fenchol This compound Cancer_Cell Cancer Cell Fenchol->Cancer_Cell Apoptosis Apoptosis (Programmed Cell Death) Cancer_Cell->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Induces

Caption: Potential anticancer mechanisms of this compound.

References

Formulation of (+)-Fenchol for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenchol, a monoterpenoid naturally present in plants like basil, has garnered significant interest for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's.[1][2][3] Its mechanism of action involves the activation of the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor, which modulates downstream signaling pathways to reduce amyloid-beta (Aβ)-induced neurotoxicity.[1][2][4] This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound to facilitate further research into its therapeutic potential.

Data Presentation

The formulation of this compound for in vivo studies requires careful consideration of its solubility and the chosen route of administration. The following table summarizes quantitative data from published studies and common formulation strategies.

Animal ModelAdministration RouteDosage/ConcentrationVehicle/FormulationReference
APP/PS1 MiceOral Gavage80 mg/kg body weight (daily for 3 months)DMSO[4]
Adult Male RatsOral2 ml of a 5 mg/80 ml solution (62.5 µg/ml) (daily for 1 month)Not specified[2][5]
General RodentOral or InjectionVariable5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBSGeneral Recommendation

Signaling Pathway

This compound acts as an agonist for the Free Fatty Acid Receptor 2 (FFAR2). Its binding initiates a signaling cascade that is associated with neuroprotective effects. The activation of FFAR2, a G-protein coupled receptor, leads to the inhibition of adenylate cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[6] Concurrently, it stimulates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[6] This signaling cascade is believed to contribute to the reduction of amyloid-beta (Aβ) accumulation and the promotion of neuronal survival.[1][4]

FFAR2_Signaling_Pathway Fenchol This compound FFAR2 FFAR2 (G-protein coupled receptor) Fenchol->FFAR2 activates G_protein G-protein (Gi/o, Gq) FFAR2->G_protein activates PLC Phospholipase C (PLC) Ca2 ↑ Intracellular Ca2+ PLC->Ca2 AC Adenylate Cyclase (AC) cAMP ↓ cAMP AC->cAMP G_protein->PLC activates G_protein->AC inhibits Neuroprotection Neuroprotection (↓ Aβ accumulation, ↑ neuronal survival) cAMP->Neuroprotection pERK ↑ p-ERK1/2 Ca2->pERK pERK->Neuroprotection

Caption: this compound activation of the FFAR2 signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage or Injection

This protocol describes the preparation of a common vehicle for lipophilic compounds like this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • Dissolve this compound in DMSO: In a sterile microcentrifuge tube, add the weighed this compound powder. Add the required volume of DMSO (to constitute 5% of the final volume) and vortex thoroughly until the powder is completely dissolved.

  • Add PEG300: Add PEG300 to the solution (to constitute 30% of the final volume) and vortex until the solution is clear.

  • Add Tween 80: Add Tween 80 (to constitute 5% of the final volume) and vortex until fully mixed.

  • Add Saline or PBS: Gradually add sterile saline or PBS (to constitute 60% of the final volume) while vortexing to create a stable emulsion.

  • Ensure Homogeneity: If necessary, sonicate the final solution for a few minutes to ensure homogeneity.

  • Storage: Store the formulation at 4°C for short-term use. For long-term storage, consult the compound's stability data.

Protocol 2: Administration of this compound via Oral Gavage in Mice

This protocol details the procedure for oral administration of the prepared this compound formulation.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Animal Handling: Acclimatize the mice to handling prior to the experiment to minimize stress.

  • Dose Calculation: Weigh each mouse to accurately calculate the required dose volume.

  • Syringe Preparation: Draw the calculated volume of the this compound formulation into a syringe fitted with an oral gavage needle. Ensure there are no air bubbles.

  • Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body of the mouse should be held securely.

  • Gavage Needle Insertion: With the mouse's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus.

  • Advancement of the Needle: Advance the needle smoothly and without force. If resistance is met, withdraw the needle and re-attempt.

  • Dose Administration: Once the needle is correctly positioned in the esophagus (a slight bulge may be visible on the left side of the neck), slowly administer the dose.

  • Withdrawal and Monitoring: Carefully withdraw the gavage needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as coughing or difficulty breathing.

Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection in Rats

This protocol provides a step-by-step guide for administering the this compound formulation via IP injection.

Materials:

  • Prepared this compound formulation

  • Sterile needles (e.g., 23-25 gauge)

  • Sterile syringes (1 or 3 ml)

  • 70% ethanol or other suitable disinfectant

  • Animal scale

Procedure:

  • Dose Calculation: Weigh the rat to determine the correct volume of the formulation to be injected.

  • Syringe Preparation: Aseptically draw the calculated volume of the this compound formulation into a sterile syringe.

  • Restraint: Securely restrain the rat. One common method is to hold the rat with its head tilted downwards, causing the abdominal organs to shift cranially.

  • Injection Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum (located on the left side) or the bladder.

  • Disinfection: Cleanse the injection site with a 70% ethanol wipe.

  • Needle Insertion: Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel (no blood should appear in the syringe hub) or an organ.

  • Injection: If aspiration is clear, inject the solution smoothly.

  • Withdrawal and Monitoring: Withdraw the needle and return the rat to its cage. Monitor the animal for any adverse reactions at the injection site or changes in behavior.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the neuroprotective effects of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Formulation Formulate this compound Dosing Administer this compound or Vehicle (e.g., Oral Gavage, IP Injection) Formulation->Dosing Animal_Acclimation Animal Acclimation & Baseline Measurements Animal_Acclimation->Dosing Behavioral Behavioral Testing (e.g., Morris Water Maze) Dosing->Behavioral Biochemical Biochemical Analysis (e.g., ELISA for Aβ levels) Dosing->Biochemical Histological Histological Analysis (e.g., Immunohistochemistry) Dosing->Histological Data_Analysis Data Analysis & Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis

Caption: In vivo experimental workflow for this compound studies.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers investigating the in vivo effects of this compound. Adherence to proper formulation and administration techniques is crucial for obtaining reliable and reproducible data. The provided information on the FFAR2 signaling pathway offers a mechanistic context for designing and interpreting experiments aimed at elucidating the neuroprotective potential of this promising natural compound. All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for (+)-Fenchol as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (+)-Fenchol for its use as a fragrance ingredient in various formulations. This document details its physicochemical properties, fragrance profile, biological activities, and safety data. Furthermore, it outlines experimental protocols for the evaluation of its fragrance characteristics and biological effects.

Physicochemical Properties and Fragrance Profile

This compound, a monoterpenoid alcohol, is a versatile ingredient in the fragrance and flavor industries.[1] It is a colorless to white solid with a characteristic camphor-like, woody, and slightly floral aroma.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms (+)-Fenchyl alcohol, (1R)-endo-(+)-Fenchyl alcohol, (+)-α-Fenchol[1]
CAS Number 2217-02-9 ((1R)-endo-(+))[3]
Molecular Formula C10H18O[1][4][5]
Molecular Weight 154.25 g/mol [4][5]
Appearance White to pale yellow solid/crystals[4][6]
Odor Profile Camphoraceous, pine, sweet, lemon, earthy, woody[7][8][9]
Boiling Point 201-202 °C[4][5]
Melting Point 35-40 °C[4][6]
Solubility Soluble in ethanol and vegetable oils; very slightly soluble in water[4][5]
Purity ≥95%[10]
Storage Store at -20 °C[10]

Applications in Fragrance Formulations

This compound is extensively used in perfumery to provide a fresh, woody, and herbal note.[2] It is valued for its ability to add "lift" and power to floral and citrus fragrances and for its stability in soap.[8]

Common applications include:

  • Fine Fragrances: Used in high-end perfumes for its fresh, woody profile.[2]

  • Personal Care Products: Incorporated into shampoos, body washes, lotions, and soaps.[2]

  • Household Products: A common ingredient in laundry detergents, fabric softeners, and air fresheners.[2][7]

  • Flavoring Agent: Adds herbal and citrus notes to food and beverages.[2]

A recommended usage level is up to 4% in the fragrance concentrate.[9]

Biological Activity and Potential Therapeutic Applications

Beyond its aromatic properties, this compound exhibits a range of biological activities that are of interest to researchers and drug development professionals.

Table 2: Summary of Biological Activities of this compound

ActivityDescriptionKey FindingsReferences
Antibacterial Effective against a broad spectrum of bacteria.Showed broad-spectrum antibacterial activity in a study of 21 monoterpenes. Its potency was compared to penicillin against 63 bacterial strains, where it was found to impede bacterial growth, although penicillin was more effective.[7][11][12][13]
Antioxidant Protects cells from damage by free radicals.Essential oil containing fenchol demonstrated significant antioxidant effects.[7][11][12][13]
Anti-inflammatory May reduce inflammation.Studies on essential oils containing fenchol have shown anti-inflammatory potential.[1][14]
Analgesic Potential for pain relief.Inhibits the TRPA1 receptor, a key protein in the body's pain signaling system.[11][12][13][15]
Neuroprotective May protect the brain against neurodegenerative diseases.A pre-clinical study suggests fenchol can help protect the brain against Alzheimer's disease pathology by reducing neurotoxicity.[15]

Signaling Pathways and Mechanisms of Action

Modulation of TRPA1 Receptor

This compound has been identified as an antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, an ion channel involved in nociception and inflammatory pain.[16] Inhibition of the TRPA1 receptor by this compound may contribute to its analgesic effects.[12][13]

TRPA1_Modulation Fenchol This compound TRPA1 TRPA1 Receptor Fenchol->TRPA1 Inhibits PainSignal Pain Signaling Cascade TRPA1->PainSignal Initiates Analgesia Analgesic Effect PainSignal->Analgesia Leads to

Caption: Inhibition of the TRPA1 receptor by this compound, leading to an analgesic effect.

Potential Modulation of GABA-A Receptors

Terpenoids, including those structurally similar to fenchol, have been shown to modulate GABA-A receptors.[17][18] This modulation is often independent of the benzodiazepine binding site and is thought to be similar to the action of alcohols and anesthetics.[18] While direct evidence for this compound's activity on GABA-A receptors is still emerging, this represents a potential mechanism for sedative or anxiolytic effects.

GABAA_Modulation Fenchol This compound (potential modulator) GABAAR GABAA Receptor Fenchol->GABAAR Allosteric Modulation Chloride Cl- Influx GABAAR->Chloride Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Sedation Sedative/Anxiolytic Effect Hyperpolarization->Sedation

Caption: Potential allosteric modulation of the GABA-A receptor by this compound.

Experimental Protocols

The following are representative protocols for evaluating the fragrance properties and biological activities of this compound. These should be adapted based on specific research needs and laboratory capabilities.

Fragrance Evaluation Protocol

This protocol outlines a sensory analysis for the characterization of this compound's odor profile.

Objective: To systematically evaluate the odor characteristics of this compound.

Materials:

  • This compound (≥95% purity)

  • Ethanol (perfumer's grade)

  • Glass vials

  • Pipettes

  • Blotters (smelling strips)

  • Panel of trained sensory assessors

  • Odor-free evaluation room with controlled ventilation[19][20]

Procedure:

  • Sample Preparation: Prepare a 10% solution of this compound in ethanol.

  • Blotter Preparation: Dip a blotter into the solution for 2 seconds, ensuring it is saturated but not dripping.

  • Evaluation:

    • Present the blotter to the sensory panel in a double-blind manner.

    • Assessors should evaluate the odor at three time points:

      • Top note: Immediately after dipping.

      • Heart note: After 15 minutes.

      • Base note: After 2 hours.

    • Assessors should describe the odor using a standardized vocabulary (e.g., camphoraceous, woody, citrus, sweet).

    • Rate the intensity of the odor on a scale of 1 (very weak) to 9 (very strong).

  • Data Analysis: Compile the descriptors and intensity ratings to create a detailed odor profile of this compound.

Fragrance_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Prep_Sample Prepare 10% this compound in Ethanol Prep_Blotter Dip Blotter Prep_Sample->Prep_Blotter Eval_Top Assess Top Note (t=0 min) Prep_Blotter->Eval_Top Eval_Heart Assess Heart Note (t=15 min) Eval_Top->Eval_Heart Data_Compile Compile Descriptors & Intensity Ratings Eval_Top->Data_Compile Eval_Base Assess Base Note (t=2 hours) Eval_Heart->Eval_Base Eval_Heart->Data_Compile Eval_Base->Data_Compile Odor_Profile Generate Odor Profile Data_Compile->Odor_Profile

Caption: Workflow for the sensory evaluation of this compound's fragrance profile.

Antibacterial Activity Assay (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in MHB in the 96-well plate.

  • Inoculation: Add the bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Antioxidant Activity (DPPH Assay)

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution

  • Methanol

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: Mix the this compound solutions with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Safety Assessment

This compound has been evaluated for safety by the Research Institute for Fragrance Materials (RIFM).[21][22] The safety assessment includes data on genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, skin sensitization, and phototoxicity.[22]

Key findings from the RIFM safety assessment include:

  • Genotoxicity: Not found to be genotoxic.[21]

  • Systemic Toxicity: The No-Observed-Adverse-Effect Level (NOAEL) from a 13-week subchronic toxicity study in rats on a read-across analog was determined to be 15 mg/kg/day.[22] The Margin of Exposure (MOE) for current use levels is considered adequate.[22]

  • Dermal Sensitization: A Quantitative Risk Assessment (QRA) is used to determine safe use levels in consumer products.

  • Environmental Safety: this compound was found not to be Persistent, Bioaccumulative, and Toxic (PBT).[21]

Safety_Assessment_Workflow cluster_data Data Gathering & Analysis cluster_tox Toxicological Endpoint Evaluation cluster_risk Risk Characterization & Management Gather_Data Gather Existing Data (In vivo, In vitro, In silico) Genotox Genotoxicity Gather_Data->Genotox Systemic_Tox Systemic Toxicity (Repeated Dose) Gather_Data->Systemic_Tox Dermal_Tox Dermal Effects (Sensitization, Irritation) Gather_Data->Dermal_Tox Repro_Tox Reproductive/Developmental Toxicity Gather_Data->Repro_Tox Environmental Environmental Fate Gather_Data->Environmental Exposure_Assess Aggregate Exposure Assessment Risk_Char Risk Characterization (e.g., MOE, QRA) Exposure_Assess->Risk_Char Genotox->Risk_Char Systemic_Tox->Risk_Char Dermal_Tox->Risk_Char Repro_Tox->Risk_Char Environmental->Risk_Char Safe_Use Determination of Safe Use Risk_Char->Safe_Use

Caption: A generalized workflow for the safety assessment of a fragrance ingredient like this compound.

References

Application Note: Derivatization of (+)-Fenchol for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Fenchol is a bicyclic monoterpenoid alcohol that is a common fragrance ingredient and a chiral building block in organic synthesis. Accurate and sensitive detection of this compound is crucial for quality control, pharmacokinetic studies, and enantiomeric purity assessment. However, its direct analysis by gas chromatography (GC) can be challenging due to its polarity and potential for peak tailing. High-performance liquid chromatography (HPLC) analysis is also limited by its lack of a strong chromophore for UV detection.

Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties. For this compound, derivatization can enhance its volatility for GC analysis, improve its chromatographic peak shape, and introduce a UV-absorbing or fluorescent tag for sensitive HPLC detection. This application note provides detailed protocols for the derivatization of this compound via silylation and esterification and discusses the analytical advantages of these methods.

Derivatization Strategies for this compound

Two primary derivatization strategies for hydroxyl-containing compounds like this compound are silylation and esterification (acylation).

  • Silylation: This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. The resulting TMS ether is more volatile, less polar, and more thermally stable than the parent alcohol, making it ideal for GC-MS analysis. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS).

  • Esterification (Acylation): In this method, the hydroxyl group is converted to an ester. Using an acylating agent that contains a chromophore (e.g., a benzoyl group) can significantly enhance UV detection in HPLC. For GC analysis, esterification with a simple acyl group (e.g., acetyl) can improve volatility and chromatographic performance.

  • Chiral Derivatization: To determine the enantiomeric purity of this compound, a chiral derivatizing agent (CDA) can be used to create diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the formation of trimethylsilyl ether of this compound for enhanced GC-MS detection.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Anhydrous ethyl acetate

  • GC vials with inserts

  • Microsyringes

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in anhydrous ethyl acetate (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine to the vial to dissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Heat the vial at 60-70°C for 30 minutes in a heating block or water bath.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample directly into the GC-MS system.

Workflow for Silylation of this compound

start Start prep Sample Preparation (Fenchol in Ethyl Acetate) start->prep dry Evaporate Solvent (Nitrogen Stream) prep->dry reagents Add Pyridine and BSTFA + 1% TMCS dry->reagents react Incubate (60-70°C, 30 min) reagents->react analyze GC-MS Analysis react->analyze end End analyze->end

Workflow for the silylation of this compound.
Protocol 2: Esterification of this compound with Benzoyl Chloride for HPLC-UV Analysis

This protocol details the esterification of this compound to form fenchyl benzoate, a derivative with strong UV absorbance.

Materials:

  • This compound standard

  • Benzoyl chloride

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • HPLC vials

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • Dissolve 10 mg of this compound in 1 mL of anhydrous pyridine in a round-bottom flask.

    • Cool the mixture in an ice bath.

  • Addition of Reagent: Slowly add a slight molar excess of benzoyl chloride (approximately 1.1 equivalents) to the cooled solution while stirring.

  • Reaction: Allow the reaction to stir in the ice bath for 10 minutes and then at room temperature for 1-2 hours.

  • Work-up:

    • Add 10 mL of DCM to the reaction mixture.

    • Transfer the mixture to a separatory funnel and wash sequentially with 10 mL of water and 10 mL of saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Sample Preparation for HPLC: Filter the dried organic solution and dilute to an appropriate concentration with the HPLC mobile phase.

Workflow for Esterification of this compound

start Start dissolve Dissolve Fenchol in Pyridine start->dissolve add_reagent Add Benzoyl Chloride (Ice Bath) dissolve->add_reagent react Stir at Room Temp (1-2 hours) add_reagent->react workup Work-up (DCM, Water, NaHCO3) react->workup dry Dry Organic Layer (Na2SO4) workup->dry analyze HPLC-UV Analysis dry->analyze end End analyze->end

Workflow for the esterification of this compound.

Data Analysis and Results

Derivatization significantly improves the chromatographic analysis of this compound. The following tables summarize the expected improvements. Note: The data presented are illustrative and may vary depending on the specific analytical conditions.

Table 1: Comparison of Chromatographic Parameters for this compound and its Derivatives

AnalyteDerivativeAnalytical MethodRetention Time (min)Peak AsymmetryLimit of Detection (LOD)
This compound-GC-FID10.51.8~50 ng/mL
This compoundTMS EtherGC-FID9.21.1~5 ng/mL
This compound-HPLC-UV (210 nm)12.31.5~1 µg/mL
This compoundBenzoate EsterHPLC-UV (230 nm)15.81.2~10 ng/mL

Table 2: Mass Spectral Data for Underivatized this compound

m/zRelative Abundance
81100
9589
8075
6760
4155
13940
154 (M+)5

Note: The mass spectrum of the TMS derivative of this compound would show a molecular ion (M+) at m/z 226 and characteristic fragments.

Chiral Derivatization for Enantiomeric Purity

For the analysis of enantiomeric purity, this compound can be reacted with a chiral derivatizing agent such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid chloride) to form diastereomeric esters. These diastereomers can then be separated on a standard achiral GC or HPLC column.

Principle of Chiral Derivatization

cluster_0 Enantiomeric Mixture cluster_1 Diastereomeric Mixture R_Fenchol This compound (R) Diastereomer_RR Diastereomer (R,R) R_Fenchol->Diastereomer_RR S_Fenchol (-)-Fenchol (S) Diastereomer_SR Diastereomer (S,R) S_Fenchol->Diastereomer_SR CDA Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) CDA->Diastereomer_RR CDA->Diastereomer_SR Separation Chromatographic Separation (Achiral Column) Diastereomer_RR->Separation Diastereomer_SR->Separation Peak1 Peak 1 Separation->Peak1 Peak2 Peak 2 Separation->Peak2

Principle of chiral derivatization for enantiomer separation.

Conclusion

Derivatization of this compound through silylation or esterification offers significant advantages for its analytical detection. Silylation is a robust method for improving the volatility and peak shape of this compound for GC-MS analysis, leading to lower detection limits and more accurate quantification. Esterification with a UV-active acylating agent is an effective strategy for enhancing the sensitivity of HPLC-UV detection. For enantiomeric purity analysis, chiral derivatization provides a reliable method for separating the enantiomers on a standard achiral column. The choice of the derivatization method will depend on the analytical instrumentation available and the specific goals of the analysis. The protocols provided herein serve as a starting point for method development and can be optimized to meet specific analytical requirements.

Application Notes and Protocols for Asymmetric Catalysis Using (+)-Fenchol-Derived Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenchol, a readily available and relatively inexpensive chiral building block derived from the natural terpene fenchone, has emerged as a valuable scaffold for the synthesis of chiral ligands and auxiliaries in asymmetric catalysis. Its rigid bicyclic structure provides a well-defined stereochemical environment, enabling high levels of enantioselectivity in a variety of chemical transformations. These transformations are critical in the pharmaceutical industry and other areas of fine chemical synthesis where the production of single enantiomers is paramount.

These application notes provide an overview of the use of this compound-derived ligands in key asymmetric reactions, complete with quantitative data, detailed experimental protocols, and visualizations to aid in the design and execution of stereoselective syntheses.

Key Applications and Ligand Types

Ligands derived from this compound have demonstrated significant success in several classes of asymmetric reactions. The primary ligand types include amino alcohols and β-hydroxy oxazolines, which are effective in promoting the addition of organometallic reagents to carbonyl compounds.

Enantioselective Addition of Diethylzinc to Aldehydes

One of the most well-documented applications of fenchol-derived ligands is in the catalytic enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. β-Hydroxy oxazoline ligands, synthesized from the enantiomer of this compound's oxidation product, (-)-fenchone, have shown excellent efficacy in this transformation.[1]

Quantitative Data Summary

The following table summarizes the performance of a (-)-fenchone-derived β-hydroxy oxazoline ligand in the enantioselective addition of diethylzinc to various aromatic aldehydes.[1]

AldehydeProductYield (%)ee (%)
Benzaldehyde1-Phenyl-1-propanol9593 (R)
4-Methylbenzaldehyde1-(p-Tolyl)-1-propanol9894 (R)
4-Methoxybenzaldehyde1-(4-Methoxyphenyl)-1-propanol9692 (R)
4-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol9796 (R)
4-Nitrobenzaldehyde1-(4-Nitrophenyl)-1-propanol8882 (R)
2-Naphthaldehyde1-(Naphthalen-2-yl)-1-propanol9295 (R)
3-Phenylpropanal1-Phenyl-3-pentanol9087 (S)

Experimental Protocols

Protocol 1: Synthesis of a (-)-Fenchone-Derived β-Hydroxy Oxazoline Ligand

This protocol describes the synthesis of a chiral ligand from (-)-fenchone, which is analogous to the ligands that can be derived from this compound.

Materials:

  • (-)-Fenchone

  • Amino alcohol (e.g., (S)-2-amino-3-methyl-1-butanol)

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous magnesium sulfate

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • A solution of (-)-fenchone (1.0 eq) and the amino alcohol (1.1 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

  • A catalytic amount of p-toluenesulfonic acid is added to the mixture.

  • The reaction mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure β-hydroxy oxazoline ligand.

Protocol 2: General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes[1]

Materials:

  • Chiral β-hydroxy oxazoline ligand (0.05 mmol)

  • Anhydrous hexane (1.0 mL)

  • Diethylzinc (1.0 M solution in hexane, 2.50 mmol)

  • Aldehyde (2.00 mmol)

  • Anhydrous hexane (4.0 mL)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a flame-dried 10 mL reaction vial containing a magnetic stir bar, add the β-hydroxy oxazoline ligand (0.05 mmol) and anhydrous hexane (1.0 mL) under an argon atmosphere.

  • Add the diethylzinc solution (2.50 mL, 2.50 mmol) and stir the resulting solution at 20 °C for 20 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of the aldehyde (2.00 mmol) in anhydrous hexane (4.0 mL) to the reaction vial.

  • Stir the reaction at 0 °C for 2 hours.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (4.0 mL).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the resulting chiral alcohol by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizations

Logical Workflow for Ligand Synthesis and Application

Ligand_Synthesis_and_Application cluster_synthesis Ligand Synthesis cluster_application Asymmetric Catalysis Fenchol This compound Oxidation Oxidation Fenchol->Oxidation Fenchone (+)-Fenchone Oxidation->Fenchone Condensation Condensation with Amino Alcohol Fenchone->Condensation Ligand Chiral Ligand (e.g., β-Hydroxy Oxazoline) Condensation->Ligand Catalytic_Reaction Enantioselective Addition Ligand->Catalytic_Reaction Aldehyde Aldehyde Substrate Aldehyde->Catalytic_Reaction Organozinc Organozinc Reagent Organozinc->Catalytic_Reaction Chiral_Alcohol Chiral Alcohol Product Catalytic_Reaction->Chiral_Alcohol

Caption: Workflow from this compound to Chiral Ligand and Catalytic Application.

Signaling Pathway for Catalytic Cycle

Catalytic_Cycle Catalyst Chiral Ligand-Zn Complex Coordination Coordination Catalyst->Coordination Aldehyde Aldehyde Aldehyde->Coordination Intermediate Ternary Complex Coordination->Intermediate Addition Alkyl Group Transfer Intermediate->Addition Product_Complex Product-Zinc Complex Addition->Product_Complex Release Hydrolysis Product_Complex->Release Release->Catalyst Regeneration Product Chiral Alcohol Release->Product Reagent Diethylzinc Reagent->Addition

Caption: Proposed Catalytic Cycle for Enantioselective Zinc Addition.

Conclusion

This compound serves as a versatile and efficient chiral starting material for the synthesis of ligands for asymmetric catalysis. The derived ligands, particularly β-hydroxy oxazolines, have demonstrated high efficacy in promoting enantioselective additions of organozinc reagents to aldehydes, affording valuable chiral secondary alcohols in high yields and with excellent enantioselectivities. The straightforward synthetic protocols and the ready availability of the chiral precursor make this compound-derived ligands an attractive option for researchers in both academic and industrial settings. Further exploration into different ligand architectures and their applications in a broader range of asymmetric transformations is a promising avenue for future research.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthetic (+)-Fenchol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic (+)-Fenchol from common reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound reaction mixtures?

A1: The impurities present in a synthetic this compound reaction mixture are highly dependent on the synthetic route employed.

  • Reduction of (+)-Fenchone: The most common impurity is unreacted (+)-Fenchone. Other potential impurities include diastereomeric isomers of fenchol (e.g., (-)-endo-Fenchol, exo-Fenchol) if the reducing agent is not completely stereoselective.

  • From Turpentine (α-Pinene): Synthesis from α-pinene can be complex and may introduce a variety of isomeric by-products. Common impurities include other terpene alcohols like borneol, isoborneol, and terpineol, which often have very similar boiling points, making purification by distillation challenging.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying this compound are fractional distillation and flash column chromatography.

  • Fractional Distillation is suitable for separating this compound from impurities with significantly different boiling points. Due to the high boiling point of fenchol, vacuum fractional distillation is often preferred to prevent thermal degradation.[2]

  • Flash Column Chromatography is effective for separating impurities with different polarities.[3] This method is particularly useful when distillation is ineffective due to close-boiling impurities or the presence of azeotropes.[3]

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: Gas Chromatography (GC) is the most effective and widely used method for assessing the purity of this compound.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying the main components and impurities in the mixture.[5]

  • Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust method for quantifying the purity of this compound and the relative amounts of impurities.[4][6]

Q4: What are the key physical properties of this compound relevant to its purification?

A4: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy. Key properties are summarized in the table below.

PropertyValueSignificance for Purification
Molecular Formula C₁₀H₁₈O-
Molecular Weight 154.25 g/mol [1]Affects volatility and diffusion rates.
Boiling Point 201-202 °C (at atmospheric pressure)[7]High boiling point necessitates vacuum distillation to prevent degradation.[2]
Melting Point 43-46 °C[7]Crystalline solid at room temperature.
Appearance Crystalline solid[8]Can appear as a clear, slightly yellow liquid after melting.[9]

Purification Method Performance

The choice between fractional distillation and flash chromatography depends on the nature of the impurities and the desired final purity.

Purification MethodTypical YieldAchievable PurityBest Suited ForCommon Challenges
Vacuum Fractional Distillation 50-60%[1]>95%Separating impurities with significantly different boiling points.Close-boiling isomers (e.g., borneol, terpineol) are difficult to separate; potential for thermal degradation.[1]
Flash Column Chromatography Variable, typically >80%>99%[1]Separating polar impurities and close-boiling isomers.Can be time-consuming for large scales; requires solvent removal post-purification.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This method is suitable for separating this compound from impurities with different boiling points.

Apparatus Setup:

  • Assemble a vacuum fractional distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Ensure all glass joints are properly sealed with vacuum grease.

  • Use a heating mantle to heat the round-bottom flask.

Procedure:

  • Place the crude this compound mixture into the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar or boiling chips.

  • Begin stirring and gradually heat the flask.

  • Slowly apply vacuum to the system, reducing the pressure to approximately 10-15 mmHg.

  • Observe the temperature as the vapor rises through the fractionating column. Allow a temperature gradient to establish in the column.

  • Collect any low-boiling impurities as a forerun fraction in the receiving flask.

  • Once the temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask to collect the pure this compound fraction.

  • Continue distillation until the temperature either drops (indicating all the fenchol has distilled) or rises (indicating a higher-boiling impurity is beginning to distill).

  • Analyze all collected fractions by GC-MS or GC-FID to determine their purity and pool the fractions that meet the required specifications.[3]

Protocol 2: Purification by Flash Column Chromatography

This method is effective for removing impurities with different polarities.

Solvent System Selection:

  • Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point for this compound on silica gel is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v).[3]

  • The goal is to achieve a retention factor (Rf) of approximately 0.3-0.4 for this compound.[3]

Column Packing:

  • Select a column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel in the chosen eluent.

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Tap the column gently to ensure even packing.

  • Add a thin layer of sand on top of the silica bed to prevent disruption when adding the sample.[3]

Sample Loading and Elution:

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully apply the sample to the top of the silica gel bed.

  • Begin eluting the sample through the column with the selected solvent system. Positive pressure can be applied to accelerate the process.[3]

  • Collect fractions of a consistent volume.

  • Monitor the separation by spotting fractions on TLC plates and visualizing under UV light or with a suitable stain.[3]

Analysis and Recovery:

  • Analyze the fractions containing the product by TLC or GC.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[3]

Troubleshooting Guides

Fractional Distillation Issues
ProblemPossible Cause(s)Recommended Solution(s)
Unstable boiling point - Unstable vacuum pressure.- Heating rate is too high.[3]- Check all seals for vacuum leaks.- Reduce the heating rate to ensure a slow, steady collection of distillate (e.g., 1-2 drops per second).[3]
Poor separation of components - Insufficient column efficiency for close-boiling impurities.- Presence of an azeotrope.[3]- Use a fractionating column with more theoretical plates (e.g., a packed column).- If an azeotrope is suspected, switch to an alternative purification method like flash column chromatography.[3]
Product degradation (discoloration) - Distillation temperature is too high.- Ensure a stable and sufficiently low vacuum is maintained to keep the boiling point low, as terpenes can be sensitive to high temperatures.[2]
Flash Column Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of components - Improperly packed column (channeling).- Inappropriate solvent system.[3]- Repack the column ensuring it is uniform and free of air bubbles.- Optimize the solvent system using TLC to achieve better separation between this compound and impurities.[3]
Low recovery of this compound - The eluent is not polar enough, and the product is retained on the column.- The compound may be degrading on the acidic silica gel.[3]- Gradually increase the polarity of the eluent.- Deactivate the silica gel by adding a small amount of a base like triethylamine (~0.1-1%) to the eluent, or use a more inert stationary phase such as alumina.[3]
Product elutes too quickly with impurities - The eluent is too polar.- Decrease the polarity of the solvent system. Perform thorough TLC analysis to find the optimal solvent mixture.

Visualizations

PurificationWorkflow General Purification Workflow for this compound crude Crude Synthetic This compound Mixture analysis1 Initial Purity Analysis (GC-MS) crude->analysis1 decision1 Purity Acceptable? analysis1->decision1 distillation Vacuum Fractional Distillation decision1->distillation No, boiling point difference >25°C chromatography Flash Column Chromatography decision1->chromatography No, polar impurities or close boiling points final_product Purified this compound decision1->final_product Yes analysis2 Fraction Analysis (GC-FID) distillation->analysis2 chromatography->analysis2 pooling Pool Pure Fractions analysis2->pooling solvent_removal Solvent Removal (if chromatography) pooling->solvent_removal pooling->final_product From Distillation solvent_removal->final_product DistillationTroubleshooting Troubleshooting Vacuum Fractional Distillation start Problem Encountered q1 What is the issue? start->q1 unstable_bp Unstable Boiling Point q1->unstable_bp Fluctuating Temp poor_sep Poor Separation q1->poor_sep Mixed Fractions low_yield Low Yield / Degradation q1->low_yield Discoloration sol_unstable_bp Check vacuum seals. Reduce heating rate. unstable_bp->sol_unstable_bp sol_poor_sep Use higher efficiency column. Consider chromatography. poor_sep->sol_poor_sep sol_low_yield Ensure stable, deep vacuum. Lower distillation temperature. low_yield->sol_low_yield ChromatographyTroubleshooting Troubleshooting Flash Column Chromatography start Problem Encountered q1 What is the issue? start->q1 poor_sep Poor Separation q1->poor_sep Overlapping Spots no_elution Compound Stuck on Column q1->no_elution No Product Detected fast_elution Compound in First Fractions q1->fast_elution Low Retention sol_poor_sep Optimize solvent via TLC. Repack column carefully. poor_sep->sol_poor_sep sol_no_elution Increase eluent polarity. Consider deactivating silica. no_elution->sol_no_elution sol_fast_elution Decrease eluent polarity. fast_elution->sol_fast_elution

References

Technical Support Center: Synthesis of (+)-Fenchol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (+)-Fenchol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of this compound lower than expected in the one-step synthesis from turpentine?

A1: Low yields in the turpentine-to-fenchol synthesis can stem from several factors. A primary reason can be the quality of the starting material; turpentine composition varies and can contain impurities that interfere with the reaction.[1][2][3] Another critical factor is the activity of the CHKC-4 catalyst, which can decrease over time or be poisoned by impurities.[4][5] Reaction conditions such as temperature and reaction time are also crucial; deviations from the optimal range can lead to the formation of by-products.[5] Inefficient purification can also result in product loss.

Troubleshooting Steps:

  • Analyze Raw Material: Use gas chromatography (GC) to determine the α-pinene and β-pinene content in your turpentine feedstock. Higher concentrations of these precursors generally lead to better yields.

  • Catalyst Activity: Ensure the CHKC-4 catalyst is fresh and has been stored under appropriate conditions. Consider reactivating or replacing the catalyst if its performance is suspect.

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time as specified in the protocol. Small variations can significantly impact the yield.[5]

  • Purification Efficiency: Evaluate your purification process. By-products like borneol and isocamphol have boiling points close to fenchol, making separation by distillation challenging.[4][5] Consider using a combination of efficient vacuum fractionation and melt crystallization for improved purity and yield.[5][6]

Q2: What are the common by-products in the synthesis of Fenchol from turpentine, and how can they be minimized?

A2: The acid-catalyzed isomerization and hydration of pinenes in turpentine is a complex process that can lead to several by-products. The most common by-products include borneol, isocamphol, terpineol, and various terpene hydrocarbons.[1][5][7] The formation of these is often a result of competing reaction pathways.

Minimization Strategies:

  • Catalyst Selectivity: The CHKC-4 catalyst is specifically mentioned for its high activity and selectivity in converting pinene to fenchol, which helps to minimize the formation of other terpene alcohols.[4][5]

  • Control of Reaction Parameters: Strict adherence to optimized reaction temperatures and times can favor the desired reaction pathway towards fenchol.

  • Esterifying Agent: The choice and concentration of the esterifying agent (e.g., acetic acid, oxalic acid) can influence the product distribution.[5]

Q3: During the purification of this compound by fractional distillation, what causes poor separation of the product from impurities?

A3: Poor separation during fractional distillation is a common issue, primarily due to the close boiling points of fenchol and its isomers and other terpene by-products.[4][8] For effective separation, a distillation column with a high number of theoretical plates is necessary.[9] Vacuum distillation is also recommended to lower the boiling points and prevent thermal degradation of the terpenes.[8]

Optimization of Distillation:

  • Column Efficiency: Use a packed column or a Vigreux column to increase the number of theoretical plates.[9]

  • Vacuum Control: Maintain a stable and appropriate vacuum level throughout the distillation process.[10]

  • Heating Rate: A slow and steady heating rate is crucial for achieving good separation.[9][10]

  • Alternative Purification: If distillation alone is insufficient, consider subsequent purification by melt crystallization, which separates compounds based on their melting points and can be very effective for isomers.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main industrial methods for this compound synthesis are:

  • One-Step Synthesis from Turpentine: This method utilizes turpentine, which is rich in α-pinene and β-pinene, as a starting material. The pinenes undergo catalytic isomerization and hydration in the presence of a specific catalyst, such as CHKC-4, to produce fenchol.[4][5] This process is often followed by esterification, saponification, and purification steps.[5]

  • Reduction of Fenchone: This method involves the reduction of fenchone to fenchol. Common reducing agents include alcohol-sodium.[5][11] The fenchone itself can be sourced from natural essential oils like Spanish fennel oil.[5]

Q2: What is the typical yield and purity that can be achieved for this compound synthesis?

A2: For the one-step synthesis from turpentine using the CHKC-4 catalyst, a yield of over 50% and a purity of 99% can be achieved after purification by efficient vacuum fractionation and melt crystallization.[4][5]

Q3: What are the key safety precautions to consider during this compound synthesis?

A3: Standard laboratory safety procedures should be followed. The use of flammable solvents and reagents requires working in a well-ventilated fume hood and away from ignition sources. When working with acids and bases, appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential. For vacuum distillation, it is important to inspect glassware for any defects to prevent implosion.

Quantitative Data Summary

Table 1: Reaction Parameters for One-Step Fenchol Synthesis from Turpentine[5]

ParameterValue Range
Esterification Temperature80 - 130 °C
Esterification Time20 - 24 h
Saponification Temperature85 - 95 °C
Saponification Time6.5 - 7 h
CatalystCHKC-4
Esterifying AgentsAcetic acid, Oxalic acid, etc.
Final Yield≥ 50%
Final Purity≥ 99%

Experimental Protocols

Protocol 1: One-Step Synthesis of this compound from Turpentine

This protocol is a generalized procedure based on patent literature.[5]

Materials:

  • Turpentine (high α-pinene and β-pinene content)

  • CHKC-4 Catalyst

  • Esterifying agent (e.g., a mixture of oxalic acid and tosic acid)

  • Auxiliary agent (e.g., a mixture of aromatic and aliphatic hydrocarbons)

  • Sodium hydroxide solution (5-20%) for saponification

  • Water for washing

Procedure:

  • Esterification:

    • In a suitable glass reactor, charge turpentine, CHKC-4 catalyst, esterifying agent, and auxiliary agent.

    • Stir the mixture and heat to 85-95 °C.

    • Maintain this temperature for 20-22 hours. Monitor the reaction progress by GC until the pinene transformation efficiency is ≥ 96%.

  • Washing:

    • Cool the reaction mixture and wash with water. Allow the layers to separate for 16-24 hours and then separate the oil layer.

  • Saponification:

    • To the oil layer, add a sodium hydroxide solution.

    • Heat the mixture to 85-90 °C and maintain for 6.5-7 hours.

  • Second Washing:

    • Cool the mixture and wash with water again. Allow for phase separation for 16-24 hours and separate the crude fenchol layer.

  • Purification:

    • Perform efficient vacuum fractionation on the crude product.

    • Further purify the collected fenchol fraction by melt crystallization at 0-15 °C to separate solid α-fenchol from liquid β-fenchol.

Protocol 2: Synthesis of this compound by Reduction of Fenchone

This is a general protocol for the reduction of a ketone to an alcohol.

Materials:

  • (+)-Fenchone

  • Sodium metal

  • Absolute Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere, dissolve (+)-fenchone in absolute ethanol.

  • Reduction:

    • Carefully add small pieces of sodium metal to the solution at a rate that maintains a gentle reflux.

    • Continue adding sodium until the reaction is complete (monitored by TLC).

  • Quenching:

    • Cool the reaction mixture in an ice bath and slowly add water to quench any unreacted sodium.

  • Workup:

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with a saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start Esterification Esterification Start->Esterification Turpentine, Catalyst Saponification Saponification Esterification->Saponification Washing Crude Fenchol Crude Fenchol Saponification->Crude Fenchol Washing Vacuum Fractionation Vacuum Fractionation Crude Fenchol->Vacuum Fractionation Melt Crystallization Melt Crystallization Vacuum Fractionation->Melt Crystallization Pure this compound Pure this compound Melt Crystallization->Pure this compound

Caption: Experimental workflow for this compound synthesis.

troubleshooting_workflow Low Yield Low Yield Check Raw Material Check Raw Material Low Yield->Check Raw Material Is raw material pure? Check Catalyst Check Catalyst Low Yield->Check Catalyst Is catalyst active? Check Reaction Conditions Check Reaction Conditions Low Yield->Check Reaction Conditions Are conditions optimal? Check Purification Check Purification Low Yield->Check Purification Is purification efficient? Impure Turpentine Impure Turpentine Check Raw Material->Impure Turpentine No Inactive Catalyst Inactive Catalyst Check Catalyst->Inactive Catalyst No Suboptimal Temp/Time Suboptimal Temp/Time Check Reaction Conditions->Suboptimal Temp/Time No Inefficient Separation Inefficient Separation Check Purification->Inefficient Separation No

Caption: Troubleshooting low yield in this compound synthesis.

References

Technical Support Center: (+)-Fenchol Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (+)-Fenchol under various storage conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container.[1][2] Under these conditions, it is expected to remain stable for at least three to four years.[1][2]

Q2: How should I store solutions of this compound?

Solutions of this compound in organic solvents such as ethanol, DMSO, or DMF should be stored at -80°C for optimal stability, which can be maintained for up to one year.[2] It is advisable to purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Q3: Can I store this compound at room temperature?

Room temperature storage is not recommended for long-term preservation. This compound is a volatile monoterpenoid and can degrade over time when exposed to heat, light, and oxygen.[3] For short-term use during an experiment, it is best to keep the compound in a cool, dark place.

Q4: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound is oxidation, which converts it to fenchone.[3] This process can be accelerated by exposure to oxygen, elevated temperatures, and UV light.

Q5: Is this compound sensitive to light?

Yes, like many terpenoids, this compound can be sensitive to light. Photodegradation can occur upon exposure to UV radiation. Therefore, it is recommended to store this compound in amber vials or in a dark place to prevent degradation.

Troubleshooting Guide

Issue 1: Inconsistent results in bioassays using this compound.
  • Question: I am observing variable results in my cell-based assays with this compound. Could this be a stability issue?

  • Answer: Yes, inconsistent results can be a sign of compound degradation. If a stock solution has been stored for an extended period at room temperature or improperly at colder temperatures, a significant portion of the this compound may have degraded, leading to lower effective concentrations in your assay. It is recommended to use freshly prepared solutions or solutions that have been stored under the recommended conditions (-80°C for no longer than a year).

Issue 2: Appearance of an unexpected peak in GC-MS analysis.
  • Question: During the GC-MS analysis of my this compound sample, I see an additional peak that was not present initially. What could this be?

  • Answer: The appearance of a new peak often indicates the presence of a degradation product. For this compound, the most likely degradation product is fenchone, formed through oxidation.[3] You can confirm this by comparing the retention time and mass spectrum of the unknown peak with a fenchone standard. To prevent this, ensure your samples are handled and stored with minimal exposure to air and heat.

Issue 3: Poor peak shape during GC analysis (tailing or fronting).
  • Question: My this compound peak is showing significant tailing in my GC chromatogram. What could be the cause?

  • Answer: Peak tailing for an alcohol like fenchol can be due to active sites in the GC inlet or column. This can be caused by a contaminated liner or column degradation. To troubleshoot, you can try replacing the inlet liner with a fresh, deactivated one, or trimming a small portion (10-20 cm) from the front of the column. Using a column specifically designed for analyzing polar compounds can also help. Peak fronting, on the other hand, might indicate that the column is overloaded; in this case, reducing the injection volume or sample concentration should resolve the issue.

Quantitative Stability Data

The following tables summarize the expected stability of this compound under different storage conditions. The data is based on typical behavior for monoterpenoids and serves as a guideline. Actual stability may vary based on specific experimental conditions.

Table 1: Stability of Solid this compound

Storage TemperaturePurity after 1 YearPurity after 4 Years
-20°C (sealed, dark)>99%>98%
4°C (sealed, dark)~98%~95%
25°C (sealed, dark)~95%~85%
25°C (exposed to light)~90%~75%

Table 2: Stability of this compound in Ethanol (10 mg/mL)

Storage TemperaturePurity after 3 MonthsPurity after 6 Months
-80°C (sealed, dark)>99%>99%
-20°C (sealed, dark)~99%~98%
4°C (sealed, dark)~97%~94%
25°C (sealed, dark)~92%~85%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a sealed quartz vial containing the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control sample (stock solution stored at -20°C), by GC-MS to identify and quantify this compound and any degradation products.

Protocol 2: GC-MS Analysis of this compound and Fenchone

This method is suitable for the separation and quantification of this compound and its primary degradation product, fenchone.

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity (Fenchol: m/z 81, 95, 110; Fenchone: m/z 81, 95, 109).

Visualizations

Stability_Workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid Expose to Stressors base Base Hydrolysis prep->base Expose to Stressors oxidation Oxidation prep->oxidation Expose to Stressors thermal Thermal Stress prep->thermal Expose to Stressors photo Photostability prep->photo Expose to Stressors gcms GC-MS Analysis acid->gcms base->gcms oxidation->gcms thermal->gcms photo->gcms data Data Interpretation gcms->data Quantify Degradation Troubleshooting_Tree Troubleshooting GC Peak Shape Issues start Poor Peak Shape Observed tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No cause_tailing1 Active sites in inlet/column tailing->cause_tailing1 Yes cause_fronting Column overload fronting->cause_fronting Yes end Problem Resolved fronting->end No cause_tailing2 Poor column cut cause_tailing1->cause_tailing2 solution_tailing1 Replace liner, trim column cause_tailing1->solution_tailing1 solution_tailing2 Recut column cause_tailing2->solution_tailing2 solution_tailing1->end solution_tailing2->end solution_fronting Reduce sample concentration/volume cause_fronting->solution_fronting solution_fronting->end

References

Technical Support Center: Resolving Fenchol Enantiomers by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic resolution of fenchol enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic methods for resolving fenchol enantiomers?

A1: The most common methods for resolving fenchol enantiomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] Both techniques utilize a chiral stationary phase (CSP) to differentiate between the enantiomers.[1] GC is often preferred for volatile compounds like fenchol, while HPLC is a versatile alternative.

Q2: How does a Chiral Stationary Phase (CSP) work to separate enantiomers?

A2: A CSP creates a chiral environment within the chromatography column.[1] As the racemic mixture of fenchol passes through the column, the two enantiomers interact differently with the chiral phase. One enantiomer will form a more stable, transient diastereomeric complex, causing it to be retained longer in the column than the other, resulting in different elution times and thus, separation.[1][2]

Q3: What types of CSPs are effective for fenchol separation?

A3: For GC, derivatized cyclodextrins are highly effective CSPs for separating monoterpene alcohols like fenchol.[3][4] Specifically, permethylated α- and β-cyclodextrins dissolved in polysiloxanes have shown successful separation of fenchol derivatives.[3] For HPLC, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad applicability.[5][6]

Q4: Can temperature affect the chiral separation of fenchol?

A4: Yes, temperature is a critical parameter in chiral chromatography.[7] Changes in temperature can significantly alter the selectivity and resolution of the separation.[8] In some cases, increasing or decreasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[8] Therefore, precise temperature control using a column oven is essential for reproducible results.[7]

Q5: Is derivatization necessary to resolve fenchol enantiomers?

A5: For GC analysis of alcohols like fenchol, derivatization is not always necessary, and the racemic compounds can often be resolved directly.[9] However, for other classes of compounds, such as amines, derivatization might be required to improve interaction with the CSP and achieve separation.[9]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Poor or No Resolution Inappropriate Chiral Stationary Phase (CSP): The selected CSP lacks the necessary stereoselectivity for fenchol.[7]Screen different types of CSPs (e.g., various cyclodextrin derivatives for GC, or polysaccharide-based columns for HPLC).[3][5]
Suboptimal Mobile/Carrier Gas Flow Rate: Chiral separations are often sensitive to flow rate.[7]Optimize the flow rate. Often, a lower flow rate can improve resolution by allowing more time for interaction with the CSP.[7]
Incorrect Temperature: The column temperature is not optimal for the chiral recognition mechanism.[7]Systematically vary the column temperature. Both increasing and decreasing the temperature can impact resolution.[8]
Peak Tailing Secondary Interactions: Active sites on the column (e.g., residual silanols on silica-based columns) can cause unwanted interactions.[7]For HPLC, consider using a mobile phase additive (e.g., a small amount of acid or base) to mask active sites. For GC, ensure the use of a well-deactivated column.[10][11]
Column Contamination/Degradation: The column may be contaminated with strongly adsorbed sample components or the stationary phase may have degraded.[7][12]Flush the column with a strong, compatible solvent (check manufacturer's instructions). If performance is not restored, the column may need replacement.[12]
Column Overload: Injecting too much sample can lead to peak broadening and tailing.[7][10]Reduce the sample concentration or injection volume.[10]
Poor Reproducibility Inconsistent Mobile Phase Preparation (HPLC): Minor variations in mobile phase composition or pH can affect retention times and selectivity.[7]Ensure precise and consistent preparation of the mobile phase for every run. Use a buffer if pH is critical.[10]
Fluctuating Temperature: Lack of stable temperature control leads to shifts in retention time and resolution.[7]Use a reliable column oven and allow the column to fully equilibrate at the set temperature before injection.[7]
Insufficient Column Equilibration: Chiral columns may require longer equilibration times than standard columns, especially after changing the mobile phase.[7]Equilibrate the column with the mobile phase for an extended period (e.g., 30-60 minutes or longer) until a stable baseline is achieved.
High Backpressure (HPLC) Blocked Column Frit: Particulates from the sample or mobile phase may have blocked the inlet frit of the column.[12][13]First, try reversing the column (if permissible by the manufacturer) and flushing it to dislodge particulates. If this fails, the frit may need to be carefully cleaned or replaced.[12]
Sample Precipitation: The sample solvent may be too strong or immiscible with the mobile phase, causing the sample to precipitate upon injection.[12]Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.
Experimental Protocol: GC Separation of Fenchol Enantiomers

This protocol is a representative example based on methodologies for separating chiral monoterpenoids.[14]

1. Instrumentation and Column:

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent) equipped with a Flame Ionization Detector (FID).

  • Chiral Column: HP-chiral-20B (based on a cyclodextrin derivative), 30 m x 0.32 mm ID, 0.25 µm film thickness.[14]

  • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.[14]

2. GC Conditions:

  • Injector: Split mode (split ratio 100:1).[14]

  • Injector Temperature: 250°C.[14]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 130°C at a rate of 1°C/min.

    • Ramp 2: Increase to 200°C at a rate of 2°C/min, hold for 3 minutes.[14]

  • Detector: FID.

  • Detector Temperature: 300°C.[14]

3. Sample Preparation:

  • Prepare a dilute solution of the racemic fenchol sample (e.g., 1:100 v/v) in a suitable solvent like n-hexane.[14]

  • Inject 0.1 µL of the prepared sample.[14]

4. Data Analysis:

  • Identify the peaks corresponding to the fenchol enantiomers based on their retention times.

  • Integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (ee%).

Quantitative Data Summary

The following table presents example data for the GC separation of (+)-α-Fenchol from an essential oil sample, demonstrating a successful chiral resolution.

EnantiomerRetention Time (min)Peak Area (%)
(+)-α-Fenchol58.25 (example)99.5% (example)
(-)-α-FencholNot Detected0.0% (example)
Data is illustrative and based on typical separations of chiral terpenes. Actual retention times will vary based on the specific instrument, column, and conditions.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_gc 2. GC Analysis cluster_analysis 3. Data Processing & Analysis cluster_result 4. Results racemic_fenchol Racemic Fenchol Sample dissolve Dissolve in Hexane (1:100 v/v) racemic_fenchol->dissolve inject Inject 0.1 µL into GC dissolve->inject column Chiral GC Column (e.g., HP-chiral-20B) inject->column detection FID Detection column->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Resolution (Rs) & Enantiomeric Excess (%ee) integrate->calculate output Quantified (+)-Fenchol and (-)-Fenchol calculate->output

Caption: Workflow for the chiral resolution of fenchol enantiomers by Gas Chromatography.

References

Technical Support Center: Overcoming Low Aqueous Solubility of (+)-Fenchol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address the challenges associated with the low aqueous solubility of (+)-Fenchol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a natural monoterpenoid compound found in plants like basil.[1][2] It has gained significant interest for its potential neuroprotective effects, particularly in Alzheimer's disease research, where it has been shown to reduce amyloid-beta (Aβ) accumulation and neurotoxicity.[1][3][4] However, this compound is classified as insoluble or very slightly soluble in water, which poses a significant challenge for its use in aqueous-based biological assays, cell culture experiments, and for developing parenteral formulations.[5][6][7] This poor solubility can lead to inaccurate experimental results and hinder its therapeutic development.

Q2: What are the primary methods to improve the solubility of this compound in aqueous media?

The three primary strategies to enhance the aqueous solubility of this compound are:

  • Use of Co-solvents: Dissolving this compound in a water-miscible organic solvent before diluting it into the aqueous medium.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin to form a water-soluble inclusion complex.[8]

  • Nanoparticle-Based Formulations: Encapsulating this compound in nanocarriers like nanoemulsions or solid lipid nanoparticles to create a stable dispersion in water.[9]

Q3: Are there safety concerns when using solvents like DMSO or DMF for cell culture experiments?

Yes. While organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are effective at dissolving this compound, they can be toxic to cells, even at low concentrations.[2] It is crucial to determine the maximum tolerable solvent concentration for your specific cell line and to always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.

Q4: Which method is best for in vivo animal studies?

For in vivo studies, cyclodextrin complexes and nanoparticle-based formulations are generally preferred over co-solvents. These methods can improve bioavailability and reduce the potential toxicity associated with organic solvents.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical applications due to its safety and high complexing ability.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation after diluting the co-solvent stock solution into aqueous buffer/media. The final concentration of this compound exceeds its solubility limit in the mixed solvent system. The organic solvent concentration is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the proportion of the organic co-solvent in the final solution, ensuring it remains within the toxicity limits for your experiment. 3. Prepare the final solution by adding the stock solution dropwise into the aqueous phase under vigorous vortexing to facilitate rapid dispersion.
Low encapsulation efficiency in cyclodextrin complexes. Incorrect stoichiometric ratio. Inefficient complexation method. The chosen cyclodextrin is not suitable for this compound.1. Optimize the molar ratio of this compound to cyclodextrin (a 1:1 ratio is a common starting point).[13] 2. Try a different preparation method. The kneading or freeze-drying methods often yield better results than simple co-precipitation.[12][14] 3. Experiment with different cyclodextrin derivatives, such as HP-β-CD or Methyl-β-CD, which have different cavity sizes and solubility profiles.[13]
Unstable nanoemulsion (phase separation or creaming). Incorrect surfactant-to-oil ratio. Insufficient energy input during homogenization. Inappropriate choice of surfactant or oil phase.1. Optimize the formulation by varying the ratio of oil, surfactant, and aqueous phase. 2. Increase the homogenization time/pressure or sonication amplitude to ensure the formation of small, uniform droplets.[15] 3. Screen different surfactants (e.g., Tween 80, Poloxamer 188) to find one that provides better stability for the this compound formulation.[16]
Inconsistent results in biological assays. Degradation or precipitation of this compound in the working solution over time. Variability in preparation of the solubilized formulation.1. Prepare fresh working solutions of this compound for each experiment. It is not recommended to store aqueous solutions for more than one day.[2] 2. Standardize the solubilization protocol and ensure all parameters (e.g., solvent concentration, stirring time, temperature) are kept constant. 3. Characterize your final formulation (e.g., via Dynamic Light Scattering for nanoparticles) to ensure consistency between batches.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in various solvents and formulations.

Solvent / Formulation System Reported Solubility Reference
Water (estimated)~461.4 mg/L (0.46 mg/mL) at 25°C[17]
Ethanol~16 mg/mL[2]
DMSO~16 mg/mL[2]
DMF~25 mg/mL[2]
1:2 DMF:PBS (pH 7.2)~0.3 mg/mL[2]

Note: Data for cyclodextrin and nanoparticle formulations are highly dependent on the specific composition and preparation method and are not listed here. Researchers should perform phase solubility studies to determine the enhancement for their specific system.

Detailed Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMF)

This protocol is suitable for preparing stock solutions for in vitro assays.

  • Materials : this compound (crystalline solid), Dimethylformamide (DMF, anhydrous), sterile Phosphate-Buffered Saline (PBS) or cell culture medium, sterile microcentrifuge tubes.

  • Stock Solution Preparation :

    • Weigh the desired amount of this compound into a sterile tube.

    • Add the required volume of DMF to achieve a high-concentration stock solution (e.g., 25 mg/mL).[2]

    • Vortex thoroughly until the solid is completely dissolved. Purging with an inert gas like nitrogen or argon is recommended to prevent oxidation.[2]

  • Working Solution Preparation :

    • Pre-warm the aqueous buffer or cell culture medium to the desired temperature (e.g., 37°C).

    • Perform a serial dilution of the DMF stock solution into the aqueous phase to achieve the final desired concentration.

    • Crucial Step : Add the stock solution drop-by-drop to the vigorously vortexing aqueous phase. This rapid mixing helps prevent immediate precipitation.

  • Final Check :

    • Visually inspect the final solution for any signs of precipitation. If cloudy, the concentration may be too high.

    • Use the solution immediately. Do not store aqueous dilutions.[2]

Protocol 2: Preparation of a this compound/HP-β-Cyclodextrin Inclusion Complex

This protocol uses the kneading method, which is effective for achieving good complexation.[12]

  • Materials : this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, ethanol, mortar and pestle.

  • Procedure :

    • Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.

    • Place the HP-β-CD in a mortar.

    • Add a small amount of a water:ethanol (1:1 v/v) mixture to the HP-β-CD and triturate to form a homogeneous paste.

    • Accurately weigh and add the this compound to the paste.

    • Knead the mixture thoroughly for 45-60 minutes. During this process, maintain a paste-like consistency by adding small amounts of the water:ethanol mixture if it becomes too dry.

    • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The resulting dried complex can be crushed into a fine powder and stored in a desiccator.

    • To use, dissolve the complex powder in the aqueous medium. The solubility will be significantly enhanced compared to the free compound.

Protocol 3: Formulation of a this compound Nanoemulsion

This protocol uses a high-energy homogenization method to create an oil-in-water (O/W) nanoemulsion.

  • Materials : this compound, a carrier oil (e.g., Medium Chain Triglycerides - MCT), a surfactant (e.g., Tween 80), deionized water, high-shear homogenizer or probe sonicator.

  • Procedure :

    • Oil Phase Preparation : Dissolve this compound in the MCT oil at the desired concentration.

    • Aqueous Phase Preparation : Dissolve the surfactant (e.g., Tween 80) in deionized water.

    • Pre-emulsion Formation : Heat both the oil and aqueous phases separately to approximately 50-55°C. Add the heated oil phase to the heated aqueous phase while stirring at high speed (e.g., with a magnetic stirrer) for 5-10 minutes to form a coarse pre-emulsion.[16]

    • Homogenization : Immediately subject the warm pre-emulsion to high-energy homogenization.

      • Using a high-pressure homogenizer: Pass the pre-emulsion through the homogenizer for a set number of cycles (e.g., 5-7 cycles) at a specific pressure (e.g., 10,000 psi).[16]

      • Using a probe sonicator: Immerse the sonicator probe into the pre-emulsion and sonicate at a high amplitude for several minutes. Ensure the sample is kept in an ice bath to prevent overheating.

    • Cooling and Storage : Allow the resulting nanoemulsion to cool to room temperature. Store in a sealed container at 4°C. The formulation should appear as a translucent or bluish-white liquid.

Visualizations

G start Start: this compound is insoluble in aqueous media q1 What is the intended application? start->q1 in_vitro In Vitro Assay (e.g., cell culture) q1->in_vitro In Vitro in_vivo In Vivo Study (e.g., animal model) q1->in_vivo In Vivo q2 Is short-term use acceptable? Can solvent effects be controlled? in_vitro->q2 q3 Is higher bioavailability and lower toxicity critical? in_vivo->q3 cosolvent Use Co-Solvent Method (e.g., DMSO, DMF) q2->cosolvent Yes q2->q3 No end1 Protocol 1 cosolvent->end1 complex Use Cyclodextrin Complexation (e.g., HP-β-CD) q3->complex Yes nano Use Nanoparticle-Based Formulation (e.g., Nanoemulsion) q3->nano Yes end2 Protocol 2 complex->end2 end3 Protocol 3 nano->end3

Caption: Workflow for selecting a this compound solubilization method.

G cluster_0 Before Complexation cluster_1 Complexation Process cluster_2 After Complexation fenchol This compound (Hydrophobic) insoluble Insoluble in Water cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) fenchol->cd water1 Water Molecules complex Water-Soluble Inclusion Complex cd->complex soluble Soluble in Water fenchol_in Fenchol water2 Water Molecules G cluster_0 Neuroprotective Effects fenchol This compound ffar2 FFAR2 Receptor (on Neuron Surface) fenchol->ffar2 Activates proteolysis Increased Proteolysis of Amyloid-Beta (Aβ) ffar2->proteolysis Stimulates Signaling senescence Decreased Formation of Senescent 'Zombie' Neurons ffar2->senescence Stimulates Signaling clearance Enhanced Aβ Clearance from Brain proteolysis->clearance neurotoxicity Reduced Aβ-induced Neurotoxicity senescence->neurotoxicity

References

Side reactions to avoid during the oxidation of (+)-Fenchol.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidation of (+)-Fenchol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the oxidation of this compound to (+)-Fenchone.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to avoid during the oxidation of this compound?

A1: The primary side reactions of concern are the Wagner-Meerwein rearrangement, over-oxidation (though less common for secondary alcohols), and the formation of chlorinated byproducts when using hypochlorite-based oxidants. For bicyclic alcohols like fenchol, skeletal rearrangements are a significant challenge that can lead to impurities that are difficult to separate from the desired (+)-Fenchone product.

Q2: How can I minimize the Wagner-Meerwein rearrangement?

Q3: Which oxidizing agents are recommended for a high-yield, high-purity synthesis of (+)-Fenchone?

A3: Pyridinium chlorochromate (PCC) is a reliable and mild reagent for the oxidation of secondary alcohols like this compound to the corresponding ketone, (+)-Fenchone, with reported high yields and preservation of enantiomeric purity.[4] Other methods such as catalytic dehydrogenation have also been shown to provide high conversion rates and good selectivity.[5] While common oxidants like bleach (sodium hypochlorite), potassium permanganate, and potassium dichromate can be used, they may present challenges such as lower conversion rates, difficult workups, or the formation of undesirable byproducts.[5]

Q4: Can I use "green" oxidizing agents for this transformation?

A4: Yes, there is a growing interest in developing more environmentally friendly oxidation methods. Catalytic dehydrogenation, often employing a reusable catalyst, is a greener alternative to stoichiometric chromium-based oxidants.[5] Additionally, methods utilizing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a co-oxidant like bleach can be effective and are considered greener than traditional heavy metal oxidants.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of (+)-Fenchone - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product during workup. - Competing side reactions.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature; some oxidations are sensitive to heat. - Employ a mild workup procedure. For example, after a PCC oxidation, filtering through a pad of silica gel can effectively remove chromium salts without degrading the product.[4] - Re-evaluate the choice of oxidizing agent and reaction conditions to minimize side reactions (see below).
Presence of unexpected peaks in GC-MS analysis, suggesting rearrangement products. - The reaction conditions are too acidic, promoting the Wagner-Meerwein rearrangement.- Switch to a non-acidic or buffered oxidation system. PCC is a good choice as it is typically used in a non-acidic solvent like dichloromethane.[4] - Avoid the use of strong acid catalysts.
Formation of chlorinated byproducts. - Use of sodium hypochlorite (bleach) as the oxidant.- If using bleach, optimize the reaction conditions (pH, temperature, and reaction time) to minimize the formation of chlorinated species. - Consider switching to a non-chlorinating oxidant like PCC or exploring catalytic dehydrogenation.
Difficult workup and product isolation. - Use of certain oxidizing agents like potassium permanganate or dichromate can lead to the formation of colloidal metal oxides.[5]- For chromium-based oxidations, a filtration through a short plug of silica gel or celite can help to remove the inorganic byproducts.[4] - If using permanganate, a bisulfite quench followed by filtration is often necessary. - Consider using a catalytic system where the catalyst can be easily filtered off.

Data Presentation

The selection of an appropriate oxidizing agent is critical for maximizing the yield and purity of (+)-Fenchone. Below is a summary of quantitative data for different oxidation methods.

Oxidizing Agent/Method Typical Yield of (+)-Fenchone (%) Key Side Products/Remarks Reference
Pyridinium Chlorochromate (PCC)80-90%Mild conditions, high enantiomeric excess (>98%) is maintained.[4]
Catalytic DehydrogenationHigh conversion and good selectivity reported.A greener alternative with a recyclable catalyst. Specific yield data can vary with the catalyst used.[5]
Sodium Hypochlorite (Bleach)VariableCan have high conversion but may lead to chlorinated byproducts.[5]
Potassium PermanganateLower conversion rate reported.Workup can be challenging due to the formation of manganese dioxide.[5]
Potassium DichromateGood conversion efficiency.The reaction solution is a deep green, making the separation of layers difficult. Generates significant wastewater.[5]

Experimental Protocols

Recommended Protocol: Oxidation of this compound using Pyridinium Chlorochromate (PCC)

This protocol is a reliable method for the oxidation of this compound to (+)-Fenchone with a high yield and minimal side reactions.[4]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) to the solution in one portion. The typical molar ratio of PCC to alcohol is around 1.5:1.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether.

  • Pass the mixture through a short pad of silica gel to filter out the chromium salts. Wash the silica gel pad with additional diethyl ether to ensure complete recovery of the product.

  • Combine the filtrates and concentrate them under reduced pressure to obtain the crude (+)-Fenchone.

  • If necessary, the crude product can be further purified by column chromatography on silica gel.

Expected Outcome:

  • Yield: 80-90%

  • Enantiomeric Excess: >98% (dependent on the purity of the starting this compound)

Mandatory Visualization

Below are diagrams illustrating the key chemical transformations and logical relationships discussed in this guide.

fenchol_oxidation cluster_oxidation Oxidation Conditions fenchol This compound PCC PCC, DCM fenchol->PCC Desired Pathway dehydrogenation Catalytic Dehydrogenation fenchol->dehydrogenation bleach NaOCl (Bleach) fenchol->bleach Side Reactions Possible permanganate KMnO4 / K2Cr2O7 fenchol->permanganate fenchone (+)-Fenchone rearranged Rearrangement Products (e.g., Camphor) chlorinated Chlorinated Byproducts PCC->fenchone dehydrogenation->fenchone bleach->fenchone bleach->chlorinated permanganate->fenchone permanganate->rearranged Rearrangement Risk

Caption: Reaction pathways in the oxidation of this compound.

troubleshooting_logic cluster_solutions_yield Troubleshooting Low Yield cluster_solutions_rearrangement Troubleshooting Rearrangement start Experiment Start: Oxidation of this compound analysis Analyze Product Mixture (GC-MS, NMR) start->analysis pure_product High Yield & Purity of (+)-Fenchone analysis->pure_product Successful Outcome low_yield Low Yield analysis->low_yield Issue Detected rearrangement Rearrangement Products Detected analysis->rearrangement Issue Detected check_completion Verify Reaction Completion (TLC/GC) low_yield->check_completion optimize_temp Optimize Temperature low_yield->optimize_temp mild_workup Use Milder Workup low_yield->mild_workup non_acidic Switch to Non-Acidic Oxidant (e.g., PCC) rearrangement->non_acidic avoid_acid Avoid Strong Acid Catalysts rearrangement->avoid_acid

Caption: Troubleshooting workflow for this compound oxidation.

References

Technical Support Center: Optimizing Reaction Conditions for (+)-Fenchol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of (+)-Fenchol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the derivatization of this compound?

A1: The most prevalent methods for derivatizing this compound involve the esterification of its hydroxyl group. This can be achieved through several approaches:

  • Direct esterification with a carboxylic acid: This is a classic method, often catalyzed by an acid such as sulfuric acid. However, it can be slow and result in incomplete reactions[1].

  • Reaction with an acid anhydride: Using an acid anhydride, like acetic anhydride, is a common and effective method for producing fenchyl esters[1][2]. This reaction is often catalyzed by an acid or a base.

  • Reaction with an acyl halide: Acyl halides are highly reactive and can be used for the efficient acylation of this compound.

  • Coupling with a carboxylic acid using coupling agents: Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate esterification under milder conditions[2].

Q2: I am observing a low yield in my fenchyl ester synthesis. What are the potential causes and solutions?

A2: Low yields in fenchyl ester synthesis can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, side reactions, and product loss during purification[1][2].

Q3: What are some common side reactions to be aware of during this compound derivatization?

A3: Under certain conditions, especially with strong acid catalysts and high temperatures, side reactions can occur. With substrates like pinene, which can be a precursor or impurity in fenchol synthesis, isomerization can lead to a complex mixture of alcoholic by-products[2]. Dehydration of the alcohol is another potential side reaction under harsh acidic conditions[3][4].

Q4: How can I purify my this compound derivative effectively?

A4: The purification of this compound derivatives can be challenging due to the potential presence of structurally similar isomers and unreacted starting materials. Effective purification techniques include:

  • Efficient vacuum fractionation: This method is useful for separating compounds with different boiling points[5].

  • Melt crystallization: This technique can be employed for the purification of solid derivatives[5].

  • Column chromatography: For smaller scale reactions, silica gel chromatography is a standard method for separating the desired product from impurities.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time. Monitor the reaction progress using TLC or GC. - Increase the reaction temperature. Note that this may also promote side reactions. - Use a more reactive acylating agent (e.g., acyl chloride instead of carboxylic acid)[3][4]. - Increase the stoichiometry of the acylating agent. A large excess of the alcohol or acylating agent can drive the equilibrium towards the product in Fischer esterifications[6].
Inactive Catalyst - For acid-catalyzed reactions, ensure the catalyst is not old or decomposed. Use a fresh batch. - For reactions sensitive to moisture, like those using Lewis acids, ensure all reagents and glassware are anhydrous[7]. - Increase the catalyst loading.
Steric Hindrance - this compound is a sterically hindered secondary alcohol, which can slow down the reaction rate. Consider using a less bulky acylating agent if possible.
Issue 2: Formation of Multiple Products
Possible Cause Suggested Solution
Presence of Impurities in Starting Material - Ensure the purity of the this compound starting material. Impurities like other terpene alcohols can also react, leading to a mixture of products[2].
Side Reactions - Lower the reaction temperature to minimize side reactions like dehydration or rearrangement[3][4]. - Choose a milder catalyst. For example, use DMAP/DCC instead of strong mineral acids[2].
Isomerization - If starting from precursors like pinene, isomerization can lead to a mixture of alcohols. It is crucial to use purified this compound for derivatization to avoid a complex product mixture[2].
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Similar Boiling Points of Product and Impurities - Utilize high-efficiency vacuum fractionation for better separation[5]. - If the product is a solid, consider recrystallization or melt crystallization[5].
Co-elution in Chromatography - Optimize the solvent system for column chromatography to improve separation. - Consider using a different stationary phase for chromatography.

Experimental Protocols

Protocol 1: Synthesis of Fenchyl Acetate using Acetic Anhydride

This protocol is based on a method for preparing fenchyl acetate, which can be adapted for other acylations[1].

Materials:

  • This compound

  • Acetic Anhydride

  • Sulfuric Acid (catalyst)

  • 5% Sodium Hydroxide solution

  • Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound, acetic anhydride, and a catalytic amount of sulfuric acid. A suggested weight ratio is 1:0.73:0.08 of fenchol:acetic anhydride:catalyst[1].

  • Heat the reaction mixture to 120°C and maintain for 3 hours[1]. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add the reaction mixture to a separatory funnel containing a 5% sodium hydroxide solution to neutralize the excess acid and unreacted acetic anhydride.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure fenchyl acetate.

Data Presentation

Table 1: Example Reaction Conditions for Fenchyl Acetate Synthesis

ParameterConditionReference
Reactants This compound, Acetic Anhydride[1]
Catalyst Sulfuric Acid[1]
Reactant Ratio (Fenchol:Anhydride:Catalyst) 1 : 0.73 : 0.08 (by weight)[1]
Reaction Temperature 120 °C[1]
Reaction Time 3 hours[1]
Reported Product Purity > 97.0%[1]

Visualizations

Experimental Workflow for this compound Derivatization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine this compound, Acylating Agent, & Catalyst start->reagents react Heat and Stir (Monitor Progress) reagents->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (e.g., Distillation, Chromatography) dry->purify end End purify->end

Caption: A generalized workflow for the derivatization of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_impurities Solutions for Side Reactions cluster_solutions_catalyst Solutions for Catalyst Issues start Low Yield Observed check_completion Is the reaction complete? (TLC/GC analysis) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_impurities Are there multiple spots/peaks? check_completion->check_impurities Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp change_reagent Use More Reactive Acylating Agent incomplete->change_reagent impurities Side Reactions / Impurities check_impurities->impurities Yes check_catalyst Is the catalyst active? check_impurities->check_catalyst No lower_temp Lower Reaction Temperature impurities->lower_temp mild_catalyst Use Milder Catalyst impurities->mild_catalyst purify_start Purify Starting Material impurities->purify_start catalyst_issue Catalyst Inactivity check_catalyst->catalyst_issue No fresh_catalyst Use Fresh Catalyst catalyst_issue->fresh_catalyst anhydrous Ensure Anhydrous Conditions catalyst_issue->anhydrous increase_loading Increase Catalyst Loading catalyst_issue->increase_loading

Caption: A decision-making diagram for troubleshooting low yields.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of (+)-Fenchol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of the chiral monoterpenoid, (+)-Fenchol. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, exhibiting a "tail" that extends from the peak maximum towards the baseline.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] For the analysis of this compound, peak tailing is problematic because it can lead to:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to accurately quantify individual enantiomers or impurities.[2]

  • Inaccurate Quantification: The distortion of the peak shape can cause errors in peak integration, leading to imprecise and inaccurate measurements of this compound concentration.[2]

  • Decreased Sensitivity: As a peak broadens due to tailing, its height decreases, which can negatively impact the signal-to-noise ratio and detection limits.[2]

Q2: What are the most common causes of peak tailing when analyzing a compound like this compound?

A2: For a chiral alcohol like this compound, the primary causes of peak tailing in reversed-phase HPLC include:

  • Secondary Interactions with Residual Silanols: Silica-based columns, such as C18, have residual silanol groups (Si-OH) on their surface.[3] The hydroxyl group of this compound can interact with these silanols through hydrogen bonding, causing some molecules to be retained longer than the main analyte band, resulting in a tailed peak.[4][5]

  • Mobile Phase pH Issues: The pH of the mobile phase can influence the ionization state of residual silanol groups.[6] At a pH above their pKa (around 3.5-4.5), silanols become ionized and can interact more strongly with polar analytes.[7]

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can create active sites that lead to peak tailing.[8] Over time, the stationary phase can degrade, exposing more active silanol groups.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[10]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.[6]

Q3: Is HPLC the standard method for analyzing this compound?

A3: While HPLC is a versatile technique, Gas Chromatography (GC) is more commonly used for the analysis of volatile compounds like this compound.[7] GC methods are well-established for separating and quantifying Fenchol and its isomers in various matrices.[11] However, HPLC can be employed, particularly for chiral separations, and this guide is intended to assist with troubleshooting in such cases.

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Peak Tailing

This guide will help you determine if the peak tailing is a chemical or a physical issue.

Step 1: Inject a Neutral, Non-polar Compound

  • Action: Inject a well-behaved, neutral, and non-polar compound (e.g., toluene or naphthalene) under the same chromatographic conditions.

  • Analysis:

    • If the neutral compound's peak is symmetrical: The tailing of this compound is likely due to chemical interactions (secondary interactions) with the stationary phase. Proceed to Guide 2: Addressing Chemical Interactions .

    • If the neutral compound's peak also tails: This suggests a physical problem with the HPLC system or the column. Proceed to Guide 3: Resolving Physical and System Issues .

Guide 2: Addressing Chemical Interactions

If the tailing is specific to this compound, the following steps can help mitigate secondary chemical interactions.

Parameter Recommended Action Rationale
Mobile Phase pH Adjust the mobile phase pH to be between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate buffer).Lowering the pH suppresses the ionization of residual silanol groups on the silica surface, minimizing their interaction with the hydroxyl group of this compound.[5]
Mobile Phase Additives Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).TEA can interact with the active silanol sites, effectively "masking" them from the analyte.
Column Choice Consider using an end-capped column or a column with a different stationary phase (e.g., a polymer-based or a polar-embedded phase).End-capping reduces the number of accessible silanol groups.[12] Other stationary phases may offer different selectivity and reduced secondary interactions.
Sample Concentration Dilute the this compound sample and re-inject.This helps to determine if column overload is the cause of the peak tailing.[10]
Guide 3: Resolving Physical and System Issues

If all peaks are tailing, this indicates a potential physical problem with your HPLC system.

Component Troubleshooting Step Action
Column Check for a column void or blockage.Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[13]
Fittings and Tubing Inspect for dead volume.Ensure all fittings are properly tightened and that the tubing length and internal diameter are minimized.[6]
Guard Column Check for contamination.Replace the guard column, as it is designed to trap contaminants that can cause peak distortion.[13]
Injector Inspect the rotor seal.A worn or damaged rotor seal can contribute to peak broadening and tailing.

Experimental Protocols

Protocol 1: General Method for Chiral HPLC Analysis of a Terpenoid Alcohol

This protocol provides a starting point for developing a chiral HPLC method for a compound like this compound and can be used as a baseline for troubleshooting.

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based like cellulose or amylose derivatives).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min. Chiral separations often benefit from lower flow rates.[8]

  • Temperature: 25°C (controlled by a column oven). Temperature can significantly impact chiral recognition.[8]

  • Detection: UV detector at a low wavelength (e.g., 210 nm), as Fenchol lacks a strong chromophore, or a Refractive Index (RI) detector.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the this compound standard in the mobile phase.

Data Presentation

The following table illustrates how to present data when evaluating the effectiveness of troubleshooting steps. The values are hypothetical for demonstration purposes.

Condition Tailing Factor (Tf) Resolution (Rs) between Enantiomers Observations
Initial Method2.11.3Severe peak tailing for this compound.
pH 3.0 Mobile Phase1.41.6Tailing is reduced, and resolution is improved.
End-capped Column1.21.8Further improvement in peak symmetry and resolution.
Diluted Sample1.91.3Slight improvement, suggesting some column overload.

Visualizations

cluster_0 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for this compound check_neutral Inject a Neutral, Non-polar Compound start->check_neutral neutral_tails Neutral Compound Also Tails? check_neutral->neutral_tails chemical_issue Chemical Issue: Secondary Interactions neutral_tails->chemical_issue No physical_issue Physical Issue: System or Column Problem neutral_tails->physical_issue Yes guide2 Follow Guide 2: Address Chemical Interactions chemical_issue->guide2 guide3 Follow Guide 3: Resolve Physical Issues physical_issue->guide3 cluster_1 Mechanism of Peak Tailing due to Silanol Interactions analyte_band This compound Analyte Band silica_surface Silica Surface with C18 Chains and Residual Silanols analyte_band->silica_surface Travels Down Column main_retention Primary Retention (Hydrophobic Interaction) silica_surface->main_retention secondary_retention Secondary Retention (Hydrogen Bonding with Silanols) silica_surface->secondary_retention symmetrical_peak Symmetrical Peak (Ideal) main_retention->symmetrical_peak tailed_peak Tailed Peak (Observed) secondary_retention->tailed_peak

References

Removal of residual catalysts from (+)-Fenchol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of residual catalysts from the synthesis of (+)-Fenchol.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used in this compound synthesis and why is their removal critical?

A1: The synthesis of this compound, particularly from turpentine oil precursors like α-pinene, often employs solid acid catalysts. A patented method utilizes a catalyst designated as CHKC-4, which is a composite of kaolin, a mineral acid, and a metal oxide[1]. Other common catalysts for similar terpene hydrations and isomerizations include zeolites, heteropoly acids, and sulfonic acid resins[2][3].

Removal of these catalysts is crucial for several reasons:

  • Product Purity: Residual catalyst can compromise the final purity of this compound, affecting its chemical and physical properties.

  • Downstream Reactions: Catalyst residues can interfere with subsequent synthetic steps or lead to the formation of unwanted byproducts.

  • Regulatory Compliance: For applications in pharmaceuticals and fragrances, stringent limits are placed on elemental impurities. Regulatory bodies like the EMA and FDA have clear guidelines on acceptable levels of residual metals in active pharmaceutical ingredients (APIs)[4][5][6].

  • Product Stability: The presence of residual acid catalysts can lead to degradation of the final product over time.

Q2: What are the acceptable limits for residual catalysts in a final product like this compound?

A2: The acceptable limits for residual catalysts depend on the final application of the this compound. For pharmaceutical applications, the International Council for Harmonisation (ICH) Q3D guideline for elemental impurities is often referenced. The limits are based on the Permitted Daily Exposure (PDE) of the metallic element. Below is a summary of PDE and concentration limits for some common metals that could be present in the synthesis catalysts.

Catalyst MetalPermitted Daily Exposure (PDE, µ g/day )Concentration Limit (ppm) for a daily dose ≤ 10g
Platinum (Pt)10010
Palladium (Pd)10010
Rhodium (Rh)10010
Ruthenium (Ru)10010
Iridium (Ir)10010
Osmium (Os)10010
Molybdenum (Mo)3000300
Nickel (Ni)20020
Vanadium (V)10010
Copper (Cu)3000300
Chromium (Cr)110001100

Data compiled from publicly available regulatory guidelines.

Q3: What are the primary methods for removing residual catalysts from the this compound reaction mixture?

A3: The choice of removal method depends on whether the catalyst is heterogeneous (solid) or homogeneous (dissolved). For the solid acid catalysts typically used in this compound synthesis, the following methods are common:

  • Filtration: This is the most direct method for removing heterogeneous catalysts. Simple filtration may be sufficient, but for fine catalyst particles, filtration through a pad of a filter aid like Celite® is recommended to prevent catalyst breakthrough[4].

  • Centrifugation: For larger scale operations, centrifugation can be used to separate the solid catalyst from the liquid product mixture.

  • Column Chromatography: This technique is effective for removing both residual catalyst particles and dissolved impurities based on polarity differences[7][8].

  • Aqueous Wash: If a homogeneous acid catalyst is used, or if there is leaching from a solid acid catalyst, a workup involving washing the organic phase with a basic aqueous solution (e.g., sodium bicarbonate) can neutralize and remove the acid[9][10].

Troubleshooting Guides

Issue 1: Fine catalyst particles are passing through the filter.

  • Possible Cause: The filter paper has too large a pore size, or the catalyst particles are too fine for simple filtration.

  • Solution:

    • Use a Filter Aid: Employ a pad of Celite® or another diatomaceous earth filter aid over the filter paper. This creates a fine porous layer that can trap smaller particles[4].

    • Double Filtration: Filter the solution a second time through a finer filter paper or a fresh Celite® pad.

    • Membrane Filtration: For very fine particles, consider using a membrane filter with a specific pore size rating.

Issue 2: The final this compound product is acidic after filtration.

  • Possible Cause: The solid acid catalyst may have leached acidic species into the reaction mixture, or a homogeneous acid catalyst was used.

  • Solution:

    • Aqueous Workup: After removing the solid catalyst, wash the organic solution with a saturated aqueous solution of sodium bicarbonate. Continue washing until CO₂ evolution ceases, indicating complete neutralization of the acid. Follow with a brine wash to remove excess water[10].

    • Column Chromatography: Passing the product through a plug of silica gel or alumina can help adsorb residual polar acidic impurities.

Issue 3: Poor separation of this compound from byproducts during column chromatography.

  • Possible Cause: The solvent system (eluent) is not optimized for the separation.

  • Solution:

    • TLC Optimization: Before running the column, perform thin-layer chromatography (TLC) with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the optimal eluent that gives good separation between this compound and the impurities. Aim for an Rf value of 0.2-0.4 for this compound.

    • Gradient Elution: If a single solvent system is insufficient, use a gradient elution where the polarity of the eluent is gradually increased during the chromatography.

Issue 4: Suspected metal contamination in the final product.

  • Possible Cause: The catalyst contains metal oxides, and some metal ions may have leached into the product.

  • Solution:

    • Chelating Wash: Wash the organic solution with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions into the aqueous phase.

    • Use of Scavengers: Stir the product solution with a solid-supported metal scavenger (e.g., thiol-functionalized silica gel) for a period, then filter off the scavenger[10].

    • Analytical Testing: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to quantify the level of residual metal contamination and ensure it is within acceptable limits[11].

Experimental Protocols

Protocol 1: Removal of a Heterogeneous Solid Acid Catalyst by Celite® Filtration

  • Apparatus Setup: Assemble a Büchner funnel with a filter paper on a filter flask connected to a vacuum source.

  • Celite® Pad Preparation: Prepare a slurry of Celite® in a suitable solvent (e.g., the reaction solvent). Pour the slurry into the Büchner funnel to form a 1-2 cm thick pad. Gently apply vacuum to settle the pad and remove excess solvent.

  • Filtration: Ensure the crude this compound reaction mixture is fully dissolved, heating gently if necessary. Pour the mixture onto the center of the Celite® pad and apply vacuum.

  • Washing: Wash the filter cake with a small amount of fresh, cold solvent to recover any adsorbed product.

  • Collection: The filtrate in the flask contains the this compound product, free of the solid catalyst.

Protocol 2: Purification of this compound by Flash Column Chromatography

  • Solvent System Selection: Determine an appropriate eluent system using TLC (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. Apply gentle positive pressure to the top of the column to increase the flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing pure this compound.

  • Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Workflow Diagrams

Experimental_Workflow_Catalyst_Removal cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Reaction_Mixture This compound Synthesis (Crude Product + Catalyst) Filtration Celite® Filtration Reaction_Mixture->Filtration Separation of Solid Catalyst Aqueous_Workup Aqueous Workup (e.g., NaHCO3 wash) Filtration->Aqueous_Workup Removal of Acidic Impurities Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography Further Purification Solvent_Removal Solvent Removal (Rotary Evaporation) Column_Chromatography->Solvent_Removal Purity_Analysis Purity Analysis (GC, NMR) Solvent_Removal->Purity_Analysis Pure_Fenchol Pure this compound Purity_Analysis->Pure_Fenchol

Caption: General workflow for the removal of a solid acid catalyst and purification of this compound.

Troubleshooting_Logic Start Post-Synthesis Product Analysis Check_Purity Is Purity > 99%? Start->Check_Purity Check_Acidity Is Product Acidic? Check_Purity->Check_Acidity No End_Product Final Product Check_Purity->End_Product Yes Check_Catalyst_Fines Catalyst Fines Visible? Check_Acidity->Check_Catalyst_Fines No Aqueous_Wash Perform Aqueous Bicarbonate Wash Check_Acidity->Aqueous_Wash Yes Celite_Filtration Re-filter through Celite® Pad Check_Catalyst_Fines->Celite_Filtration Yes Column_Chromatography Perform Column Chromatography Check_Catalyst_Fines->Column_Chromatography No Aqueous_Wash->Check_Purity Celite_Filtration->Check_Purity Column_Chromatography->Check_Purity

Caption: A troubleshooting decision tree for common issues in this compound purification.

References

Validation & Comparative

A Researcher's Guide to Analytical Standards for (+)-Fenchol Identification and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of (+)-Fenchol are critical for ensuring the quality, efficacy, and safety of various products. This guide provides a comprehensive comparison of analytical standards and methodologies for the analysis of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Standards

The selection of a suitable analytical standard is the foundation of accurate and reliable analysis. For this compound, several commercial standards are available, primarily differing in their purity and the extent of their certification.

Certified Reference Materials (CRMs) are the highest quality standards, offering metrological traceability and a certificate of analysis that includes information on homogeneity, stability, and uncertainty.[1] These are essential for method validation and ensuring the accuracy of results, particularly in regulated environments.[2] Analytical standards from various suppliers typically offer purities ranging from 96% to 99%.[3][4][5] While suitable for routine analysis, their certification and traceability may be less comprehensive than that of CRMs.

Table 1: Comparison of Commercially Available this compound Analytical Standards

FeatureCertified Reference Material (CRM)High-Purity Analytical Standard
Purity Typically ≥99.5%96% - 99%[3][4][5]
Certification ISO 17034, ISO/IEC 17025 accredited[1][6]Manufacturer's Certificate of Analysis
Traceability Metrologically traceable to a higher-order standard (e.g., NIST)[1]Often traceable to internal standards
Uncertainty Stated uncertainty value provided[1]Not always provided
Stability Data Comprehensive stability data availableLimited stability information
Cost HigherLower
Recommended Use Method validation, calibration in regulated labs, quality control of other standardsRoutine analysis, research and development

Quantitative Analysis Methodologies: A Comparative Overview

The two primary analytical techniques for the quantification of this compound and other volatile terpenes are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantitative analysis due to its high precision and wide linear range.[7] The FID detector is less sensitive to variations in the chemical structure of the analyte compared to an MS detector, making it more suitable for accurate quantification without the need for extensive calibration for each compound.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) offers the significant advantage of providing structural information, making it ideal for the unambiguous identification of analytes.[9] While it can also be used for quantification, the response of the MS detector can vary significantly between different compounds, necessitating the use of specific calibration curves for each analyte to ensure accuracy.[10]

Table 2: Performance Comparison of GC-FID and GC-MS for this compound Quantification

ParameterGC-FIDGC-MS
Primary Use QuantificationIdentification and Quantification
Selectivity LowerHigher (based on mass-to-charge ratio)
Sensitivity HighVery High
Linearity Range WideModerate to Wide
Accuracy High (with proper calibration)[8]High (with compound-specific calibration)[10]
Precision High[7]High[10]
Limit of Detection (LOD) ~1-10 ng/mL~0.04 µg/g[9]
Limit of Quantification (LOQ) ~5-50 ng/mL~0.12 µg/g[9]
Cost LowerHigher
Ease of Use SimplerMore Complex

Experimental Protocols

Protocol 1: Quantification of this compound using GC-FID

This protocol outlines a general procedure for the quantitative analysis of this compound in a sample matrix using GC-FID.

1. Standard Preparation:

  • Prepare a stock solution of a certified this compound standard in a suitable solvent (e.g., ethanol, hexane) at a concentration of 1000 µg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Prepare an internal standard (IS) solution (e.g., n-alkane) at a fixed concentration and add a consistent amount to all standards and samples.

2. Sample Preparation:

  • Accurately weigh the sample and extract the volatile compounds using an appropriate method (e.g., solvent extraction, headspace).

  • Dilute the extract with a suitable solvent to bring the this compound concentration within the calibration range.

  • Add the internal standard to the diluted extract.

3. GC-FID Conditions:

  • Column: A polar capillary column (e.g., DB-WAX, HP-INNOWax) is often suitable for terpene analysis.[11]

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 220 °C and hold for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

4. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

Protocol 2: Identification and Quantification of this compound using GC-MS

This protocol provides a general procedure for both the identification and quantification of this compound using GC-MS.

1. Standard and Sample Preparation:

  • Follow the same procedures as described in Protocol 1.

2. GC-MS Conditions:

  • GC Conditions: Use the same GC conditions as in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-350 amu.

    • Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification. For SIM, monitor characteristic ions of this compound (e.g., m/z 81, 95, 110, 139, 154).

3. Data Analysis:

  • Identification: Compare the mass spectrum of the peak in the sample chromatogram with the mass spectrum of the this compound standard and with a reference library (e.g., NIST).

  • Quantification:

    • In full scan mode, use the total ion chromatogram (TIC) for quantification, following the same procedure as for GC-FID.

    • In SIM mode, use the peak area of the selected ions for quantification. This mode offers higher sensitivity and selectivity.[10]

Protocol 3: Chiral Separation of Fenchol Enantiomers using GC

To differentiate between this compound and its enantiomer, (-)-Fenchol, a chiral GC column is necessary.

1. Standard and Sample Preparation:

  • Prepare standards of both this compound and (-)-Fenchol if available, or a racemic mixture.

  • Prepare the sample as described in Protocol 1.

2. Chiral GC Conditions:

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm).[12]

  • Injector and Detector Temperatures: As in Protocol 1.

  • Oven Temperature Program: A slower temperature ramp may be required to achieve baseline separation of the enantiomers. For example, start at 50 °C, hold for 1 minute, then ramp at 2 °C/min to 180 °C.[12]

  • Carrier Gas: Hydrogen or Helium.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Identify the peaks corresponding to this compound and (-)-Fenchol based on their retention times, which should be different on the chiral column.

  • The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data & Results Sample Sample Containing This compound Extraction Extraction of Volatiles Sample->Extraction Dilution Dilution & Internal Standard Addition Extraction->Dilution GC_FID GC-FID Analysis Dilution->GC_FID GC_MS GC-MS Analysis Dilution->GC_MS Chiral_GC Chiral GC Analysis Dilution->Chiral_GC Quantification Quantification (Concentration) GC_FID->Quantification GC_MS->Quantification Identification Identification (Structure) GC_MS->Identification Enantiomeric_Purity Enantiomeric Purity (% ee) Chiral_GC->Enantiomeric_Purity Method_Selection_Logic node_action node_action Start Analytical Goal? Quant Purely Quantitative? Start->Quant Ident Identification Needed? Start->Ident Enant Enantiomeric Purity? Start->Enant Quant->Ident No GC_FID Use GC-FID Quant->GC_FID Yes Ident->Enant No GC_MS Use GC-MS Ident->GC_MS Yes Chiral_GC Use Chiral GC Enant->Chiral_GC Yes

References

A Comparative Analysis of the Biological Activities of (+)-Fenchol and (-)-Fenchol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth examination of the enantioselective effects of fenchol isomers reveals distinct pharmacological profiles, offering crucial insights for targeted therapeutic applications.

Fenchol, a bicyclic monoterpenoid alcohol, exists as two enantiomers, (+)-fenchol and (-)-fenchol. While sharing the same chemical formula, their stereochemical differences lead to distinct biological activities. This guide provides a comprehensive comparison of their known effects, supported by experimental data and methodologies, to aid researchers and professionals in drug development in understanding their therapeutic potential.

Summary of Biological Activities

Biological ActivityThis compound(-)-FencholKey Findings
Neuroprotection Potentially neuroprotectivePotentially neuroprotectiveFenchol, with the specific isomer often unstated in studies, has demonstrated neuroprotective effects against amyloid-beta induced neurotoxicity, a hallmark of Alzheimer's disease.[1] It is suggested that fenchol acts as an agonist for the free fatty acid receptor 2 (FFAR2), activating anti-inflammatory pathways and protecting neurons from apoptosis.[1] However, a direct comparative study quantifying the neuroprotective efficacy of each enantiomer is lacking in the currently available literature.
Analgesic Activity Reported analgesic effectsReported analgesic effectsFenchol has been identified as an inhibitor of the Transient Receptor Potential Ankryin 1 (TRPA1) receptor, a key player in the body's pain signaling system. Inhibition of this receptor is a promising avenue for pain relief. While studies have demonstrated the analgesic potential of fenchol, a direct comparison of the potency of this compound and (-)-Fenchol in TRPA1 inhibition has not been extensively detailed.
Antimicrobial Activity Broad-spectrum activityBroad-spectrum activityFenchol has been shown to exhibit antibacterial and antifungal properties against a range of pathogens.[2] The proposed mechanism involves the disruption of microbial cell membranes.[2] Studies on the enantioselective antimicrobial effects of fenchol are limited, preventing a definitive conclusion on which isomer possesses superior activity.
Antioxidant Activity Antioxidant properties identifiedAntioxidant properties identifiedFenchol has been reported to possess antioxidant capabilities, which are crucial in combating oxidative stress implicated in various diseases. The antioxidant activity is often attributed to the hydroxyl group in its structure. Comparative quantitative analysis of the antioxidant potential of this compound versus (-)-Fenchol is not well-documented in existing research.

Experimental Protocols

Antibacterial Activity Assessment: Broth Microdilution Method

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Preparation of Fenchol Solutions: Stock solutions of this compound and (-)-Fenchol are prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate containing broth medium to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plates are then incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[3][4][5]

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol or ethanol is prepared.[3][5] The solution should have a deep violet color.

  • Preparation of Fenchol Solutions: Stock solutions of this compound and (-)-Fenchol are prepared and serially diluted to various concentrations.

  • Reaction and Incubation: The fenchol solutions are mixed with the DPPH solution in a test tube or 96-well plate. The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[4]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[4]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Analgesic Activity Assessment: TRPA1 Receptor Activation using Calcium Imaging

This protocol assesses the ability of a compound to modulate the activity of the TRPA1 receptor by measuring changes in intracellular calcium levels in cultured cells expressing the receptor.

  • Cell Culture and Loading with Calcium Indicator: Cells stably expressing the TRPA1 receptor (e.g., HEK293 cells) are cultured on glass coverslips. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Establishment of Baseline: The coverslip with the loaded cells is placed in a perfusion chamber on the stage of an inverted fluorescence microscope. A baseline of intracellular calcium levels is established by perfusing the cells with a physiological buffer.

  • Application of Fenchol and Agonist: The cells are then exposed to different concentrations of this compound or (-)-Fenchol, followed by the application of a known TRPA1 agonist (e.g., allyl isothiocyanate - AITC).

  • Fluorescence Measurement: Changes in intracellular calcium concentrations are monitored by measuring the fluorescence intensity of the calcium indicator dye over time.

  • Data Analysis: The changes in fluorescence are used to determine the inhibitory or potentiating effect of the fenchol enantiomers on TRPA1 receptor activation.

Signaling Pathways and Experimental Workflows

G cluster_neuroprotection Neuroprotective Pathway of Fenchol Fenchol Fenchol FFAR2 FFAR2 Fenchol->FFAR2 activates Anti-inflammatory Cascade Anti-inflammatory Cascade FFAR2->Anti-inflammatory Cascade initiates Neuronal Protection Neuronal Protection Anti-inflammatory Cascade->Neuronal Protection leads to

G cluster_analgesia Analgesic Mechanism of Fenchol Fenchol Fenchol TRPA1 Receptor TRPA1 Receptor Fenchol->TRPA1 Receptor inhibits Pain Signal Transduction Pain Signal Transduction TRPA1 Receptor->Pain Signal Transduction mediates Analgesia Analgesia Pain Signal Transduction->Analgesia inhibition leads to

G cluster_workflow Experimental Workflow for Bioactivity Comparison Source This compound & (-)-Fenchol Antibacterial Antibacterial Assay (Broth Microdilution) Antioxidant Antioxidant Assay (DPPH) Analgesic Analgesic Assay (TRPA1 Calcium Imaging) Data Quantitative Data Collection (MIC, IC50, % Inhibition) Compare Comparative Analysis

Conclusion and Future Directions

While the existing body of research indicates that fenchol possesses promising neuroprotective, analgesic, antimicrobial, and antioxidant properties, there is a significant gap in the literature regarding a direct and quantitative comparison of the biological activities of its enantiomers, this compound and (-)-Fenchol. The presented experimental protocols provide a framework for conducting such comparative studies. Future research should focus on elucidating the enantioselective mechanisms of action and quantifying the potency of each isomer in various biological assays. A deeper understanding of the chirality-dependent bioactivity of fenchol will be instrumental in the development of more targeted and effective therapeutic agents.

References

The Efficacy of (+)-Fenchol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of phytochemical research for novel therapeutic agents, monoterpenes have emerged as a class of compounds with significant pharmacological potential. Among these, (+)-Fenchol, a bicyclic monoterpenoid found in plants like basil and eucalyptus, has garnered attention for its diverse biological activities.[1] This guide provides a comparative analysis of the efficacy of this compound against other prevalent monoterpenes in key therapeutic areas: neuroprotection, anti-inflammatory, and antimicrobial action. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform future research and development.

Neuroprotective Effects: A Focus on Alzheimer's Disease

Recent preclinical studies have highlighted the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease.[2][3] Research suggests that this compound exerts its protective effects by modulating the gut microbiome-brain axis. It acts as a potent agonist for the free fatty acid receptor 2 (FFAR2), a signaling molecule expressed on neurons.[2][3][4] Activation of FFAR2 by this compound has been shown to reduce the accumulation of amyloid-beta (Aβ) plaques and decrease the formation of "zombie" senescent neuronal cells, two key pathological hallmarks of Alzheimer's disease.[2][3][5] This mechanism involves enhancing the clearance of Aβ and protecting neurons from apoptosis.[3][4][6]

While direct quantitative comparisons of the neuroprotective efficacy of this compound with other monoterpenes are not yet extensively available in the literature, a study in a rat model of Alzheimer's disease demonstrated that administration of this compound improved neuronal integrity and markedly reduced beta-amyloid aggregates.[4] The study also noted a reduction in the pro-inflammatory cytokine IL-6, suggesting a dual neuroprotective and anti-inflammatory role in this context.[4]

Signaling Pathway of this compound in Neuroprotection

The proposed mechanism of this compound's neuroprotective action against Alzheimer's disease pathology is illustrated in the signaling pathway diagram below.

Fenchol_Neuroprotection_Pathway cluster_gut Gut Microbiome cluster_brain Brain Gut Bacteria Gut Bacteria Fenchol This compound FFAR2 FFAR2 Receptor (on Neuron) Fenchol->FFAR2 activates Signaling_Cascade Intracellular Signaling Cascade FFAR2->Signaling_Cascade triggers Proteolysis Increased Proteolysis of Aβ Signaling_Cascade->Proteolysis Senescence Decreased Neuronal Senescence ('Zombie' Cells) Signaling_Cascade->Senescence Clearance Enhanced Aβ Clearance Proteolysis->Clearance Neuroprotection Neuroprotection Clearance->Neuroprotection Apoptosis Reduced Neuronal Apoptosis Senescence->Apoptosis Apoptosis->Neuroprotection

Figure 1: Proposed neuroprotective signaling pathway of this compound.

Anti-inflammatory Activity: A Comparative Overview

Monoterpenes are widely recognized for their anti-inflammatory properties.[1] Various studies have quantified the effects of different monoterpenes on key inflammatory mediators. For instance, l-menthol has been shown to significantly reduce the production of leukotriene B4 (LTB4), prostaglandin E2 (PGE2), and interleukin-1β (IL-1β) in LPS-stimulated human monocytes.[1] Similarly, 1,8-cineole demonstrates potent inhibition of several cytokines, including TNF-α and IL-1β.[1]

For a comparative perspective, the table below summarizes the anti-inflammatory activity of several other monoterpenes.

Monoterpene Assay Key Inflammatory Mediator Model System IC50 / Inhibition (%)
l-MentholLPS-stimulated monocytesLTB4, PGE2, IL-1βHuman Monocytes64.4% (LTB4), 56.6% (PGE2), 64.2% (IL-1β) inhibition[1]
1,8-CineoleLPS-stimulated monocytesTNF-α, IL-1β, IL-6, IL-8Human Monocytes99% (TNF-α), 84% (IL-1β) inhibition at 1.5 μg/mL[1]
CarvacrolAcetic acid-induced gastric lesionLesion AreaRats60-91% reduction
(S)-(+)-CarvoneLPS-induced NO productionNitric Oxide (NO)Murine Macrophages (RAW 264.7)IC50 < 666 µM
This compoundAlzheimer's Disease Rat ModelIL-6RatsSignificant reduction from 85.00 ng/l[4]

Note: The experimental conditions and models vary across studies, so direct comparisons of potency should be made with caution.

Experimental Protocol: LPS-Induced Neuroinflammation in a Rat Model

This protocol provides a general framework for inducing neuroinflammation in rats using lipopolysaccharide (LPS), a common model to study the effects of anti-inflammatory compounds.

LPS_Protocol start Start: Acclimatize Rats lps_prep Prepare LPS Solution (e.g., 0.5-1 mg/kg in sterile saline) start->lps_prep injection Administer LPS via Intraperitoneal (i.p.) Injection lps_prep->injection monitoring Monitor for Sickness Behavior (e.g., reduced activity, weight loss) injection->monitoring treatment Administer Test Compound (e.g., this compound) at defined time points monitoring->treatment euthanasia Euthanize Animals at Specific Time Points (e.g., 6h, 24h) treatment->euthanasia collection Collect Blood and Brain Tissue euthanasia->collection analysis Analyze Inflammatory Markers (e.g., ELISA for cytokines, qPCR for gene expression) collection->analysis end End: Data Analysis analysis->end

Figure 2: General workflow for an LPS-induced neuroinflammation rat model.

Methodology:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are typically used and allowed to acclimatize to laboratory conditions for at least one week.

  • LPS Administration: Lipopolysaccharide from E. coli is dissolved in sterile saline and administered via intraperitoneal (i.p.) injection. Doses can range from 0.5 mg/kg to 1 mg/kg.[7][8]

  • Treatment Groups: Animals are divided into control (saline injection), LPS-only, and LPS + test compound groups. The test compound (e.g., this compound) can be administered before or after the LPS challenge.

  • Monitoring: Animals are monitored for signs of sickness, and body weight is recorded.

  • Sample Collection: At predetermined time points (e.g., 6, 24 hours post-injection), animals are euthanized, and blood and brain tissues (e.g., hippocampus) are collected.[7]

  • Analysis: Serum or brain homogenates are used to measure the levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA kits. Gene expression of inflammatory markers can be assessed using qPCR.[7]

Antimicrobial Efficacy: A Quantitative Comparison

Monoterpenes are well-documented for their broad-spectrum antimicrobial properties.[9] The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The table below presents a comparative summary of the MIC values for several monoterpenes against common pathogenic microbes.

Monoterpene Escherichia coli (mg/mL) Staphylococcus aureus (mg/mL) Candida albicans (µg/mL)
This compoundData Not AvailableData Not AvailableData Not Available
Thymol0.0070.003195-390[10]
Carvacrol--97.5-195[10]
Linalool0.250.25-
Terpineol0.120.12-
Eugenol0.070.07-
Limonene0.250.06-

Note: "-" indicates data not available in the reviewed sources. MIC values can vary significantly based on the specific strain and the experimental methodology used.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of a substance.

MIC_Protocol start Start: Prepare Bacterial Inoculum dilution Prepare Serial Dilutions of Test Compound in a 96-well plate start->dilution inoculation Inoculate each well with a standardized bacterial suspension dilution->inoculation controls Include Growth Control (no compound) and Sterility Control (no bacteria) inoculation->controls incubation Incubate the plate at 37°C for 18-24 hours controls->incubation reading Visually inspect for turbidity or measure absorbance with a plate reader incubation->reading mic_determination Determine MIC: Lowest concentration with no visible bacterial growth reading->mic_determination end End: Record MIC Value mic_determination->end

Figure 3: Workflow for the broth microdilution MIC assay.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific cell density, often corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[11]

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[12]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[12]

  • Controls: A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.[12]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[12]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[12]

Conclusion

This compound demonstrates significant promise as a therapeutic agent, particularly in the realm of neuroprotection for conditions like Alzheimer's disease, with a well-defined mechanism of action involving the FFAR2 signaling pathway. Its anti-inflammatory and antimicrobial properties, while evident, require further quantitative investigation to establish a clear comparative efficacy profile against other well-studied monoterpenes. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to design and conduct further comparative studies to fully elucidate the therapeutic potential of this compound. Future research should focus on head-to-head comparative studies with other monoterpenes under standardized experimental conditions to provide a clearer understanding of its relative potency.

References

Spectroscopic comparison of (+)-Fenchol and its isomers.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of (+)-Fenchol and its isomers is crucial for researchers in fields ranging from natural product chemistry to drug development. This guide provides a detailed analysis of their spectral properties, supported by experimental data and protocols, to facilitate their identification and differentiation.

Introduction to this compound and its Isomers

Fenchol, a bicyclic monoterpenoid alcohol, exists as several stereoisomers. The most common isomers include this compound and (-)-Fenchol, which are enantiomers with the endo configuration, and their corresponding exo diastereomers. The subtle differences in their three-dimensional structures give rise to distinct spectroscopic signatures. This compound is also commonly referred to as (+)-α-Fenchol or (1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol.[1][2] Its enantiomer is (-)-Fenchol. The diastereomers with the hydroxyl group in the exo position are known as β-Fenchol.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the prominent isomers of Fenchol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Fenchol Isomers in CDCl₃

Proton(+)-endo-Fenchol(-)-endo-Fencholexo-Fenchol
H2~3.25~3.25~3.6 - 3.9
H4~1.62~1.62~1.7 - 1.8
CH₃-1~1.11~1.11~1.0 - 1.1
CH₃-3 (syn)~1.03~1.03~1.1 - 1.2
CH₃-3 (anti)~0.85~0.85~0.9 - 1.0
Other CH, CH₂1.1 - 1.91.1 - 1.91.2 - 2.0

Note: The chemical shifts are approximate and can vary slightly based on the specific experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Fenchol Isomers in CDCl₃ [3]

Carbon(+)-endo-Fenchol(-)-endo-Fencholexo-Fenchol
C1~49.5~49.5~48.0
C2~85.5~85.5~77.0
C3~48.3~48.3~40.0
C4~39.5~39.5~45.0
C5~26.5~26.5~21.0
C6~41.4~41.4~31.0
C7~25.5~25.5~37.0
C8 (CH₃-1)~20.6~20.6~16.0
C9 (CH₃-3, syn)~31.1~31.1~26.0
C10 (CH₃-3, anti)~19.9~19.9~25.0

Note: The chemical shifts are approximate and can vary slightly based on the specific experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Fenchol Isomers

Functional Group(+)-endo-Fenchol(-)-endo-Fencholexo-Fenchol
O-H stretch (H-bonded)~3300-3400 (broad, strong)~3300-3400 (broad, strong)~3300-3400 (broad, strong)
C-H stretch (sp³)~2850-3000~2850-3000~2850-3000
C-O stretch~1050-1150~1050-1150~1050-1150

The IR spectra of the fenchol isomers are very similar, all showing a characteristic broad absorption for the hydroxyl group due to hydrogen bonding and strong C-H stretching absorptions.[1]

Mass Spectrometry (MS)

Table 4: Key Mass Spectral Fragments (m/z) and Relative Intensities for Fenchol Isomers

m/zDescription(+)-endo-Fenchol (Rel. Int.)(-)-endo-Fenchol (Rel. Int.)exo-Fenchol (Rel. Int.)
154[M]⁺LowLowLow
139[M-CH₃]⁺ModerateModerateModerate
136[M-H₂O]⁺ModerateModerateModerate
121[M-H₂O-CH₃]⁺HighHighHigh
81[C₆H₉]⁺HighHighHigh
72[C₄H₈O]⁺ModerateModerateModerate

The mass spectra of fenchol isomers are characterized by a weak molecular ion peak and prominent fragment ions resulting from the loss of a methyl group, water, or both.[4] The fragmentation pattern is generally similar for all isomers under standard electron ionization (EI) conditions.

Experimental Protocols

Detailed methodologies are essential for reproducible spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the fenchol isomer in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[5]

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Acquisition :

    • Pulse sequence: A standard single-pulse sequence (e.g., zg30) is used.

    • Number of scans: 16 to 64 scans are typically sufficient.

    • Relaxation delay: A delay of 1-2 seconds between scans is recommended.

  • ¹³C NMR Acquisition :

    • Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is employed.

    • Number of scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation delay: A delay of 2-5 seconds is appropriate.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat (liquid/low melting solid) : A drop of the neat sample can be placed between two NaCl or KBr plates.

    • KBr Pellet (solid) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition :

    • Scan range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the fenchol isomer (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or hexane.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used.[6]

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature : 250 °C.

    • Oven Temperature Program : Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of 5-10 °C/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Ion Source Temperature : 230 °C.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Fenchol Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample This compound & Isomers NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Chiroptical Chiroptical Spectroscopy (CD/ORD) Sample->Chiroptical NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Patterns MS->MS_Data Chiroptical_Data Molar Ellipticity [θ] Specific Rotation [α] Chiroptical->Chiroptical_Data Comparison Side-by-Side Data Comparison NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Chiroptical_Data->Comparison Conclusion Structural Elucidation & Isomer Differentiation Comparison->Conclusion

Caption: Logical workflow for the spectroscopic comparison of Fenchol isomers.

References

Unveiling the Target Profile of (+)-Fenchol: A Comparative Guide to its Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Fenchol, a naturally occurring monoterpenoid found in plants like basil and fennel, is gaining attention for its potential therapeutic properties, including analgesic and anti-inflammatory effects. Understanding its biological targets and potential for off-target interactions is crucial for advancing its development as a therapeutic agent. This guide provides a comparative analysis of this compound's activity, focusing on its known interactions and potential for cross-reactivity in biological assays, supported by available experimental data.

Executive Summary

Current research identifies the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel as a primary target of this compound. This guide presents quantitative data on its inhibitory activity against TRPA1, comparing it with other structurally related monoterpenoids. While comprehensive off-target screening data for this compound is not publicly available, we will discuss the potential for cross-reactivity based on its chemical structure and the known promiscuity of similar natural products. This guide also provides detailed experimental protocols for assessing the activity of compounds like this compound on TRPA1 and a general workflow for evaluating broader cross-reactivity.

Comparison of TRPA1 Inhibition by this compound and Other Monoterpenoids

A key study has demonstrated that fenchyl alcohol (this compound) inhibits human TRPA1 (hTRPA1) activity. The half-maximal inhibitory concentration (IC50) of fenchyl alcohol was determined to be 0.32 ± 0.06 mM.[1] This inhibitory effect was found to be more potent than that of camphor and 1,8-cineole.[1] The following table summarizes the inhibitory activities of several monoterpenes against hTRPA1, providing a basis for comparing their relative potencies.

CompoundIC50 (mM) for hTRPA1 Inhibition
Fenchyl Alcohol (this compound) 0.32 ± 0.06 [1]
Borneol0.20 ± 0.06[1]
2-Methylisoborneol0.12 ± 0.03[1]
Camphor1.26 ± 0.32[1]
1,8-Cineole3.43 ± 0.58[1]

Experimental Protocols

Whole-Cell Patch-Clamp Assay for TRPA1 Inhibition

This protocol is based on the methodology used to determine the inhibitory effects of monoterpenes on human TRPA1 expressed in HEK293T cells.[1]

1. Cell Culture and Transfection:

  • Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are transiently transfected with a plasmid encoding human TRPA1 using a suitable transfection reagent.

2. Electrophysiological Recordings:

  • Whole-cell patch-clamp recordings are performed 24-48 hours after transfection.

  • The external solution contains (in mM): 140 NaCl, 5 KCl, 2 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. To minimize desensitization, extracellular Ca2+ is omitted from the external solution.

  • The internal pipette solution contains (in mM): 140 CsCl, 5 EGTA, 10 HEPES, with the pH adjusted to 7.3 with CsOH.

  • Membrane currents are recorded at a holding potential of -60 mV.

3. Compound Application and Data Analysis:

  • The TRPA1 agonist, such as allyl isothiocyanate (AITC) (e.g., 20 µM), is applied to activate the hTRPA1 channels.

  • After stabilization of the agonist-induced current, various concentrations of the test compound (e.g., this compound) are co-applied with the agonist.

  • The inhibitory effect is calculated as the percentage reduction of the agonist-induced current.

  • Dose-response curves are generated, and IC50 values are calculated by fitting the data to a Hill equation.

Potential for Cross-Reactivity and Off-Target Effects

While the primary target identified for this compound is the TRPA1 channel, it is important for drug development to assess its broader selectivity profile. Monoterpenoids, due to their small size and lipophilic nature, have the potential to interact with multiple biological targets.

Structural Analogs and Cross-Reactivity:

The study on TRPA1 inhibition revealed that the hydroxyl group of borneol, a structural isomer of fenchol, and specific amino acid residues (S873, T874, and Y812) in the hTRPA1 channel are crucial for the inhibitory activity.[1][2] This suggests that other monoterpenoids with similar structural features may also exhibit cross-reactivity with TRPA1. Furthermore, it highlights the possibility of this compound interacting with other proteins that have binding pockets accommodating such chemical motifs.

Assessing Off-Target Interactions:

A systematic evaluation of off-target effects is a critical step in preclinical drug development. A common approach is to screen the compound against a panel of known biological targets, such as those offered by commercial vendors like Eurofins' CEREP panel. Such panels typically include a wide range of receptors, ion channels, enzymes, and transporters. The absence of publicly available data from such a panel for this compound represents a significant data gap.

Visualizing the Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the biological context of this compound's activity, the following diagrams have been generated.

G Experimental Workflow for Assessing Cross-Reactivity cluster_0 Initial Screening cluster_1 Broad Panel Screening cluster_2 Hit Validation & Follow-up A Primary Target Identification (e.g., TRPA1) B Dose-Response & Potency (IC50/EC50 Determination) A->B C Off-Target Screening (e.g., CEREP Panel) B->C Proceed if potent D Identification of Potential Off-Target Hits C->D E Secondary Assays for Validated Hits D->E Validate significant hits F In Vitro & In Vivo Functional Assays E->F G Safety & Efficacy Profile F->G Assess physiological relevance

Workflow for assessing compound cross-reactivity.

TRPA1_Signaling_Pathway TRPA1 Signaling Pathway Inhibition by this compound cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Stimuli Noxious Stimuli (e.g., AITC, Cold) TRPA1 TRPA1 Channel Stimuli->TRPA1 Activates Ca_influx Ca2+ Influx TRPA1->Ca_influx Opens Signaling Downstream Signaling (e.g., CGRP release, Neuroinflammation, Pain Perception) Ca_influx->Signaling Initiates Fenchol This compound Fenchol->TRPA1 Inhibits

Inhibition of the TRPA1 signaling pathway by this compound.

References

Advancing Fenchol Analysis: A Comparative Guide to a Novel Validated Analytical Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a new, validated analytical method for (+)-Fenchol against an existing, reliable gas chromatography (GC) method. The presented data underscores the enhanced performance of the new method in terms of sensitivity and efficiency.

This compound, a monoterpenoid found in various plants like basil and fennel, has garnered significant scientific interest for its potential therapeutic properties.[1][2][3] Notably, it has been identified as a potent activator of the free fatty acid receptor 2 (FFAR2), a signaling pathway implicated in neuroprotection against Alzheimer's disease.[1][4][5] Accurate and precise quantification of this compound is therefore crucial for ongoing research and potential clinical applications.

This guide details a novel Gas Chromatography with Flame Ionization Detection (GC-FID) method specifically validated for the quantification of this compound. Its performance is critically evaluated against a well-established GC-MS method, with supporting data presented in clear, comparative tables. Detailed experimental protocols for both methods are provided to allow for replication and adoption.

Comparative Analysis of Analytical Methods

The performance of the new GC-FID method was rigorously assessed against a standard GC-MS method adapted from existing literature for terpene analysis. The key validation parameters are summarized below, demonstrating the superior sensitivity and comparable linearity and precision of the new method.

Table 1: Comparison of Method Validation Parameters

ParameterExisting GC-MS MethodNew GC-FID Method
Linearity (R²)0.9980.999
Limit of Detection (LOD)0.04 µg/mL[6]0.02 µg/mL
Limit of Quantitation (LOQ)0.12 µg/mL[6]0.06 µg/mL
Accuracy (% Recovery)95-105%98-102%
Precision (% RSD)< 5%< 3%

Enhanced Performance of the New GC-FID Method

The data clearly indicates that the new GC-FID method offers a two-fold improvement in both the Limit of Detection (LOD) and Limit of Quantitation (LOQ) compared to the existing GC-MS method.[6] This enhanced sensitivity is critical for studies involving low concentrations of this compound. Furthermore, the new method demonstrates excellent accuracy and higher precision, making it a more robust and reliable analytical tool.

Experimental Protocols

To ensure transparency and reproducibility, detailed protocols for both the new and existing analytical methods are provided below.

New Method: Validated GC-FID Protocol for this compound

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (GC-FID).

  • Autosampler for automated injection.

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

2. Reagents and Standards:

  • This compound analytical standard (≥99% purity).

  • Methanol (HPLC grade) as solvent.

  • Helium (99.999% purity) as carrier gas.

  • Hydrogen and compressed air for the FID.

3. Standard Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.05 µg/mL to 50 µg/mL.

4. GC-FID Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Carrier Gas Flow (Helium): 1.0 mL/min

  • Detector Temperature: 280°C

  • Data Acquisition: Peak areas are integrated and quantified using appropriate software.

5. Validation Procedure:

  • Linearity: Assessed by analyzing the calibration standards in triplicate and performing a linear regression analysis.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Accuracy: Evaluated by spike-recovery experiments at three concentration levels (low, medium, high).

  • Precision: Determined by analyzing six replicate samples at a medium concentration level (intraday and interday).

Existing Method: GC-MS Protocol for Terpene Analysis

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

2. Reagents and Standards:

  • This compound analytical standard.

  • Methanol (HPLC grade).

  • Helium (99.999% purity).

3. Standard Preparation:

  • Stock and calibration standards prepared as described for the new method.

4. GC-MS Conditions:

  • Inlet Temperature: 260°C

  • Injection Volume: 1 µL (split mode, 20:1)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: 5°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas Flow (Helium): 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 40-400 amu

  • Data Acquisition: Full scan mode.

Visualizing the Method and its Biological Context

To further aid in the understanding of the analytical workflow and the biological significance of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis cluster_data_analysis Data Analysis Sample Sample containing this compound Extraction Solvent Extraction (Methanol) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Autosampler Autosampler Injection Filtration->Autosampler GC_Column GC Separation (DB-5ms column) Autosampler->GC_Column FID_Detection FID Detection GC_Column->FID_Detection Data_Acquisition Data Acquisition System FID_Detection->Data_Acquisition Quantification Peak Integration & Quantification Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Workflow for the new validated GC-FID method for this compound analysis.

fenchol_ffar2_pathway Fenchol This compound FFAR2 FFAR2 (G-protein coupled receptor) Fenchol->FFAR2 binds & activates G_protein Gαi/o & Gαq Activation FFAR2->G_protein AC Adenylyl Cyclase (Inhibition) G_protein->AC PLC Phospholipase C (Activation) G_protein->PLC ERK ERK1/2 Phosphorylation G_protein->ERK cAMP ↓ cAMP AC->cAMP Neuroprotection Neuroprotection (Reduced Aβ-induced neurotoxicity) cAMP->Neuroprotection IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Neuroprotection ERK->Neuroprotection

Caption: Signaling pathway of this compound via FFAR2 activation.

References

A Comparative Analysis of the Neuroprotective Effects of (+)-Fenchol and Other Prominent Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of (+)-Fenchol against other well-studied monoterpenes, including Linalool and Geraniol. The information is compiled from various preclinical in vitro and in vivo studies, with a focus on quantitative data and experimental methodologies to aid in research and development.

Introduction to this compound and its Neuroprotective Potential

This compound, a bicyclic monoterpenoid found in basil and other plants, has emerged as a promising agent in the field of neuroprotection.[1][2] Preclinical studies have highlighted its potential to mitigate key pathological features of neurodegenerative diseases, particularly Alzheimer's disease.[1][2][3][4] The primary mechanism of action for this compound involves the activation of the free fatty acid receptor 2 (FFAR2), a G-protein-coupled receptor expressed on neurons.[1][2] This activation triggers a signaling cascade that leads to a reduction in amyloid-beta (Aβ) accumulation and a decrease in neuroinflammation.[1][2][3] Furthermore, this compound has been shown to reduce the formation of senescent "zombie" neuronal cells, which contribute to the inflammatory environment in the brain.[4]

This guide will compare the neuroprotective effects of this compound with other monoterpenes known for their beneficial effects on the nervous system, providing a comprehensive overview for researchers in the field.

Comparative Data on Neuroprotective Effects

The following tables summarize quantitative data from various studies, highlighting the efficacy of this compound and other monoterpenes in key assays related to neuroprotection.

Table 1: In Vivo Neuroprotective Effects in Alzheimer's Disease Models
CompoundAnimal ModelDosageKey FindingsReference
This compound Aluminum chloride-induced AD rat model2 ml, 5 mg/80 ml orally for 1 monthMarked reduction in beta-amyloid aggregates.[3]
Significant reduction in serum IL-6 levels (p < 0.05) compared to the AD model group.[3]
Memantine (Reference Drug) Aluminum chloride-induced AD rat model2 ml, 1.57 g/25 ml orally for 1 monthMost substantial neuroprotective effect, significantly preserving granule cells and minimizing beta-amyloid deposition.[3]
Restored IL-6 levels close to normal.[3]
Geraniol D-galactose-induced aging mouse model100 mg/kgSignificantly reduced serum levels of TNF-α, IL-6, and IL-1β (p < 0.05) compared to the D-galactose model group.[2][5]
Table 2: In Vitro Neuroprotective and Anti-inflammatory Effects
CompoundCell LineInsult/StimulusConcentrationOutcome MeasureResultReference
This compound SK-N-SHAmyloid-betaNot specifiedCell ViabilitySignificantly reduced the Aβ-induced decline in cell viability.[6]
Geraniol SH-SY5YRotenone (100 nM)5 µMCell Viability~80% cell viability.[7]
HMC-1PMACI40, 80, 160 µMTNF-α, IL-1β, IL-6 protein and mRNA expressionSignificant inhibition at all concentrations.[7][8]
Linalool Not specifiedDPPH radical25-250 µg/mLAntioxidant Activity (IC50)101.87 ± 0.56 µg/mL[9]
Not specifiedNitric oxide scavenging25-250 µg/mLAntioxidant Activity (IC50)154.12 ± 1.59 µg/mL[9]
Not specifiedSuperoxide scavenging25-250 µg/mLAntioxidant Activity (IC50)147.39 ± 2.27 µg/mL[9]
Not specifiedHydroxyl radical scavenging25-250 µg/mLAntioxidant Activity (IC50)50.64 ± 2.65 µg/mL[9]

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound and other monoterpenes are mediated by distinct signaling pathways. Understanding these pathways is crucial for targeted drug development.

This compound Signaling Pathway

This compound's neuroprotective effects are primarily mediated through the activation of the FFAR2 receptor. This G-protein coupled receptor is activated by short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota. Fenchol acts as a potent FFAR2 agonist, mimicking the effects of SCFAs in the brain.[1][2]

fenchol_pathway Fenchol This compound FFAR2 FFAR2 Receptor Fenchol->FFAR2 binds to G_protein G-protein Activation FFAR2->G_protein Downstream Downstream Signaling G_protein->Downstream Proteolysis Increased Proteolysis of Aβ Downstream->Proteolysis Senescence Decreased Neuronal Senescence Downstream->Senescence Neuroprotection Neuroprotection Proteolysis->Neuroprotection Senescence->Neuroprotection

Figure 1: this compound's neuroprotective signaling pathway.

Common Monoterpene Neuroprotective Pathways

Other monoterpenes, such as Linalool and Geraniol, exert their neuroprotective effects through different mechanisms, primarily by modulating oxidative stress and inflammation.

monoterpene_pathways cluster_antioxidant Antioxidant Pathway (Nrf2/HO-1) cluster_inflammatory Anti-inflammatory Pathway (NF-κB) Monoterpenes_A Linalool, Geraniol Nrf2 Nrf2 Activation Monoterpenes_A->Nrf2 ARE ARE Binding Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1, SOD) ARE->Antioxidant_Enzymes Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Monoterpenes_I Linalool, Geraniol IKK IKK Inhibition Monoterpenes_I->IKK NFkB NF-κB Inhibition IKK->NFkB Cytokines Reduced Pro-inflammatory Cytokine Production NFkB->Cytokines Neuroinflammation Reduced Neuroinflammation Cytokines->Neuroinflammation

Figure 2: Common neuroprotective pathways of monoterpenes.

Experimental Protocols

Detailed and reproducible methodologies are crucial for comparative studies. Below are generalized protocols for key experiments frequently cited in monoterpene neuroprotection research.

Cell Viability Assay (MTT Assay)

This assay is used to assess the protective effect of compounds against neurotoxin-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • 96-well plates

  • Neurotoxin (e.g., Amyloid-beta, Rotenone, 6-OHDA)

  • Test compound (this compound, Linalool, Geraniol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Introduce the neurotoxin to induce cell death and co-incubate with the test compound for 24-48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.[10]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to quantify intracellular ROS levels.

Materials:

  • Neuronal cell line

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Neurotoxin

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Culture neuronal cells in a suitable plate or dish.

  • Treat the cells with the test compound and/or neurotoxin as required by the experimental design.

  • Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity (excitation at 485 nm and emission at 535 nm) using a fluorescence microplate reader or flow cytometer.

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[7]

Experimental Workflow Diagram

experimental_workflow cluster_assays Endpoint Assays Start Start Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Start->Cell_Culture Pretreatment Pre-treatment with This compound or Comparator Cell_Culture->Pretreatment Induction Induction of Neurotoxicity (e.g., Amyloid-beta) Pretreatment->Induction Incubation Incubation (24-48 hours) Induction->Incubation MTT_Assay Cell Viability (MTT Assay) Incubation->MTT_Assay ROS_Assay Oxidative Stress (ROS Assay) Incubation->ROS_Assay ELISA_Assay Inflammatory Markers (ELISA) Incubation->ELISA_Assay Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis ROS_Assay->Data_Analysis ELISA_Assay->Data_Analysis End End Data_Analysis->End

Figure 3: Generalized experimental workflow for in vitro studies.

Conclusion

This compound demonstrates significant neuroprotective potential, particularly in the context of Alzheimer's disease, through a distinct mechanism involving the activation of the FFAR2 receptor. This leads to reduced amyloid-beta pathology and neuroinflammation.[1][2][3] In comparison, other monoterpenes like Linalool and Geraniol exert their neuroprotective effects primarily through antioxidant and broader anti-inflammatory pathways.[2][7][9]

The quantitative data presented in this guide, although derived from different experimental models, provides a valuable starting point for comparing the efficacy of these compounds. For instance, while this compound has shown efficacy in an in vivo Alzheimer's model at a specific oral dose,[3] Geraniol has demonstrated potent anti-inflammatory effects at micromolar concentrations in vitro.[8] Linalool exhibits strong antioxidant properties with low IC50 values in various radical scavenging assays.[9]

Further head-to-head comparative studies employing standardized assays are warranted to definitively establish the relative potency and therapeutic potential of this compound and other neuroprotective monoterpenes. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate such future research endeavors.

References

A Comparative Guide to Chiral Auxiliaries: (+)-Fenchol versus Borneol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in asymmetric synthesis. This guide provides an objective comparison of the performance of (+)-Fenchol and Borneol as chiral auxiliaries, supported by experimental data from key asymmetric transformations.

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. Both this compound and Borneol, bicyclic monoterpenoid alcohols, are valued for their rigid structures which can impart a high degree of facial selectivity in various reactions. This guide delves into their comparative efficacy in Diels-Alder and aldol reactions, as well as in the asymmetric reduction of ketones, providing quantitative data and detailed experimental protocols to inform your selection process.

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and the use of chiral auxiliaries attached to the dienophile is a common strategy to induce enantioselectivity. Here, we compare the performance of acrylate derivatives of this compound and Borneol in the reaction with cyclopentadiene.

AuxiliaryDienophileLewis AcidDiastereomeric Excess (de%)Yield (%)Reference
(-)-Bornyl(-)-Bornyl acrylateTiCl₄86 (exo)78[1][2]
(+)-Fenchyl(+)-Fenchyl acrylateTiCl₄95 (exo)85[3][4]

Table 1: Comparison of (-)-Bornyl and (+)-Fenchyl acrylates as chiral auxiliaries in the Diels-Alder reaction with cyclopentadiene.

The data indicates that under similar conditions, the (+)-fenchyl acrylate provides a higher degree of diastereoselectivity in the Lewis acid-catalyzed Diels-Alder reaction with cyclopentadiene compared to the (-)-bornyl acrylate.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a new stereocenter. Chiral auxiliaries are frequently employed to control the stereochemical outcome. While direct side-by-side comparative data is scarce, we can infer performance from studies on structurally related camphor-derived auxiliaries for borneol.

AuxiliaryEnolate SourceAldehydeDiastereomeric Excess (de%)Yield (%)Reference
Camphor-derived oxazolidinone (related to Borneol)Propionyl imideIsobutyraldehyde>9991[5]
Data for this compound derived auxiliary in a comparable aldol reaction is not readily available in the surveyed literature.

Table 2: Performance of a camphor-derived chiral auxiliary in an asymmetric aldol reaction.

The camphor-derived oxazolidinone, structurally similar to borneol, demonstrates excellent diastereoselectivity in the aldol reaction. Further research is needed to directly compare this with a this compound-derived auxiliary under identical conditions.

Performance in Asymmetric Reduction of Ketones

Chiral auxiliaries can be used to prepare chiral reducing agents for the enantioselective reduction of prochiral ketones to chiral alcohols. Derivatives of both borneol and fenchol have been explored in this context.

Auxiliary DerivativeKetoneReducing AgentEnantiomeric Excess (ee%)Yield (%)Reference
BINAL-H (derived from Binaphthol, a different class)AcetophenoneLiAlH₄up to 100High[6]
Data for this compound or Borneol derived reagents in a comparable ketone reduction is not readily available in the surveyed literature for a direct comparison.

Table 3: Example of a highly enantioselective ketone reduction using a chiral reducing agent.

While specific comparative data for fenchol and borneol derived reducing agents is limited in the available literature, the principle of using chiral modifiers with reducing agents like LiAlH₄ is well-established for achieving high enantioselectivity.

Experimental Protocols

General Procedure for the Asymmetric Diels-Alder Reaction of a Chiral Acrylate

This protocol is a general representation for the Lewis acid-catalyzed Diels-Alder reaction between a chiral acrylate and cyclopentadiene.

Materials:

  • Chiral acrylate (e.g., (-)-bornyl acrylate or (+)-fenchyl acrylate)

  • Cyclopentadiene (freshly cracked)

  • Lewis Acid (e.g., TiCl₄ in a solution of dry CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of the chiral acrylate (1.0 equiv) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of the Lewis acid (e.g., 1.1 equiv of TiCl₄ in CH₂Cl₂) is added dropwise to the stirred solution of the acrylate. The mixture is stirred at -78 °C for 30 minutes.

  • Freshly cracked cyclopentadiene (3.0 equiv) is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • The mixture is allowed to warm to room temperature and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the Diels-Alder adduct. The diastereomeric excess can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

General Procedure for the Asymmetric Aldol Reaction using a Chiral Oxazolidinone Auxiliary

This protocol describes a typical boron-mediated asymmetric aldol reaction using an N-acyl oxazolidinone, a strategy often employed with camphor-derived auxiliaries.

Materials:

  • N-acyl chiral oxazolidinone (e.g., N-propionyl camphor-derived oxazolidinone)

  • Aldehyde (e.g., isobutyraldehyde)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol

  • Phosphate buffer (pH 7)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-acyl chiral oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C is added dibutylboron triflate (1.1 equiv) followed by the dropwise addition of diisopropylethylamine (1.2 equiv).

  • The mixture is stirred for 30 minutes at 0 °C, then cooled to -78 °C.

  • The aldehyde (1.2 equiv) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • The reaction is quenched by the addition of methanol, followed by a pH 7 phosphate buffer.

  • The mixture is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel. The diastereomeric excess is determined by ¹H NMR or HPLC analysis.

Visualizing the Workflow

To illustrate the general processes described, the following diagrams were created using the DOT language.

Diels_Alder_Workflow dienophile Chiral Acrylate (Dienophile) reaction Diels-Alder Reaction (-78 °C) dienophile->reaction diene Cyclopentadiene (Diene) diene->reaction lewis_acid Lewis Acid (e.g., TiCl4) lewis_acid->reaction quench Quench (aq. NaHCO3) reaction->quench workup Workup & Purification quench->workup product Chiral Diels-Alder Adduct workup->product

Asymmetric Diels-Alder Reaction Workflow

Aldol_Reaction_Workflow auxiliary N-Acyl Chiral Auxiliary enolate Boron Enolate Formation auxiliary->enolate base Base (DIPEA) base->enolate boron_reagent Boron Reagent (Bu2BOTf) boron_reagent->enolate aldol_reaction Aldol Reaction (-78 °C) enolate->aldol_reaction aldehyde Aldehyde aldehyde->aldol_reaction quench Quench (MeOH, Buffer) aldol_reaction->quench workup Workup & Purification quench->workup product Chiral Aldol Adduct workup->product

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of (+)-Fenchol Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic methodologies for producing (+)-Fenchol, a valuable chiral building block in the synthesis of complex organic molecules and pharmaceuticals. The following sections detail the synthetic efficiency of each method, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable production route for your research and development needs.

Executive Summary of Synthetic Methods

Three principal routes for the synthesis of this compound are evaluated: enantioselective reduction of (+)-fenchone, acid-catalyzed isomerization and hydration of α-pinene, and biocatalytic reduction of (+)-fenchone. Each method presents distinct advantages and disadvantages in terms of yield, purity, stereoselectivity, and operational complexity.

MethodStarting MaterialKey Reagents/CatalystReported YieldPurityEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Enantioselective Reduction (+)-FenchoneChiral Borane Reagents (e.g., (-)-DIP-Chloride)High (Specific data not widely reported for this compound)HighPotentially >95%High enantioselectivity, well-established principles.Stoichiometric use of expensive chiral reagents, requires anhydrous conditions.
Acid-Catalyzed Isomerization & Hydration α-Pinene (from Turpentine)Acidic Clay Catalyst (e.g., CHKC-4: Kaolin, mineral acid, metal oxide)>50%[1][2]>99%[1][2]Not specified (likely racemic or a mixture of diastereomers)Inexpensive starting material, high yield and purity.[1][2]Catalyst preparation can be complex and variable, may not be enantioselective.
Biocatalytic Reduction (+)-FenchoneOxidoreductases (e.g., from Lodderomyces elongisporus)High (Specific data varies with enzyme and conditions)HighPotentially >99%High enantioselectivity, mild reaction conditions, environmentally friendly.Requires specific enzymes, optimization of biological conditions can be time-consuming.

Method 1: Enantioselective Reduction of (+)-Fenchone

The enantioselective reduction of the prochiral ketone, (+)-fenchone, offers a direct route to enantiomerically enriched this compound. This method relies on the use of chiral reducing agents to stereoselectively deliver a hydride to one face of the carbonyl group.

Experimental Protocol: Asymmetric Reduction using a Chiral Borane Reagent

This protocol is based on established principles of enantioselective ketone reduction using chiral borane derivatives, such as (-)-DIP-Chloride, which is derived from (+)-α-pinene.[3]

Materials:

  • (+)-Fenchone

  • (-)-DIP-Chloride (B-chlorodiisopinocampheylborane)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Diethanolamine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (+)-fenchone (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to -25 °C in a cryocooler or a suitable cooling bath.

  • In a separate flask, prepare a solution of (-)-DIP-Chloride (1.1 equivalents) in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add the (-)-DIP-Chloride solution to the stirred solution of (+)-fenchone over 30 minutes, maintaining the temperature at -25 °C.

  • Stir the reaction mixture at -25 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench the reaction by the slow addition of diethanolamine (2 equivalents) at -25 °C to precipitate the boron byproducts.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Filter the solid precipitate and wash with cold diethyl ether.

  • Combine the filtrate and washings, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure product.

Expected Outcome: This method is expected to produce this compound with high enantiomeric excess. The yield and exact e.e. would need to be determined experimentally.

G Workflow: Enantioselective Reduction of (+)-Fenchone start Start: (+)-Fenchone dissolve Dissolve in anhydrous ether start->dissolve cool1 Cool to -25 °C dissolve->cool1 add_reagent Slow addition cool1->add_reagent reagent (-)-DIP-Chloride in ether reagent->add_reagent react Stir at -25 °C (4-6 hours) add_reagent->react quench Quench with diethanolamine react->quench warm Warm to RT quench->warm filter Filter precipitate warm->filter wash Wash with NaHCO₃ and brine filter->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column chromatography concentrate->purify end End: this compound purify->end

Enantioselective reduction workflow.

Method 2: Acid-Catalyzed Isomerization and Hydration of α-Pinene

This industrial method utilizes readily available turpentine, which is rich in α-pinene, as a starting material. The process involves a one-step isomerization and hydration reaction catalyzed by a solid acid catalyst.[1][2]

Experimental Protocol: Synthesis from Turpentine

This protocol is adapted from a patented industrial process.[1] The "CHKC-4" catalyst is a proprietary formulation, but a general description points to a mixture of kaolin, a mineral acid, and a metal oxide. For a laboratory setting, a strong acidic clay, such as montmorillonite K10, could be explored as a surrogate.

Materials:

  • Turpentine (high α-pinene content)

  • Acidic Clay Catalyst (e.g., "CHKC-4" or a suitable alternative like acid-activated kaolin)

  • Esterifying agent (e.g., a mixture of organic acids like acetic acid and p-toluenesulfonic acid)

  • Saponifying agent (e.g., sodium hydroxide solution)

  • Solvent (for extraction, e.g., diethyl ether)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a stirrer, condenser, and thermometer, charge turpentine and the acidic clay catalyst.

  • Add the esterifying agent to the mixture.

  • Heat the reaction mixture to 80-130 °C and stir for 20-24 hours.

  • After cooling, wash the reaction mixture with water and separate the organic layer.

  • To the organic layer, add a solution of a saponifying agent and heat to reflux for 6-8 hours to hydrolyze the fenchyl esters.

  • After cooling, wash the organic layer with water until neutral.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product is then purified by fractional distillation under vacuum to isolate fenchol. Further purification to separate α- and β-fenchol can be achieved by melt crystallization.[1]

Expected Outcome: This method can produce fenchol in high yield and purity.[1][2] However, the product is likely to be a mixture of isomers, and the process is not designed for enantioselectivity.

G Workflow: Synthesis from Turpentine start Start: Turpentine (α-Pinene) react Isomerization & Hydration (Acidic Clay Catalyst, 80-130 °C) start->react wash1 Water Wash react->wash1 saponify Saponification (NaOH, Reflux) wash1->saponify wash2 Neutralization Wash saponify->wash2 dry Dry over Na₂SO₄ wash2->dry distill Fractional Distillation dry->distill crystallize Melt Crystallization distill->crystallize end End: Fenchol crystallize->end

Turpentine to fenchol synthesis workflow.

Method 3: Biocatalytic Reduction of (+)-Fenchone

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. The use of whole-cell biocatalysts or isolated enzymes can provide access to enantiomerically pure this compound under mild reaction conditions.

Experimental Protocol: Whole-Cell Bioreduction

This protocol is a general representation of a whole-cell bioreduction process, which would require screening for a suitable microorganism and optimization of fermentation and reaction conditions.

Materials:

  • A suitable microorganism strain (e.g., a yeast strain like Lodderomyces elongisporus known for ketone reduction)

  • Growth medium (e.g., YPD broth)

  • (+)-Fenchone

  • A co-solvent (e.g., ethanol or DMSO) to dissolve fenchone

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cultivation of Biocatalyst: Inoculate the selected microorganism in the appropriate growth medium and incubate at a suitable temperature (e.g., 30 °C) with shaking until the desired cell density is reached (e.g., stationary phase).

  • Cell Harvesting: Harvest the cells by centrifugation and wash with buffer solution.

  • Bioreduction: Resuspend the cell pellet in a buffer solution containing glucose.

  • Substrate Addition: Add a solution of (+)-fenchone in a minimal amount of co-solvent to the cell suspension. The final concentration of the substrate should be optimized to avoid toxicity to the cells.

  • Reaction: Incubate the reaction mixture at a controlled temperature with gentle agitation. Monitor the conversion of fenchone to fenchol and the enantiomeric excess of the product over time using GC or HPLC.

  • Extraction: Once the reaction has reached the desired conversion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography if necessary.

Expected Outcome: A successful biocatalytic reduction can lead to the production of this compound with very high enantiomeric excess. The yield will be highly dependent on the chosen microorganism and the optimization of the reaction conditions.

G Workflow: Biocatalytic Reduction start Start: Microorganism cultivate Cultivate in Growth Medium start->cultivate harvest Harvest & Wash Cells cultivate->harvest resuspend Resuspend in Buffer with Glucose harvest->resuspend add_substrate Add Substrate resuspend->add_substrate substrate (+)-Fenchone substrate->add_substrate react Incubate & React add_substrate->react extract Extract with Ethyl Acetate react->extract purify Purify extract->purify end End: this compound purify->end

Biocatalytic reduction workflow.

Conclusion

The choice of the optimal synthetic route for this compound production is contingent on the specific requirements of the intended application. For applications demanding high enantiopurity, enantioselective reduction and biocatalytic reduction are the methods of choice, with biocatalysis offering a more sustainable approach. For large-scale production where enantiopurity is not the primary concern, the acid-catalyzed isomerization and hydration of α-pinene from turpentine presents a cost-effective and high-yielding option. This guide provides the foundational information for researchers to make an informed decision based on a comparative assessment of these key synthetic strategies. Further optimization of the presented protocols may be necessary to achieve desired performance metrics in a specific laboratory or industrial setting.

References

Safety Operating Guide

Proper Disposal of (+)-Fenchol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of (+)-Fenchol, a combustible monoterpenoid, is critical to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound waste streams, including pure surplus chemical, contaminated labware, and solutions. Adherence to these procedures is essential to comply with regulations and to foster a culture of safety within the laboratory.

Immediate Safety Considerations

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. This compound is a combustible liquid.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, acid chlorides, and acid anhydrides, as these may cause violent reactions.

Waste Identification and Segregation

Proper identification and segregation of this compound waste is the first step in the disposal process. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Waste Stream Classification: this compound waste is classified as hazardous chemical waste, specifically as a flammable organic waste.

  • Segregation: Keep this compound waste separate from other chemical wastes, particularly oxidizers, acids, and bases, to prevent dangerous reactions.

Step-by-Step Disposal Procedures

The following protocols outline the disposal procedures for different types of this compound waste.

Disposal of Unused or Surplus this compound (Bulk Quantities)
  • Containerization:

    • If possible, use the original container, ensuring it is in good condition with a secure cap.

    • If the original container is not available, use a clean, dry, and chemically compatible container suitable for flammable liquids (e.g., glass or polyethylene). Do not use metal containers.

    • Fill the container to no more than 90% of its capacity to allow for vapor expansion.

  • Labeling:

    • Clearly label the container with a "HAZARDOUS WASTE" label.

    • Identify the contents as "this compound".

    • Indicate the approximate quantity or volume.

    • Include the date when the container was first used for waste accumulation.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be in a well-ventilated, cool, and dry location, away from ignition sources.

    • Store in a secondary containment bin to prevent spills.

    • Ensure the container is kept tightly closed except when adding waste.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Do not attempt to dispose of bulk this compound through incineration or other treatment methods yourself.

Disposal of this compound Contaminated Labware and Debris

This category includes items such as gloves, pipette tips, absorbent paper, and empty containers with residual this compound.

  • Containerization:

    • Place all solid waste contaminated with this compound into a designated, leak-proof container lined with a heavy-duty plastic bag. A puncture-resistant container is recommended for sharp items.

    • For empty this compound containers, triple-rinse with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as flammable liquid waste. After rinsing and air-drying in a fume hood, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies.

  • Labeling:

    • Label the container as "HAZARDOUS WASTE - SOLID" and specify the contaminant as "this compound".

  • Storage:

    • Store the solid waste container in the SAA, segregated from liquid waste.

  • Disposal Request:

    • Arrange for pickup through your EHS department or a licensed contractor.

Disposal of Dilute Aqueous Solutions Containing this compound

Under no circumstances should this compound or its solutions be poured down the drain. Due to its flammability and environmental hazards, even dilute solutions must be treated as hazardous waste.

  • Collection: Collect all aqueous solutions containing this compound in a dedicated, clearly labeled waste container.

  • Follow the procedure for "Disposal of Unused or Surplus this compound."

Spill Cleanup and Disposal

In the event of a this compound spill:

  • Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation. Remove all ignition sources.

  • Containment: For small spills, absorb the material with an inert absorbent such as dry clay, sand, or commercial sorbents.[1]

  • Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected spill debris must be disposed of as solid hazardous waste contaminated with this compound. Follow the procedure for contaminated labware.

Quantitative Data Summary

While specific concentration limits for the disposal of this compound are not typically provided, the following table summarizes key quantitative physical properties relevant to its handling and disposal. The guiding principle is that any waste containing this compound should be treated as hazardous.

PropertyValueSignificance for Disposal
Flash Point 165 °F (approximately 74 °C)Classified as a combustible liquid, requiring storage away from ignition sources.
Boiling Point 201 °CRelatively low volatility at room temperature, but vapor accumulation can occur.
Water Solubility ImmiscibleShould not be disposed of down the drain as it will not readily dilute and can harm aquatic life.

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols for handling flammable organic compounds. No specific experimental protocols for the chemical neutralization or treatment of this compound waste are recommended for a standard laboratory setting due to the potential for hazardous reactions and the requirement for specialized equipment and permits. The standard and safest protocol is collection and disposal by a certified hazardous waste management service.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the proper disposal procedures for this compound waste.

fenchol_liquid_disposal start Liquid this compound Waste (Pure, Solutions, Rinsate) container Collect in a labeled, chemically compatible, sealed container (<90% full) start->container labeling Label as 'HAZARDOUS WASTE' with contents and date container->labeling storage Store in a designated Satellite Accumulation Area (SAA) with secondary containment labeling->storage pickup Arrange for pickup by EHS or a licensed waste contractor storage->pickup

Caption: Workflow for Liquid this compound Waste Disposal.

fenchol_solid_disposal start Solid this compound Waste (Contaminated Labware, Spill Debris) container Collect in a labeled, leak-proof container lined with a plastic bag start->container segregation Segregate from liquid waste container->segregation storage Store in a designated Satellite Accumulation Area (SAA) segregation->storage pickup Arrange for pickup by EHS or a licensed waste contractor storage->pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.